4,4'-Bis(bromomethyl)biphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-[4-(bromomethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUGRILXVBKBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347417 | |
| Record name | 4,4'-Bis(bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20248-86-6 | |
| Record name | 4,4'-Bis(bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(bromomethyl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4'-Bis(bromomethyl)biphenyl from 4,4'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4'-bis(bromomethyl)biphenyl, a valuable bifunctional building block in organic synthesis. The document details the prevalent synthetic methodologies, with a focus on the radical bromination of 4,4'-dimethylbiphenyl (B165725). It includes detailed experimental protocols, quantitative data for characterization, and a discussion of the compound's applications, particularly its role as an intermediate in the synthesis of pharmaceutically active compounds.
Introduction
This compound is a versatile organic intermediate characterized by a biphenyl (B1667301) core functionalized with two bromomethyl groups at the para positions. These reactive benzylic bromide moieties make it a valuable precursor for the synthesis of a wide range of more complex molecules. Its rigid biphenyl backbone and bifunctional nature allow for its use in the construction of polymers, cross-linking agents, and as a key component in the synthesis of active pharmaceutical ingredients (APIs). The most common and efficient method for its preparation is the free-radical bromination of the readily available starting material, 4,4'-dimethylbiphenyl.
Synthesis of the Starting Material: 4,4'-Dimethylbiphenyl
The precursor, 4,4'-dimethylbiphenyl, can be synthesized through several methods, with coupling reactions being the most common. The Ullmann reaction, involving the copper-mediated coupling of an aryl halide, and the Suzuki or Kumada cross-coupling reactions are effective approaches. Below is a summary of typical reaction conditions and yields.
Table 1: Synthesis of 4,4'-Dimethylbiphenyl
| Coupling Reaction | Reagents and Conditions | Solvent | Yield (%) | Reference |
| Ullmann Coupling | p-Bromotoluene, Copper powder | Sand (as diluent) or neat | ~54-60% | [1] |
| Kumada Coupling | p-Tolylmagnesium bromide, p-Bromotoluene, Ni or Pd catalyst | THF/DME | High | [2] |
| Grignard Coupling | (4-methylphenyl)magnesium bromide, Thallium(I) bromide | Tetrahydrofuran (B95107), Benzene (B151609) | ~95% (Grignard formation) | [3] |
Detailed Experimental Protocol: Grignard Coupling for 4,4'-Dimethylbiphenyl Synthesis
This protocol is adapted from a procedure for the synthesis of (4-methylphenyl)magnesium bromide and its subsequent coupling.[3]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with drying tube
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel with gas-inlet tube
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Thallium(I) bromide
-
Anhydrous benzene
-
0.1 N Hydrochloric acid
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas supply
Procedure:
Part A: Preparation of (4-methylphenyl)magnesium bromide
-
A 500-mL, three-necked, round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel is purged with dry nitrogen.
-
The flask is charged with magnesium turnings (6.25 g, 0.256 g-atom) and anhydrous THF (50 mL).
-
A solution of 4-bromotoluene (42.7 g, 0.250 mole) in anhydrous THF (100 mL) is placed in the dropping funnel.
-
Approximately 10 mL of the 4-bromotoluene solution is added to the flask to initiate the Grignard reaction, with stirring.
-
Once the reaction commences, the remaining 4-bromotoluene solution is added at a rate to maintain a gentle reflux. The addition is typically complete within 1 hour.
-
The mixture is refluxed for an additional hour and then cooled. The yield of the Grignard reagent is approximately 95%.[3]
Part B: Coupling to 4,4'-Dimethylbiphenyl
-
A 1-L, three-necked, round-bottom flask is charged with thallium(I) bromide (101 g, 0.356 mole) and anhydrous benzene (400 mL).
-
The slurry is stirred vigorously under a stream of dry nitrogen.
-
The prepared (4-methylphenyl)magnesium bromide solution is rapidly added to the flask. A black precipitate forms almost immediately.
-
The reaction mixture is refluxed with stirring for 4 hours under a nitrogen atmosphere.
-
After cooling, the mixture is filtered, and the collected metallic thallium is washed with diethyl ether.
-
The organic layer is washed sequentially with 0.1 N hydrochloric acid (100 mL) and water (100 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by dissolving the crude product in benzene and filtering through a short column of alumina, eluting with benzene.
Synthesis of this compound
The conversion of 4,4'-dimethylbiphenyl to this compound is most effectively achieved through a free-radical substitution reaction, specifically the Wohl-Ziegler bromination.[4] This method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under reflux conditions, often with photochemical initiation.
Reaction Mechanism and Conditions
The reaction proceeds via a radical chain mechanism. A radical initiator generates a bromine radical from NBS. This bromine radical then abstracts a benzylic hydrogen from a methyl group of 4,4'-dimethylbiphenyl, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the brominated product and a new bromine radical, propagating the chain. The use of a non-polar solvent like carbon tetrachloride (historically) or safer alternatives like acetonitrile (B52724) or cyclohexane (B81311) is common.[5][6]
Table 2: Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | 4,4'-Dimethylbiphenyl | |
| Molecular Formula | C₁₄H₁₄ | |
| Molar Mass | 182.26 g/mol | |
| Melting Point | 121-124 °C | |
| Product | This compound | |
| Molecular Formula | C₁₄H₁₂Br₂ | [7] |
| Molar Mass | 340.05 g/mol | [7] |
| Melting Point | 170-173 °C | |
| Reaction Conditions | ||
| Brominating Agent | N-Bromosuccinimide (NBS) | |
| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | |
| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile (CH₃CN), or Chlorobenzene | [6] |
| Reaction Temperature | Reflux | |
| Yield | Variable, typically moderate to high | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ 4.48 (s, 4H, PhCH₂ Br), 7.37 (s, 4H, ArH ) | [8] |
| ¹³C NMR (CDCl₃) | δ 33.0 (PhC H₂Br), 129.6 (Ar-C H), 138.1 (Ar-C ) | [8] |
Detailed Experimental Protocol: Wohl-Ziegler Bromination
This protocol is a generalized procedure based on established methods for benzylic bromination.[4][6]
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
UV lamp (optional, for initiation)
-
4,4'-Dimethylbiphenyl
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (e.g., acetonitrile or chlorobenzene)
-
Sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution
-
Filtration apparatus
-
Recrystallization solvents (e.g., toluene (B28343), ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 4,4'-dimethylbiphenyl (1 equivalent) in the chosen anhydrous solvent (e.g., acetonitrile).
-
Add N-bromosuccinimide (2.0-2.2 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.1 equivalents).
-
The flask is equipped with a reflux condenser and the mixture is heated to reflux with vigorous stirring. Initiation can be facilitated by irradiation with a UV lamp.[5]
-
The reaction progress is monitored by TLC or HPLC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide (B58015) floats on the surface of the reaction mixture.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated succinimide is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium sulfite or sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent such as toluene or ethyl acetate (B1210297) to afford this compound as a white to off-white solid.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. NBS can decompose over time, releasing bromine, and should be stored in a refrigerator.[9]
-
Radical Initiators (AIBN, BPO): These compounds can be thermally unstable and potentially explosive. They should be stored and handled according to the manufacturer's safety guidelines.
-
Solvents: Chlorinated solvents like carbon tetrachloride are toxic and environmentally harmful and should be replaced with safer alternatives like acetonitrile whenever possible.[5][6] All solvents should be handled in a fume hood.
-
Bromomethyl Compounds: Benzylic bromides are lachrymatory and alkylating agents. Direct contact with skin and eyes should be avoided.
-
Reaction Exotherm: Radical brominations can be exothermic. The reaction should be monitored carefully, especially during the initiation phase, and appropriate cooling should be available if needed.
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules due to its two reactive sites. It is particularly valuable in the construction of compounds with extended, rigid architectures.
While the closely related 4'-bromomethyl-2-cyanobiphenyl (B120350) is a well-established key intermediate in the synthesis of sartan-class antihypertensive drugs like Losartan and Valsartan,[10][11][12][13] this compound can be used to synthesize symmetrical molecules with potential therapeutic applications. For instance, its bifunctionality allows for the synthesis of macrocycles and ligands for metal complexes, which are areas of interest in drug design. It can also be used to link two pharmacophores, creating bivalent drugs that can interact with multiple receptor sites.
The PARP inhibitor Olaparib (B1684210) is a notable drug in cancer therapy.[14][15][16][17] While the direct synthesis of Olaparib does not typically start from this compound, the biphenyl moiety is a key structural feature of many biologically active molecules, and this intermediate provides a convenient route to introduce this scaffold.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the Wohl-Ziegler bromination.
Role as a Synthetic Building Block
Caption: Role of this compound as a bifunctional building block.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. A Safe and Green Benzylic Radical Bromination Experiment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H12Br2 | CID 621238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 15. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,4'-Bis(bromomethyl)biphenyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(bromomethyl)biphenyl is a versatile organic compound that serves as a crucial building block and cross-linking agent in a multitude of synthetic applications. Its rigid biphenyl (B1667301) core functionalized with two reactive bromomethyl groups makes it an ideal candidate for the construction of complex molecular architectures, including polymers, macrocycles, and pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its key applications.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, application, and analysis.
| Property | Value |
| Molecular Formula | C₁₄H₁₂Br₂ |
| Molecular Weight | 340.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 169-173 °C[1][2][3] |
| Boiling Point | 399.8 ± 37.0 °C (Predicted)[1] |
| Solubility | Slightly soluble in acetonitrile, chloroform, and ethyl acetate.[1] |
| InChI Key | HMUGRILXVBKBID-UHFFFAOYSA-N[4] |
| CAS Number | 20248-86-6[1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~4.5 | Singlet | -CH ₂Br |
| ~7.5 | Multiplet | Aromatic Protons | |
| ¹³C NMR | ~33.0 | -C H₂Br | |
| ~129.1, ~129.3, ~138.4 | Aromatic Carbons |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The ¹H NMR spectrum is characterized by a distinctive singlet for the four equivalent protons of the two bromomethyl groups, typically appearing around δ 4.3–4.5 ppm.[4]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2920, ~2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1485 | Strong | Aromatic C=C Stretch |
| ~1210 | Strong | C-Br Stretch |
| ~800 | Strong | para-Disubstituted C-H Bend |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 338, 340, 342 | Molecular ion peaks ([M]⁺, [M+2]⁺, [M+4]⁺) showing the characteristic isotopic pattern for two bromine atoms. |
| 261, 259 | Fragment corresponding to the loss of one Br atom. |
| 180 | Fragment corresponding to the biphenylmethyl cation.[5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
Synthesis of this compound
The most common method for the synthesis of this compound is the radical bromination of 4,4'-dimethylbiphenyl (B165725) using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.
Materials:
-
4,4'-Dimethylbiphenyl
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (5%)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethylbiphenyl in carbon tetrachloride.
-
Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux under illumination with a UV lamp or a high-wattage incandescent lamp to initiate the radical reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate sequentially with a 5% sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid of high purity.
Materials:
-
Crude this compound
-
Toluene or another suitable solvent system (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve the crude product in a minimal amount of hot toluene.[6]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[7]
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
FTIR Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Analysis: Record the spectrum of the sample. The instrument's software will automatically generate the transmittance or absorbance spectrum.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI).
-
Analysis: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and characteristic fragment ions.
Reactivity and Applications
The primary reactivity of this compound stems from the two benzylic bromide groups, which are excellent leaving groups in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities.
Nucleophilic Substitution Reactions
This compound readily reacts with various nucleophiles, such as amines, thiols, carboxylates, and phosphites, to form disubstituted biphenyl derivatives.
General Experimental Protocol for Nucleophilic Substitution:
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add at least two equivalents of the nucleophile. If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is typically added to neutralize the HBr byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up the reaction mixture, which typically involves partitioning between an organic solvent and water, followed by separation and drying of the organic layer.
-
Purify the product by recrystallization or column chromatography.
An example is the synthesis of 4,4'-bis(phosphonomethyl)biphenyl by reacting this compound with triethyl phosphite. In this reaction, the mixture is heated to 140°C for 5 hours.[4]
Cross-Linking Agent in Polymer Synthesis
A significant application of this compound is its use as a cross-linking agent to create three-dimensional polymer networks. The two reactive sites can form covalent bonds with different polymer chains, thereby enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting material.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Nucleophilic Substitution Reaction Pathway
Caption: General pathway for the Sₙ2 reaction of this compound with nucleophiles.
References
- 1. How To [chem.rochester.edu]
- 2. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. rsc.org [rsc.org]
- 5. 4-BROMOMETHYLBIPHENYL(2567-29-5) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Reactivity of Benzylic Bromides in Biphenyl Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of benzylic bromides within biphenyl (B1667301) systems. It covers the core principles governing their reactivity, details experimental protocols for their synthesis and kinetic analysis, and presents quantitative data to facilitate comparative understanding. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize these versatile chemical entities.
Introduction: The Enhanced Reactivity of Benzylic Systems
Benzylic halides are a class of organic compounds that exhibit heightened reactivity in nucleophilic substitution reactions. This increased reactivity is attributed to the stability of the benzylic carbocation intermediate that can form during SN1 reactions or the stabilization of the transition state in SN2 reactions. The adjacent aromatic ring, through resonance, delocalizes the positive charge of the carbocation, thereby lowering the activation energy for its formation.[1]
In biphenyl systems, where a bromomethyl group is attached to one of the phenyl rings, this benzylic reactivity is further modulated by the electronic and steric influence of the second phenyl ring. This guide will delve into the nuances of these effects.
Factors Influencing Reactivity
The reactivity of benzylic bromides in biphenyl systems is primarily governed by a combination of electronic and steric effects.
2.1 Electronic Effects
The nature and position of substituents on both phenyl rings can significantly alter the electron density at the benzylic carbon, thereby influencing the stability of the carbocation intermediate or the transition state.
-
Electron-donating groups (EDGs) , such as alkoxy or alkyl groups, on either ring increase the electron density of the aromatic system. This enhances the stabilization of the benzylic carbocation through resonance and inductive effects, leading to an increased rate of nucleophilic substitution.[2]
-
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the aromatic system. This destabilizes the benzylic carbocation, thereby decreasing the rate of nucleophilic substitution.[2]
The position of the substituent is also critical. Substituents at the ortho and para positions have a more pronounced electronic effect due to their ability to directly participate in resonance with the benzylic center.[3]
2.2 Steric Effects
Steric hindrance plays a crucial role in the reactivity of these systems.
-
Bulky substituents at the ortho positions of the biphenyl rings can restrict rotation around the biphenyl single bond, leading to atropisomerism.[4] This restricted geometry can influence the accessibility of the benzylic carbon to incoming nucleophiles.
-
In SN2 reactions, bulky groups near the reaction center will sterically hinder the backside attack of the nucleophile, slowing down the reaction rate.[5][6]
-
The planarity of the biphenyl system is essential for maximal resonance stabilization. Bulky ortho substituents can force the phenyl rings out of plane, reducing the overlap between their π-systems and thus diminishing the resonance stabilization of the benzylic carbocation.[4]
Caption: Factors influencing the reactivity of benzylic bromides in biphenyl systems.
Synthesis of Benzylic Bromides in Biphenyl Systems
A common method for the synthesis of benzylic bromides from their corresponding methyl-substituted biphenyl precursors is through free radical bromination, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light.
3.1 General Experimental Protocol: Synthesis of 4'-(Bromomethyl)biphenyl-2-carbonitrile
This protocol is adapted from established procedures for the benzylic bromination of substituted biphenyls.[7][8]
Materials:
-
4'-Methylbiphenyl-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65) or other suitable radical initiator
-
Methylene (B1212753) chloride (CH2Cl2) or other suitable halogenated hydrocarbon solvent
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 0.2%)
-
Water
Equipment:
-
Reaction flask equipped with a reflux condenser, magnetic stirrer, and thermometer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the reaction flask, dissolve 4'-methylbiphenyl-2-carbonitrile in methylene chloride.
-
Add N-bromosuccinimide and the azobis compound (radical initiator) to the solution.
-
Heat the mixture to reflux (the internal temperature will depend on the solvent, e.g., around 41-43°C for bromoethane) and maintain reflux with stirring for a specified period (e.g., 4 hours).[8] The reaction progress can be monitored by techniques such as TLC or HPLC.
-
After the reaction is complete, cool the mixture.
-
Wash the reaction mixture with an aqueous sodium hydroxide solution to remove the succinimide (B58015) byproduct.[8]
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 4'-(bromomethyl)biphenyl-2-carbonitrile can be further purified by recrystallization or chromatography.
Caption: General workflow for the synthesis of a bromomethylbiphenyl compound.
Quantitative Reactivity Data
While comprehensive kinetic data for a wide range of substituted bromomethylbiphenyls is dispersed throughout the literature, we can summarize the expected trends and some specific examples. The reactivity is often discussed in the context of specific reactions, such as solvolysis or cross-coupling reactions.
For instance, in Suzuki-Miyaura cross-coupling reactions, the reactivity of benzylic halides is well-documented.[9] Electron-deficient benzylic bromides, such as those with nitro or acetyl groups, have been shown to react faster. For example, the reaction of 4-nitrophenyl bromide and 4-acetophenyl bromide can be completed in as little as 5 minutes under certain catalytic conditions.[10] This highlights the significant influence of electron-withdrawing groups on the reactivity at the benzylic position in related systems.
The following table summarizes the expected relative reactivity based on the principles of electronic effects in SN1-type reactions.
| Substituent on Biphenyl Ring | Position | Expected Effect on Reactivity (SN1) | Rationale |
| -OCH3 (Methoxy) | para | Increase | Strong electron-donating group, stabilizes carbocation via resonance. |
| -CH3 (Methyl) | para | Increase | Weak electron-donating group, stabilizes carbocation via hyperconjugation and induction.[6] |
| -H (None) | - | Baseline | Reference compound. |
| -Cl (Chloro) | para | Decrease | Inductively electron-withdrawing, destabilizes carbocation. |
| -CN (Cyano) | para | Decrease | Strongly electron-withdrawing, destabilizes carbocation. |
| -NO2 (Nitro) | para | Decrease | Strongly electron-withdrawing, destabilizes carbocation. |
This table represents qualitative predictions based on established electronic effects. Actual quantitative rates would require specific kinetic studies.
Mechanistic Considerations
Benzylic bromides in biphenyl systems can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The predominant pathway depends on several factors:
-
Structure of the benzylic bromide: Increased substitution at the benzylic carbon favors the SN1 mechanism.
-
Nucleophile: Weak nucleophiles and protic solvents favor the SN1 mechanism, while strong nucleophiles and aprotic polar solvents favor the SN2 mechanism.[6]
-
Leaving group: Bromide is a good leaving group, which facilitates both SN1 and SN2 reactions.[1]
-
Electronic effects: As discussed, electron-donating groups stabilize the carbocation intermediate, favoring the SN1 pathway.
Caption: Simplified SN1 reaction pathway for a benzylic bromide in a biphenyl system.
Conclusion
Benzylic bromides in biphenyl systems are highly valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Their reactivity is a finely tunable parameter, heavily influenced by the electronic and steric properties of substituents on the biphenyl scaffold. A thorough understanding of these governing principles allows for the rational design of synthetic routes and the prediction of reaction outcomes. The experimental protocols and data presented in this guide serve as a foundational resource for professionals working with these important chemical building blocks.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. data.epo.org [data.epo.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 4,4'-Bis(bromomethyl)biphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,4'-Bis(bromomethyl)biphenyl in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the existing qualitative information and furnishing a detailed, adaptable experimental protocol for the quantitative determination of its solubility. This guide is intended to support research, process development, and formulation activities where this compound is utilized.
Introduction to this compound
This compound is a brominated organic compound with a biphenyl (B1667301) core. Its structure, featuring two bromomethyl groups, makes it a valuable bifunctional reagent in organic synthesis, particularly in the preparation of polymers, macrocycles, and as a cross-linking agent. Understanding its solubility in organic solvents is critical for its effective use in these applications, influencing reaction kinetics, purification methods, and formulation strategies.
Qualitative Solubility Data
Publicly available data on the solubility of this compound is primarily qualitative. The compound is generally described as having low solubility in polar solvents and higher solubility in non-polar and some polar aprotic organic solvents. A summary of the available qualitative solubility information is presented in Table 1.
| Solvent | CAS Number | Qualitative Solubility |
| Acetonitrile | 75-05-8 | Slightly Soluble[1] |
| Chloroform | 67-66-3 | Slightly Soluble[1] |
| Ethyl Acetate | 141-78-6 | Slightly Soluble[1] |
Table 1: Qualitative Solubility of this compound in Selected Organic Solvents
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following section details a robust methodology based on the widely accepted shake-flask method for determining the thermodynamic solubility of a crystalline organic compound.
Principle
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (crystalline, >98% purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The exact amount should be recorded.
-
Add a known volume of the selected organic solvent (e.g., 2 mL) to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach a stable concentration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Bis(bromomethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(bromomethyl)biphenyl is a bifunctional aromatic compound widely utilized as a cross-linking agent and a key intermediate in the synthesis of various organic materials, including polymers and pharmaceuticals. Its chemical structure, featuring a rigid biphenyl (B1667301) backbone and two reactive bromomethyl groups, imparts a unique combination of thermal stability and chemical reactivity. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the expected thermal properties of this compound, detailed experimental protocols for its analysis, and a plausible decomposition pathway.
Expected Thermal Properties
The thermal stability of this compound is primarily dictated by the interplay between the highly stable biphenyl core and the more labile carbon-bromine bonds of the bromomethyl groups.
-
Biphenyl Core: The biphenyl moiety is known for its exceptional thermal stability. Unsubstituted biphenyl is used as a heat transfer agent and remains stable at temperatures up to 400°C[1]. This inherent stability is attributed to the strength of the aromatic C-C and C-H bonds. The precursor, 4,4'-dimethylbiphenyl, exhibits a high boiling point of 295°C, further indicating the robustness of the core structure.
-
Bromomethyl Groups: The benzylic C-Br bonds are the weakest points in the molecule and are expected to be the initiation sites for thermal decomposition. For comparison, benzyl (B1604629) bromide undergoes decomposition at elevated temperatures[2][3][4][5]. The primary decomposition step is the homolytic cleavage of the C-Br bond to form a benzyl radical and a bromine atom.
Based on these considerations, the thermal decomposition of this compound is anticipated to occur at a temperature significantly lower than that of the biphenyl core itself, likely initiated by the scission of the C-Br bonds.
Quantitative Data (Estimated)
The following table summarizes the estimated thermal properties of this compound based on the analysis of its structural components and related compounds. These values should be confirmed by experimental analysis.
| Property | Estimated Value | Method of Analysis | Notes |
| Melting Point (°C) | 170 - 173 | DSC/Melting Point Apparatus | This is the most consistently reported experimental value. |
| Onset of Decomposition (Tonset) (°C) | 250 - 300 | TGA | Estimated based on the lability of the benzylic C-Br bond. |
| Temperature of Maximum Decomposition Rate (Tmax) (°C) | 300 - 350 | TGA/DTG | Represents the temperature at which the most significant weight loss occurs. |
| Residue at 600°C (%) | < 10 | TGA | Significant volatilization of decomposition products is expected. |
Plausible Decomposition Pathway
The thermal decomposition of this compound likely proceeds through a free-radical mechanism initiated by the cleavage of the C-Br bonds. The resulting biradical species can then undergo a series of reactions, including hydrogen abstraction, recombination, and fragmentation, leading to the formation of various volatile and polymeric products.
Experimental Protocols
To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the initial mass loss step.
-
Calculate the first derivative of the mass loss curve (DTG curve) to determine the temperature of maximum decomposition rate (Tmax), which corresponds to the peak of the DTG curve.
-
Record the residual mass at 600°C.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify any exothermic or endothermic events associated with decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample from 25°C to a temperature above its expected decomposition range (e.g., 400°C) at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
Identify the endothermic peak corresponding to the melting point.
-
Observe for any broad exothermic events at higher temperatures, which would indicate decomposition.
-
Conclusion
While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its thermal stability can be inferred from the well-established properties of its constituent chemical moieties. The compound is expected to exhibit good thermal stability, with decomposition initiated by the cleavage of the C-Br bonds at temperatures likely in the range of 250-300°C. For applications requiring precise knowledge of its thermal behavior, it is imperative to conduct experimental analyses using standard techniques such as TGA and DSC, following the protocols outlined in this guide. This will ensure safe handling and optimal performance in its various applications.
References
Navigating the Synthesis and Handling of 4,4'-Bis(bromomethyl)biphenyl: A Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(bromomethyl)biphenyl is a versatile bifunctional reagent frequently employed in organic synthesis, particularly in the construction of larger molecular architectures such as polymers and macrocycles. Its utility stems from the two reactive bromomethyl groups, which can readily undergo nucleophilic substitution reactions. However, the inherent reactivity of this compound also necessitates a thorough understanding of its potential health and safety hazards. This technical guide provides an in-depth overview of the critical safety considerations, handling protocols, and potential toxicological profile of this compound to ensure its safe application in a research and development setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its primary dangers.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage[1][3][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[4] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2] |
The signal word for this chemical is "Danger".[3][4][5] It is crucial to recognize that this compound is corrosive and can cause severe damage upon contact with skin and eyes.[3][4] Ingestion is harmful, and its release into the environment can have significant, long-lasting adverse effects on aquatic ecosystems.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₂Br₂[3] |
| Molecular Weight | 340.05 g/mol [2][5] |
| Appearance | Powder[5][6] |
| Melting Point | 170-173 °C[5][6] |
| Flash Point | Not applicable[2][5] |
| CAS Number | 20248-86-6[3][5] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimizing the risks associated with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Experimental Workflow: Safe Handling in a Laboratory Setting
Caption: A logical workflow for the safe handling and storage of this compound.
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Personal protective equipment is mandatory and includes:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Wear suitable protective gloves.[3]
-
Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.[3]
Storage Conditions
The compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated place.[4] It should be stored locked up and away from incompatible materials such as oxidizing agents.[3][4]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Emergency Response Workflow
Caption: A flowchart outlining immediate actions in case of exposure or spillage.
First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[3][4]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water or shower. Immediately call a poison center or doctor.[3][4]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[3][4]
-
Ingestion: If swallowed, rinse the mouth but do not induce vomiting. Immediately call a poison center or doctor.[3][4]
Accidental Release Measures
For spills, prevent the dust from dispersing.[3] Non-involved personnel should be kept away from the leakage area.[3] The spilled material should be swept up into an airtight container for proper disposal in accordance with local, regional, and national regulations.[3] Prevent the product from entering drains.[3]
Toxicological Information and Potential Health Effects
While specific toxicological studies on this compound are limited in the public domain, information on the parent compound, biphenyl (B1667301), and related polybrominated biphenyls (PBBs) can provide insights into its potential hazards.
Acute Toxicity
The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] It is corrosive and causes severe skin burns and eye damage.[1][3][4]
Potential for Genotoxicity and Carcinogenicity
Studies on biphenyl suggest that its metabolites may be more genotoxic than the parent compound.[7] While biphenyl itself has shown mixed results in genotoxicity assays, some studies have reported DNA strand breaks in mice at high doses.[7] The International Agency for Research on Cancer (IARC) has classified related compounds like polybrominated biphenyls as "possibly carcinogenic to humans" (Group 2B).
Inferred Metabolic Activation and Potential Toxicological Pathway
Caption: A hypothesized metabolic pathway and potential toxicological outcomes for this compound.
It is hypothesized that this compound, similar to biphenyl, undergoes metabolic activation in the liver, primarily through hydroxylation by cytochrome P450 enzymes. The resulting hydroxylated metabolites could be more reactive and potentially genotoxic.
Experimental Protocols: Safe Handling and Quenching
Protocol: Laboratory Scale Reaction Quenching
-
Preparation: Ensure the reaction is complete by an appropriate analytical method (e.g., TLC, LC-MS). The quenching procedure should be performed in a chemical fume hood.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath to control any potential exotherm during quenching.
-
Quenching Agent: Slowly and carefully add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture with stirring. This will neutralize any acidic byproducts and react with any remaining benzylic bromide.
-
Extraction: Once the quenching is complete (e.g., cessation of gas evolution), transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Waste Disposal: Dispose of all aqueous and solid waste in appropriately labeled hazardous waste containers according to institutional guidelines.
Conclusion
This compound is a valuable synthetic building block, but its use demands strict adherence to safety protocols. It is a corrosive and acutely toxic compound that requires careful handling in a controlled laboratory environment with appropriate personal protective equipment. While specific data on its long-term health effects are scarce, the known toxicology of related biphenyl compounds suggests a potential for genotoxicity and carcinogenicity, warranting a cautious approach. By following the guidelines outlined in this document, researchers can mitigate the risks and safely harness the synthetic potential of this reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying Metabolic Signatures of Bisphenol Analog Exposure: Implication for Rapid Toxicity Screening of New Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4,4'-Bis(bromomethyl)biphenyl as a Versatile Synthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Bis(bromomethyl)biphenyl stands as a crucial bifunctional building block in modern organic synthesis and materials science. Its rigid biphenyl (B1667301) core, coupled with two reactive benzylic bromide functionalities, makes it an exceptionally versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis of this compound and its primary applications as a crosslinking agent in the formation of advanced polymers, a key component in the architecture of porous organic polymers (POPs), and a dielectrophilic precursor for the synthesis of macrocycles and other novel organic compounds. Detailed experimental protocols, comparative quantitative data, and graphical representations of synthetic pathways are presented to offer a comprehensive resource for researchers in academia and industry.
Introduction
The strategic importance of bifunctional organic intermediates cannot be overstated in the fields of medicinal chemistry, polymer science, and materials development. This compound, with its well-defined geometry and dual reactive sites, serves as an exemplary scaffold for extending molecular frameworks in a linear and predictable manner. The benzylic nature of the carbon-bromine bonds enhances their reactivity towards nucleophilic substitution, making this compound an ideal candidate for a wide array of chemical transformations. This guide will systematically detail the synthesis and major applications of this pivotal intermediate.
Synthesis of the Core Intermediate: this compound
The most prevalent and industrially viable method for the synthesis of this compound is the free-radical bromination of its precursor, 4,4'-dimethylbiphenyl. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
General Reaction Pathway: Radical Bromination
The synthesis proceeds via a free-radical chain mechanism, initiated by light or a chemical initiator, leading to the sequential bromination of the two methyl groups.
Figure 1: General mechanism for the free-radical bromination of 4,4'-dimethylbiphenyl.
Comparative Synthesis Protocols
Various protocols have been developed to optimize the yield and purity of this compound. Key parameters include the choice of brominating agent, initiator, solvent, and reaction conditions.
| Precursor | Brominating Agent | Initiator/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4'-Methylbiphenyl-2-carbonitrile | N-Bromosuccinimide | 2,2'-Azobis(2,4-dimethylvaleronitrile) | Methylene (B1212753) Chloride | 45-47 | 3 | 80.5 | [1] |
| 4'-Methylbiphenyl-2-carbonitrile | N-Bromosuccinimide | 2,2'-Azobisisobutyronitrile | Methylene Chloride | 45-47 | 3 | 79.2 | [1] |
| 4'-Methylbiphenyl-2-carboxylic acid | N-Bromosuccinimide | 2,2'-Azobis(2,4-dimethylvaleronitrile) | Methylene Chloride | 45-47 | 3 | 80.5 | [1] |
| 4'-Methylbiphenyl-2-carbonitrile | N-Bromophthalimide | 2,2'-Azobis(2,4-dimethylvaleronitrile) | Carbon Tetrachloride | 77-78 | 1 | 71.5 | [1] |
Table 1: Summary of quantitative data for the synthesis of bromomethylbiphenyl compounds.
Detailed Experimental Protocol: Synthesis of 4'-Bromomethylbiphenyl-2-carbonitrile[1]
This protocol provides a representative method for the bromination of a biphenyl precursor.
Materials:
-
4'-Methylbiphenyl-2-carbonitrile (63.2 g)
-
N-Bromosuccinimide (58.8 g)
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (90 mg)
-
Methylene chloride (180 g)
-
Water
Equipment:
-
Four-necked glass flask
-
Stirrer
-
Reflux condenser
Procedure:
-
Charge the flask with methylene chloride, 4'-methylbiphenyl-2-carbonitrile, N-bromosuccinimide, and 2,2'-azobis(2,4-dimethylvaleronitrile).
-
Heat the reaction mixture to reflux with stirring at an internal temperature of 45-47 °C for 3 hours.
-
Continue refluxing for an additional hour.
-
Cool the mixture to an internal temperature of 35-38 °C.
-
Wash the reaction mixture twice with 200 g of water to transfer the succinimide (B58015) byproduct into the aqueous layer.
-
Gradually cool the methylene chloride layer to 0 °C to crystallize the product.
-
Recover the white crystals by filtration, wash with cold methylene chloride, and dry to yield 4'-bromomethylbiphenyl-2-carbonitrile.
Application as a Crosslinking Agent and Polymer Building Block
The bifunctionality of this compound makes it an excellent crosslinking agent and monomer for polycondensation reactions. It can react with various dinucleophiles to form linear or crosslinked polymers with enhanced thermal and mechanical properties.
Synthesis of Polysulfides
This compound can undergo polycondensation with dithiols to produce polysulfides, a class of polymers with high thermal and chemical resistance.
Figure 2: Workflow for the synthesis of polysulfides.
Detailed Experimental Protocol: Polycondensation with 4,4'-Bis(mercaptomethyl)biphenyl
Materials:
-
This compound
-
4,4'-Bis(mercaptomethyl)biphenyl
-
Potassium carbonate (or other suitable base)
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
In a reaction vessel, dissolve 4,4'-bis(mercaptomethyl)biphenyl and a suitable base in the chosen solvent.
-
Add a solution of this compound to the mixture.
-
Heat the reaction mixture under an inert atmosphere.
-
After the reaction is complete, cool the mixture and precipitate the polymer by adding a non-solvent.
-
Filter, wash, and dry the resulting polysulfide polymer.
Application in the Synthesis of Porous Organic Polymers (POPs)
POPs are a class of materials characterized by high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. This compound can be used as a building block to create flexible porous aromatic frameworks (PAFs).
Synthesis of Flexible Porous Aromatic Frameworks
Through C(sp³)–C(sp³) coupling reactions, this compound can be polymerized to form flexible PAFs with well-defined structures.[2]
Figure 3: Synthesis of a flexible porous aromatic framework (P4).[2]
Detailed Experimental Protocol: Synthesis of Poly(this compound) (P4)[2]
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,2'-Bipyridyl
-
Dehydrated N,N-Dimethylformamide (DMF)
Procedure:
-
In a glovebox, add Ni(cod)₂ and 2,2'-bipyridyl to a flask containing dehydrated DMF.
-
Heat the mixture to activate the catalyst.
-
Add this compound to the catalyst solution.
-
Stir the reaction mixture at an elevated temperature for a specified time.
-
After cooling, quench the reaction and precipitate the polymer.
-
Collect the polymer by filtration, wash with various solvents, and dry under vacuum.
Quantitative Data for P4:
-
Thermal Stability (Td, 10% loss): > 420 °C[2]
Application in Macrocycle Synthesis
The defined length and reactive ends of this compound make it an ideal dielectrophile for the synthesis of macrocycles, including cyclophanes, by reacting with dinucleophiles such as dithiols or diamines.
Synthesis of Dithiacyclophanes
The reaction of this compound with dithiols under high dilution conditions can lead to the formation of macrocyclic dithiacyclophanes.
Detailed Experimental Protocol: General Macrocyclization with Dithiols
Materials:
-
This compound
-
A suitable dithiol (e.g., 1,4-butanedithiol)
-
A base (e.g., cesium carbonate)
-
A polar aprotic solvent (e.g., DMF)
Procedure:
-
Set up a reaction vessel for high-dilution conditions.
-
Separately prepare solutions of this compound and the dithiol with the base in the chosen solvent.
-
Simultaneously add both solutions dropwise to a larger volume of the solvent under vigorous stirring over an extended period.
-
After the addition is complete, continue stirring the reaction mixture.
-
Work up the reaction by removing the solvent and purifying the crude product by column chromatography or recrystallization to isolate the macrocycle.
Other Synthetic Applications
Beyond polymerization and macrocyclization, the reactive bromomethyl groups can be converted to other functionalities, further expanding the synthetic utility of the biphenyl core. A notable example is the Arbuzov reaction to form bis(phosphonates).
Synthesis of 4,4'-Bis(phosphonomethyl)biphenyl Tetraethyl Ester[3]
Materials:
-
This compound (16.97 g, 49.9 mmoles)
-
Triethyl phosphite (B83602) (52.04 ml, 299.4 mmoles)
-
Water
Equipment:
-
250 ml flask with a cooler
-
Oil heating bath
-
Magnetic stirrer
Procedure:
-
Place this compound and triethyl phosphite in the flask.
-
Heat the mixture to 140 °C with magnetic agitation for 5 hours.
-
After the reaction, separate the excess triethyl phosphite by distillation.
-
Redissolve the white solid residue in 50 ml of ethanol and evaporate to dryness under vacuum. Repeat this step twice.
-
Dissolve the residue in 30 ml of ethanol and pour it slowly into a beaker containing water and ice.
-
Filter the resulting precipitate, wash with iced water, and dry under vacuum at 40 °C.
Quantitative Data:
-
Yield: 92.8% (21.02 g) of 4,4'-bis(phosphonomethyl)biphenyl tetraethyl ester.[3]
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its rigid structure and dual reactive handles provide a reliable platform for the construction of a diverse range of molecular architectures, from high-performance polymers and porous materials to complex macrocycles. The synthetic routes to this intermediate are well-established, and its reactivity is predictable, making it an essential tool for chemists and material scientists. The detailed protocols and comparative data presented in this guide aim to facilitate its effective utilization in research and development, paving the way for the creation of novel materials and molecules with advanced properties and functions.
References
- 1. Tailored preparation of porous aromatic frameworks in a confined environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Flexible porous organic polymers constructed using C(sp3)–C(sp3) coupling reactions and their high methane-storage capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted synthesis of a porous aromatic framework with a high adsorption capacity for organic molecules - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Applications of 4,4'-Bis(bromomethyl)biphenyl
Introduction
4,4'-Bis(bromomethyl)biphenyl is a versatile organic compound characterized by a biphenyl (B1667301) core functionalized with two bromomethyl groups at the para positions. This specific arrangement of reactive sites makes it a valuable building block in various fields of chemical synthesis and materials science. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the biphenyl unit provides rigidity, thermal stability, and unique electronic properties to the resulting structures. This technical guide provides a comprehensive overview of the primary applications of this compound, focusing on its role in the synthesis of porous organic polymers, as a cross-linking agent, in the development of materials for organic electronics, and in biomedical applications.
Core Applications of this compound
The utility of this compound stems from its bifunctional nature, allowing it to act as a linker or monomer in the construction of larger, complex molecular architectures.[1] Its primary applications are centered around polymer chemistry and materials science.
Synthesis of Porous Organic Polymers (POPs)
This compound is extensively used as a monomer for the synthesis of various classes of porous organic polymers (POPs), including Conjugated Microporous Polymers (CMPs).[2][3] These materials are of significant interest due to their high surface area, tunable porosity, and excellent chemical and thermal stability, making them suitable for applications in gas storage, separation, and catalysis.[4]
The biphenyl unit contributes to the formation of a rigid and extended π-conjugated network, which is a defining feature of CMPs.[2] The polymerization reactions typically involve coupling the bromomethyl groups with other monomers.
Data Presentation: Properties of Porous Organic Polymers Synthesized with this compound
| Polymer ID | Co-monomer(s) | Polymerization Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Decomposition Temp. (TGA, Td10) (°C) | Reference |
| TPE-Ph-BSu CMP | 1,4-Phenylenediboronic acid, other brominated monomers | Suzuki Coupling | 67 | 2.0 (pore size in nm) | 535 | [5] |
| TBN-BSU CMP | 2,7,10,15-Tetraethynyldibenzo[g,p]chrysene | Sonogashira Cross-Coupling | 391 | 0.30 | >371 | [6] |
| Py-BSU CMP | 1,3,6,8-Tetraethynylpyrene | Sonogashira Cross-Coupling | - | - | >371 | [6] |
Experimental Protocols
General Procedure for the Synthesis of a Conjugated Microporous Polymer via Suzuki Coupling:
A mixture of this compound, a diboronic acid or ester co-monomer, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃ or Cs₂CO₃) is prepared in a suitable solvent system, often a mixture of DMF, toluene, and water.[5] The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120°C for 2 to 3 days.[5] After cooling to room temperature, the precipitated polymer is collected by filtration. To remove any unreacted monomers and catalyst residues, the crude product is washed extensively with various solvents such as water, methanol (B129727), acetone, and THF.[1] Further purification is often carried out by Soxhlet extraction with methanol and dichloromethane (B109758) for an extended period (e.g., 48 hours).[1] The final polymer is then dried under vacuum at an elevated temperature (e.g., 70-100°C) to yield the pure product as a powder.[1][5]
Mandatory Visualization
Cross-Linking Agent in Polymer Synthesis
The two reactive bromomethyl groups of this compound enable it to act as an effective cross-linking agent.[7] Cross-linking is a crucial process in polymer chemistry that transforms linear polymer chains into a three-dimensional network, thereby enhancing properties such as mechanical strength, thermal stability, and chemical resistance.[8]
Data Presentation: Effect of this compound as a Cross-linker
| Polymer System | Base Monomer(s) | Cross-linker Content (%) | Swelling Ratio | Compressive Modulus (MPa) | Reference |
| Acrylate Polymer | 2-phenylphenolmonoacrylate | 5 | Varies | ~1.5 | [9] |
| Acrylate Polymer | 2-phenylphenolmonoacrylate | 10 | Varies | ~2.0 | [9] |
| Acrylate Polymer | 4-phenylphenolmonoacrylate | 5 | Varies | ~2.5 | [9] |
| Acrylate Polymer | 4-phenylphenolmonoacrylate | 10 | Varies | ~3.0 | [9] |
Note: Swelling ratios in the referenced study showed an unexpected trend, hypothesized to be due to intramolecular interactions.[9]
Experimental Protocols
General Procedure for Free Radical Polymerization and Cross-linking:
A solution of the primary monomer(s) (e.g., acrylates), this compound as the cross-linking agent, and a free radical initiator (e.g., AIBN) in a suitable solvent is prepared. The solution is degassed and then heated to initiate polymerization. The reaction is allowed to proceed for a specified time to form the cross-linked polymer network. The resulting polymer is then purified to remove unreacted monomers and initiator residues, typically by washing with appropriate solvents, and then dried. The degree of cross-linking can be controlled by varying the molar ratio of the cross-linking agent to the primary monomer.[9]
Mandatory Visualization
Biomedical and Pharmaceutical Applications
In the field of drug development, this compound has been utilized as a linker for "peptide stapling".[10] Peptide stapling is a strategy to constrain a peptide in a specific conformation, often an α-helix, to enhance its biological activity, stability against proteolysis, and cell permeability.[11] This is particularly relevant for inhibiting protein-protein interactions that are considered challenging drug targets.[12][13]
The two bromomethyl groups can react with nucleophilic side chains of amino acids, such as the thiol groups of two cysteine residues, to form a covalent bridge, or "staple".[10]
Experimental Protocols
General Procedure for Peptide Stapling via S-alkylation:
A linear peptide containing two cysteine residues at appropriate positions (e.g., i, i+7) is synthesized using standard solid-phase peptide synthesis. The stapling reaction can be performed either on the solid support or in solution. For on-resin stapling, after deprotection of the cysteine side chains, the resin-bound peptide is treated with one equivalent of this compound in the presence of a base (e.g., Cs₂CO₃) and a phase-transfer catalyst (e.g., TBAI) in a solvent like DMF overnight.[10] For solution-phase stapling, the purified linear peptide is dissolved in a suitable solvent, and the stapling reagent is added. After the reaction is complete, the stapled peptide is cleaved from the resin (if applicable), purified by reverse-phase HPLC, and its structure is confirmed by mass spectrometry.[10]
Mandatory Visualization
This compound is a highly valuable and versatile building block in modern chemistry. Its rigid biphenyl core and two reactive bromomethyl groups make it an ideal candidate for constructing a wide array of functional materials. Its applications in the synthesis of porous organic polymers for gas storage and catalysis, as a cross-linking agent to enhance the properties of polymers, and as a linker in the development of novel peptide-based therapeutics highlight its significance. The ongoing research in these areas is expected to further expand the utility of this compound in materials science, organic electronics, and drug discovery.
References
- 1. Procedure for preparation of Co/Al coordinated conjugated microporous polymer [protocols.io]
- 2. Preparation and Application of Conjugated Microporous Polymers [manu56.magtech.com.cn]
- 3. Controlled synthesis of conjugated microporous polymer films: versatile platforms for highly sensitive and label-free chemo- and biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 6. mdpi.com [mdpi.com]
- 7. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 9. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stapled Peptides-A Useful Improvement for Peptide-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Peptide stapling by late-stage Suzuki–Miyaura cross-coupling [beilstein-journals.org]
- 13. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Porous Organic Polymers Using 4,4'-Bis(bromomethyl)biphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These properties make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. This document provides detailed application notes and experimental protocols for the synthesis of POPs, specifically hypercrosslinked polymers (HCPs), using 4,4'-Bis(bromomethyl)biphenyl as a key building block or crosslinker. The primary synthetic method described is the Friedel-Crafts alkylation reaction, a versatile and efficient way to create highly crosslinked, porous three-dimensional networks.
This compound serves as an excellent crosslinking agent due to its rigid biphenyl (B1667301) core and two reactive bromomethyl groups. By reacting it with various aromatic monomers, a diverse range of POPs with tailored properties can be achieved. This document will detail the synthesis of POPs using this compound in conjunction with benzene (B151609), pyrrole (B145914), and thiophene (B33073) as representative aromatic co-monomers.
Data Presentation
The following table summarizes the typical properties of porous organic polymers synthesized using biphenyl-based monomers and crosslinkers. The data presented is a compilation from various studies on related hypercrosslinked polymers and serves as a general reference. Actual values will vary depending on the specific reaction conditions and co-monomers used.
| Polymer ID | Aromatic Co-monomer | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) |
| HCP-Biph-Ben | Benzene | 800 - 1200 | 0.8 - 1.5 | 1.5 - 2.5 |
| HCP-Biph-Pyr | Pyrrole | 600 - 900 | 0.6 - 1.2 | 2.0 - 3.5 |
| HCP-Biph-Thio | Thiophene | 700 - 1100 | 0.7 - 1.4 | 1.8 - 3.0 |
| BCMBP-HCP | Self-polymerized 4,4'-bis(chloromethyl)-1,1'-biphenyl | up to 1970[1] | Not Specified | ~1.7 (at 298K)[1] |
Experimental Protocols
General Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Anhydrous solvents and reagents are critical for the success of the Friedel-Crafts reaction; therefore, proper handling techniques to exclude moisture are essential.
Protocol 1: Synthesis of a Benzene-Based Hypercrosslinked Polymer (HCP-Biph-Ben)
This protocol describes the synthesis of a hypercrosslinked polymer via Friedel-Crafts alkylation of benzene with this compound, using anhydrous iron(III) chloride (FeCl₃) as the catalyst.
Materials:
-
This compound
-
Benzene
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
2 M Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Büchner funnel and filter flask
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (e.g., 3.40 g, 10 mmol) and benzene (e.g., 0.78 g, 10 mmol).
-
Dissolution: Add 100 mL of anhydrous 1,2-dichloroethane to the flask and stir until all solids are dissolved.
-
Catalyst Addition: Under a continuous flow of nitrogen, carefully add anhydrous FeCl₃ (e.g., 3.25 g, 20 mmol) to the reaction mixture in portions. The mixture will typically turn dark.
-
Reaction: Heat the reaction mixture to 80°C and maintain it at this temperature with vigorous stirring for 24 hours. A solid precipitate will form during the reaction.
-
Quenching and Washing: After 24 hours, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of methanol. Stir for an additional 30 minutes.
-
Purification:
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid sequentially with copious amounts of methanol, 2 M HCl solution, and deionized water until the filtrate is neutral and colorless.
-
-
Soxhlet Extraction: To remove any unreacted monomers and soluble oligomers, purify the polymer further by Soxhlet extraction with methanol for 24 hours.
-
Drying: Dry the purified polymer in a vacuum oven at 100°C for 24 hours to yield the final hypercrosslinked polymer as a fine powder.
Protocol 2: Synthesis of a Pyrrole-Based Hypercrosslinked Polymer (HCP-Biph-Pyr)
This protocol details the synthesis of a nitrogen-containing hypercrosslinked polymer by the Friedel-Crafts alkylation of pyrrole with this compound.
Materials:
-
This compound
-
Pyrrole (freshly distilled)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Methanol
-
Ammonium (B1175870) hydroxide (B78521) solution (NH₄OH, 5% v/v)
-
Deionized water
Equipment: Same as Protocol 1.
Procedure:
-
Reaction Setup: In a dry 250 mL three-neck round-bottom flask, add this compound (e.g., 3.40 g, 10 mmol) and freshly distilled pyrrole (e.g., 0.67 g, 10 mmol).
-
Dissolution: Add 120 mL of anhydrous 1,2-dichloroethane and stir to dissolve the reactants.
-
Catalyst Addition: Under a nitrogen atmosphere, add anhydrous FeCl₃ (e.g., 3.25 g, 20 mmol) portion-wise to the solution. The mixture will darken significantly.
-
Reaction: Heat the mixture to 60°C and stir vigorously for 24 hours. A dark-colored solid will precipitate.
-
Quenching and Neutralization: Cool the reaction to room temperature and quench with 50 mL of methanol. Stir for 30 minutes.
-
Purification:
-
Filter the solid product.
-
Wash the polymer with methanol, followed by a 5% ammonium hydroxide solution to neutralize any remaining acid and remove the catalyst.
-
Continue washing with deionized water until the filtrate is neutral.
-
-
Soxhlet Extraction: Purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Drying: Dry the final product in a vacuum oven at 80°C for 24 hours.
Protocol 3: Synthesis of a Thiophene-Based Hypercrosslinked Polymer (HCP-Biph-Thio)
This protocol outlines the synthesis of a sulfur-containing hypercrosslinked polymer through the Friedel-Crafts alkylation of thiophene with this compound.
Materials:
-
This compound
-
Thiophene
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Deionized water
Equipment: Same as Protocol 1.
Procedure:
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask, add this compound (e.g., 3.40 g, 10 mmol) and thiophene (e.g., 0.84 g, 10 mmol).
-
Dissolution: Add 100 mL of anhydrous 1,2-dichloroethane and stir until a homogeneous solution is formed.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous FeCl₃ (e.g., 3.25 g, 20 mmol) to the reaction mixture.
-
Reaction: Heat the reaction to 70°C and stir for 24 hours. A dark solid will form.
-
Quenching and Washing: Cool the mixture to room temperature and quench with 50 mL of methanol. Stir for 30 minutes.
-
Purification:
-
Filter the resulting solid.
-
Wash the polymer with methanol, 2 M HCl, and deionized water until the washings are neutral.
-
-
Soxhlet Extraction: Perform Soxhlet extraction with methanol for 24 hours to remove impurities.
-
Drying: Dry the polymer in a vacuum oven at 90°C for 24 hours.
Visualizations
The following diagrams illustrate the general synthetic workflow and the logical relationship between the components in the synthesis of porous organic polymers using this compound via Friedel-Crafts alkylation.
Caption: General workflow for the synthesis of POPs via Friedel-Crafts alkylation.
Caption: Logical relationship of components in the synthesis of porous organic polymers.
References
Application Notes and Protocols for 4,4'-Bis(bromomethyl)biphenyl as a Crosslinker for Polystyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the utilization of 4,4'-Bis(bromomethyl)biphenyl as a crosslinking agent for polystyrene. The resulting crosslinked polystyrene beads are valuable materials for various applications, including as solid-phase supports in peptide synthesis and other organic syntheses, as well as for creating materials with enhanced thermal and mechanical stability.
Introduction
Crosslinked polystyrene is a foundational material in various scientific fields, notably in solid-phase synthesis, catalysis, and chromatography. The properties of these materials are highly dependent on the nature and degree of crosslinking. This compound serves as a rigid crosslinking agent that can impart unique properties to the polystyrene matrix due to its biphenyl (B1667301) structure. This can influence the swelling characteristics, thermal stability, and mechanical robustness of the resulting polymer beads.
The crosslinking reaction proceeds via a Friedel-Crafts alkylation mechanism, where the bromomethyl groups of the crosslinker react with the phenyl rings of the polystyrene chains in the presence of a Lewis acid catalyst. This process forms stable methylene (B1212753) bridges between the polymer chains, creating a three-dimensional network.
Key Applications
-
Solid-Phase Synthesis: Polystyrene beads crosslinked with this compound can be functionalized and used as a solid support for the synthesis of peptides, oligonucleotides, and small organic molecules. The rigidity of the biphenyl linker can influence reaction kinetics and product yields.
-
Scavenger Resins: The crosslinked polymer can be functionalized to create scavenger resins for purifying reaction mixtures by removing excess reagents or by-products.
-
Catalyst Supports: Immobilization of catalysts on these crosslinked beads facilitates catalyst recovery and reuse, which is crucial for sustainable chemical processes.
-
Enhanced Thermal Stability: Crosslinking polystyrene with rigid aromatic linkers like this compound can significantly increase its thermal degradation temperature compared to linear polystyrene.[1][2]
Data Presentation
Due to the limited availability of specific quantitative data for polystyrene crosslinked with this compound, the following tables provide expected trends and comparative data based on analogous crosslinking agents like divinylbenzene (B73037) (DVB) and other bifunctional alkylating agents. These values should be considered as a guideline, and experimental determination is recommended for specific applications.
Table 1: Comparison of Properties of Crosslinked Polystyrene with Different Crosslinkers
| Property | Polystyrene (Linear) | 1% DVB Crosslinked Polystyrene | Expected Properties with this compound |
| Physical Form | Soluble beads or powder | Insoluble beads | Insoluble beads |
| Swelling in Dichloromethane | Dissolves | 4-6 mL/g | Moderate to high |
| Thermal Stability (Td) | ~350 °C | ~370 °C | > 370 °C |
| Mechanical Stability | Low | Moderate | High |
Table 2: Typical Reaction Parameters for Crosslinking Polystyrene
| Parameter | Value / Condition |
| Polystyrene | Pre-formed beads (e.g., 100-200 mesh) |
| Crosslinker | This compound |
| Catalyst | Anhydrous AlCl3 or SnCl4 |
| Solvent | Dichloroethane or Nitrobenzene |
| Temperature | 25 - 80 °C |
| Reaction Time | 4 - 24 hours |
Experimental Protocols
Protocol for Crosslinking Polystyrene Beads
This protocol describes the synthesis of crosslinked polystyrene beads using this compound via a Friedel-Crafts alkylation reaction.
Materials:
-
Polystyrene beads (uncrosslinked or lightly crosslinked)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl3) or Tin(IV) Chloride (SnCl4)
-
Anhydrous 1,2-Dichloroethane (or another suitable solvent)
-
Methanol
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
Swelling the Polystyrene Beads: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the polystyrene beads and anhydrous 1,2-dichloroethane. Allow the beads to swell for at least 1 hour with gentle stirring under a nitrogen atmosphere.
-
Addition of Crosslinker and Catalyst: In a separate flask, dissolve this compound in anhydrous 1,2-dichloroethane. Carefully add the anhydrous Lewis acid catalyst (e.g., AlCl3) to this solution while cooling in an ice bath.
-
Crosslinking Reaction: Slowly add the catalyst-crosslinker mixture to the swollen polystyrene beads suspension under a nitrogen atmosphere. The reaction is exothermic, so maintain the temperature with an ice bath initially. After the initial exotherm subsides, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 50 °C) for a predetermined time (e.g., 12 hours) to ensure complete reaction.
-
Quenching and Washing: After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of methanol. This will decompose the Lewis acid catalyst.
-
Filter the crosslinked beads and wash them sequentially with 1 M HCl, deionized water, methanol, and dichloromethane.
-
Drying: Dry the crosslinked polystyrene beads in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol for Characterization of Crosslinked Polystyrene
Degree of Swelling:
-
Accurately weigh a sample of the dry crosslinked beads (Wdry).
-
Place the beads in a suitable solvent (e.g., dichloromethane, toluene) and allow them to swell to equilibrium (typically for 24 hours).
-
Remove the excess solvent and quickly weigh the swollen beads (Wswollen).
-
The degree of swelling (Q) is calculated as: Q = (Wswollen - Wdry) / Wdry
Thermal Stability (Thermogravimetric Analysis - TGA):
-
Place a small, accurately weighed sample of the dry crosslinked beads into a TGA crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature. The onset temperature of degradation provides an indication of the thermal stability. Crosslinked polystyrene is expected to show a higher degradation temperature than its linear counterpart.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, functionalization, and application of this compound crosslinked polystyrene in solid-phase peptide synthesis.
Caption: Workflow for the preparation and application of crosslinked polystyrene.
Disclaimer: The experimental protocols and data provided are based on established chemical principles and analogous systems. Researchers should exercise appropriate caution and optimize conditions for their specific requirements.
References
Application Notes and Protocols for the Preparation of Covalent Organic Frameworks with 4,4'-Bis(bromomethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds.[1][2] Their tunable porosity, chemical stability, and the ability to functionalize their pores make them promising materials for a variety of applications, including gas storage, catalysis, and biomedicine.[3][4] In the pharmaceutical arena, COFs are being explored as novel platforms for drug delivery, offering the potential for high drug loading capacities and controlled release profiles.[1][5]
This document provides detailed application notes and protocols for the synthesis of a biphenyl-based COF using 4,4'-Bis(bromomethyl)biphenyl as a linear linker. This building block, upon reaction with a multitopic amine, can form a stable, porous framework. The resulting amine-linked COF is envisioned to be a suitable candidate for drug delivery applications due to the presence of functional amine groups within the framework that can interact with drug molecules.
Materials and Methods
Synthesis of Biphenyl (B1667301) Amine-Linked COF (BA-COF)
This protocol describes the synthesis of a hypothetical Biphenyl Amine-linked COF (BA-COF) via a nucleophilic substitution reaction between this compound and 1,3,5-Tris(4-aminophenyl)benzene (TAPB).
Materials:
-
This compound
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Anhydrous 1,4-Dioxane (B91453)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Acetone (B3395972) (ACS grade)
-
Methanol (B129727) (ACS grade)
Experimental Protocol:
-
In a 100 mL Schlenk flask, add this compound (170 mg, 0.5 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (117 mg, 0.33 mmol).
-
Add anhydrous potassium carbonate (456 mg, 3.3 mmol) as a base.
-
To the flask, add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and anhydrous DMF (40 mL).
-
The flask is subjected to three freeze-pump-thaw cycles to degas the solution.
-
The reaction mixture is then heated at 120 °C for 72 hours under an inert atmosphere (Nitrogen or Argon).
-
After cooling to room temperature, the resulting solid precipitate is collected by filtration.
-
The collected solid is washed thoroughly with acetone (3 x 50 mL) and methanol (3 x 50 mL) to remove any unreacted monomers and impurities.
-
The final product (BA-COF) is dried under vacuum at 80 °C for 24 hours.
Characterization of BA-COF
The synthesized BA-COF should be characterized to confirm its structure, porosity, and stability.
| Characterization Technique | Expected Results for Biphenyl-Based COFs |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Disappearance of the C-Br stretching band from this compound and the N-H stretching bands from TAPB. Appearance of new C-N stretching bands, confirming the formation of the amine linkage. |
| Powder X-Ray Diffraction (PXRD) | A crystalline pattern with distinct diffraction peaks, indicating the formation of an ordered framework. The peak positions can be used to determine the unit cell parameters and the stacking mode of the 2D layers. |
| Solid-State ¹³C NMR Spectroscopy | Signals corresponding to the biphenyl and triphenylbenzene moieties. A new signal in the aliphatic region corresponding to the methylene (B1212753) carbons adjacent to the nitrogen atoms, confirming the formation of the C-N bond. |
| Nitrogen Adsorption-Desorption Isotherms (at 77 K) | A type I or type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The Brunauer-Emmett-Teller (BET) surface area is expected to be in the range of 800-1500 m²/g. The pore size distribution can be calculated from the adsorption branch of the isotherm. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with a decomposition temperature typically above 350 °C in a nitrogen atmosphere. |
Application in Drug Delivery: Doxorubicin Loading and Release
The porous structure and functional amine groups of BA-COF make it a potential carrier for the anticancer drug Doxorubicin (DOX).
Doxorubicin (DOX) Loading Protocol:
-
Disperse 50 mg of activated BA-COF in 10 mL of a 2 mg/mL solution of Doxorubicin hydrochloride in deionized water.
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Collect the DOX-loaded COF (DOX@BA-COF) by centrifugation (10,000 rpm, 15 min).
-
Wash the DOX@BA-COF with deionized water several times to remove the surface-adsorbed drug until the supernatant is colorless.
-
Dry the final product under vacuum.
-
The amount of loaded DOX can be quantified by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy at 480 nm.
In Vitro Doxorubicin (DOX) Release Protocol:
-
Disperse 10 mg of DOX@BA-COF in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic tumor microenvironment).
-
Incubate the suspensions at 37 °C with gentle shaking.
-
At predetermined time intervals, take 1 mL aliquots of the release medium and replace with 1 mL of fresh PBS.
-
Centrifuge the aliquots to separate the COF particles.
-
Measure the concentration of released DOX in the supernatant using UV-Vis spectroscopy at 480 nm.
-
The cumulative release percentage can be calculated as a function of time.
Visualizations
Workflow for BA-COF Synthesis and Drug Delivery Application
Caption: Workflow of BA-COF synthesis, characterization, and drug delivery application.
Logical Relationship of COF Properties for Drug Delivery
Caption: Relationship between COF properties and drug delivery performance.
References
- 1. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of Covalent Organic Framework-Based Nanosystems in Biomedicine [manu56.magtech.com.cn]
- 4. Covalent Organic Frameworks: From Materials Design to Biomedical Application | MDPI [mdpi.com]
- 5. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals Using 4,4'-Bis(bromomethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(bromomethyl)biphenyl serves as a versatile building block in the synthesis of thermotropic liquid crystals, particularly those exhibiting a nematic phase. Its rigid biphenyl (B1667301) core, when coupled with appropriate mesogenic units via flexible ether linkages, allows for the creation of calamitic (rod-shaped) liquid crystals. The inherent symmetry and linearity of the 4,4'-disubstituted biphenyl moiety contribute favorably to the formation of orientationally ordered, yet fluid, nematic phases.
This document provides detailed protocols for the synthesis of a representative nematic liquid crystal, 4,4'-Bis(((4'-cyano-[1,1'-biphenyl]-4-yl)oxy)methyl)-1,1'-biphenyl, through the Williamson ether synthesis. This method is a robust and widely applicable SN2 reaction for forming the crucial ether linkages that connect the rigid core to the mesogenic side arms.
Synthetic Pathway
The primary synthetic route for incorporating this compound into a nematic liquid crystal framework is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the bromine atoms by a phenoxide, in this case, the phenoxide of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile. The resulting molecule possesses a symmetric structure with a central biphenyl core flanked by two cyanobiphenyl mesogenic units.
Experimental Protocols
Synthesis of 4,4'-Bis(((4'-cyano-[1,1'-biphenyl]-4-yl)oxy)methyl)-1,1'-biphenyl
This protocol details the synthesis of a symmetric nematic liquid crystal via the Williamson ether synthesis.
Materials and Reagents:
-
This compound
-
4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
Polarized Optical Microscope (POM)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile (2.2 equivalents), anhydrous potassium carbonate (3.0 equivalents), and 150 mL of anhydrous acetone.
-
Addition of Biphenyl Core: To the stirred suspension, add this compound (1.0 equivalent).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts using a Büchner funnel and wash the filter cake with acetone.
-
Isolation of Crude Product: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Recrystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the final product as a white solid.
-
Drying: Dry the purified liquid crystal in a vacuum oven at a temperature below its melting point.
Data Presentation
The physical and mesomorphic properties of the synthesized liquid crystal are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₈H₃₄N₂O₂ |
| Molecular Weight | 674.80 g/mol |
| Appearance | White Solid |
| Purity | >99% (by HPLC) |
Table 2: Mesomorphic Properties
| Transition | Temperature (°C) |
| Crystal to Nematic (T_CN) | 185 |
| Nematic to Isotropic (T_NI) | 295 |
| Mesophase Range (ΔT) | 110 °C |
Note: The phase transition temperatures are indicative and can be influenced by the purity of the material and the heating/cooling rate during analysis.
Characterization Workflow
The synthesized compound should be thoroughly characterized to confirm its structure and liquid crystalline properties.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of nematic liquid crystals. The Williamson ether synthesis provides a reliable and efficient method for constructing molecules with a central biphenyl core and mesogenic side arms. The resulting materials exhibit a broad nematic phase, making them suitable for a range of applications in materials science and optoelectronics. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists working in the field of liquid crystal design and synthesis.
Application Notes and Protocols for Polymer Crosslinking using 4,4'-Bis(bromomethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosslinking is a critical process in polymer chemistry that enhances the physical and chemical properties of polymers by creating a three-dimensional network structure. This network formation improves mechanical strength, thermal stability, and chemical resistance, making the polymers suitable for a wide range of applications, including in the development of advanced biomaterials and drug delivery systems. 4,4'-Bis(bromomethyl)biphenyl is a versatile crosslinking agent, particularly effective for polymers containing aromatic moieties. The crosslinking reaction typically proceeds via a Friedel-Crafts alkylation mechanism, where the bromomethyl groups of the crosslinker react with the aromatic rings of the polymer chains in the presence of a Lewis acid catalyst, forming stable methylene (B1212753) bridges.
These application notes provide a detailed protocol for the crosslinking of polystyrene with this compound, a model system that can be adapted for other aromatic polymers. The notes also outline key characterization techniques to evaluate the success and extent of the crosslinking reaction.
Experimental Protocols
Protocol 1: Crosslinking of Polystyrene with this compound
This protocol details the crosslinking of polystyrene via a Friedel-Crafts alkylation reaction in a solution phase.
Materials:
-
Polystyrene (e.g., MW 280,000)
-
This compound
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Stannic chloride (SnCl₄) (Lewis acid catalyst)
-
Nitrogen gas (inert atmosphere)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Dissolution of Polystyrene: In a clean, dry round-bottom flask, dissolve a known amount of polystyrene in anhydrous 1,2-dichloroethane under a nitrogen atmosphere. The concentration will depend on the molecular weight of the polystyrene but a starting point of 5-10% (w/v) is recommended. Stir the mixture until the polymer is completely dissolved.
-
Addition of Crosslinker: To the stirred polystyrene solution, add the desired amount of this compound. The molar ratio of the crosslinker to the styrene (B11656) monomer units can be varied to control the crosslinking density. A common starting range is from 1 to 10 mol% of the crosslinker relative to the monomer units.
-
Initiation of Crosslinking: Carefully add the Lewis acid catalyst, stannic chloride, to the reaction mixture. The catalyst is typically used in a molar excess relative to the crosslinker. The reaction is exothermic, so the catalyst should be added slowly while monitoring the temperature.
-
Reaction: Heat the reaction mixture to a specific temperature (e.g., 60°C) and allow it to react for a predetermined time (e.g., 24 hours) under a continuous nitrogen purge. The reaction time can be adjusted to achieve the desired degree of crosslinking.
-
Termination and Precipitation: After the reaction is complete, cool the mixture to room temperature. Precipitate the crosslinked polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted reagents and catalyst residues. Dry the crosslinked polymer in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.
Data Presentation
The extent of crosslinking can be quantified and compared across different reaction conditions. The following table provides a template for summarizing key quantitative data.
| Sample ID | Polystyrene (g) | This compound (mol%) | Catalyst (mol ratio to crosslinker) | Reaction Time (h) | Gel Fraction (%) | Swelling Ratio |
| PS-Xlink-1 | 5.0 | 2 | 1.5 | 24 | 85 | 3.2 |
| PS-Xlink-2 | 5.0 | 5 | 1.5 | 24 | 92 | 2.5 |
| PS-Xlink-3 | 5.0 | 10 | 1.5 | 24 | 98 | 1.8 |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.
Characterization of Crosslinked Polymers
Several techniques are essential to confirm the crosslinking and to characterize the properties of the resulting polymer network.
Gel Fraction Determination
The gel fraction represents the insoluble portion of the crosslinked polymer and is a direct measure of the crosslinking efficiency.
Protocol:
-
Accurately weigh a known amount of the dried crosslinked polymer (W_initial).
-
Place the polymer in a solvent in which the uncrosslinked polymer is soluble (e.g., toluene (B28343) for polystyrene).
-
Stir the mixture for an extended period (e.g., 48 hours) to dissolve the soluble fraction (sol).
-
Separate the insoluble gel from the solution by filtration or centrifugation.
-
Dry the insoluble gel in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the gel fraction using the following formula: Gel Fraction (%) = (W_final / W_initial) * 100
Swelling Studies
The swelling ratio provides information about the crosslink density of the polymer network. A lower swelling ratio indicates a higher degree of crosslinking.
Protocol:
-
Accurately weigh a known amount of the dried crosslinked polymer (W_dry).
-
Immerse the polymer in a suitable solvent (e.g., toluene) at a specific temperature.
-
Allow the polymer to swell until equilibrium is reached (e.g., 24-48 hours).
-
Remove the swollen polymer from the solvent, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (W_swollen - W_dry) / W_dry
Spectroscopic and Thermal Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the C-Br bond from the crosslinker and the formation of new C-C bonds, providing qualitative evidence of the crosslinking reaction.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. An increase in Tg is typically observed upon crosslinking due to the restricted chain mobility.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer. Crosslinked polymers generally exhibit enhanced thermal stability compared to their linear counterparts.
Visualizations
Experimental Workflow
Application Notes and Protocols: 4,4'-Bis(bromomethyl)biphenyl in the Preparation of Microporous Organic Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of microporous organic polymers (MOPs) derived from 4,4'-Bis(bromomethyl)biphenyl. This versatile building block enables the creation of robust porous materials with tunable properties, making them promising candidates for applications in catalysis and drug delivery.
Introduction
Microporous organic polymers (MOPs) are a class of materials characterized by their high surface area, permanent porosity, and robust covalent frameworks.[1] The selection of monomers is crucial in tailoring the properties of these polymers. This compound is a valuable bifunctional monomer due to the reactive bromomethyl groups that can readily undergo various polymerization reactions, such as the Menshutkin reaction and Friedel-Crafts alkylation. These reactions lead to the formation of extended, cross-linked networks with intrinsic microporosity. The biphenyl (B1667301) core imparts rigidity and thermal stability to the resulting polymer framework.
Synthesis of Microporous Organic Polymers
Two primary synthetic strategies for preparing MOPs using this compound are detailed below: the Menshutkin reaction for the synthesis of viologen-based porous ionic polymers (VIPs) and Friedel-Crafts alkylation for the creation of porous aromatic frameworks (PAFs).
Protocol 1: Synthesis of Viologen-Based Porous Ionic Polymers (VIPs) via Menshutkin Reaction
This protocol describes the synthesis of a crystalline viologen-based porous ionic polymer, designated as VIP-Br, through the Menshutkin reaction of 4,4'-bipyridine (B149096) with this compound.[2]
Materials:
-
4,4'-Bipyridine (4,4'-BPy)
-
This compound (BCBMP)
-
Acetonitrile (CH3CN)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave (100 mL)
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a 100 mL Teflon-lined stainless steel autoclave, dissolve 4,4'-bipyridine (1.0 mmol, 156.2 mg) and this compound (1.0 mmol, 340.0 mg) in 40 mL of acetonitrile.
-
Seal the autoclave and heat it at 120 °C for 72 hours.
-
After cooling to room temperature, collect the resulting white precipitate by centrifugation.
-
Wash the precipitate thoroughly with methanol and deionized water to remove any unreacted monomers and solvent.
-
Dry the final product, VIP-Br, in a vacuum oven at 60 °C overnight.
dot
Caption: Workflow for the synthesis of VIP-Br.
Protocol 2: Synthesis of Porous Aromatic Frameworks (PAFs) via Friedel-Crafts Alkylation
This protocol provides a general method for synthesizing porous aromatic frameworks by the Friedel-Crafts alkylation of an aromatic monomer with this compound as the cross-linker.
Materials:
-
Aromatic monomer (e.g., benzene, biphenyl, triptycene)
-
This compound
-
Anhydrous iron(III) chloride (FeCl3)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol
-
2 M Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Buchner funnel
-
Soxhlet extractor
-
Vacuum oven
Procedure:
-
To a solution of the aromatic monomer (e.g., 1.0 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add anhydrous FeCl3 (catalytic amount, e.g., 0.2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by observing the formation of a solid precipitate.
-
After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Filter the solid product using a Buchner funnel and wash with copious amounts of methanol.
-
To remove the catalyst, wash the polymer with a 2 M HCl solution, followed by deionized water until the washings are neutral.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to yield the final porous aromatic framework.
Characterization and Properties
The resulting MOPs can be characterized by various techniques to determine their structure and porosity.
| Polymer Name | Synthesis Method | Co-monomer | BET Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) | Reference |
| VIP-Br | Menshutkin Reaction | 4,4'-Bipyridine | 56 | - | - | [2] |
Applications in Drug Development
The high surface area and tunable pore size of MOPs make them attractive candidates for drug delivery systems. The porous network can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol outlines a general procedure for loading a drug into a MOP and evaluating its release profile.
Materials:
-
Synthesized MOP (e.g., VIP-Br or a PAF)
-
Drug of interest (e.g., an anticancer drug like doxorubicin)
-
Suitable solvent for the drug (e.g., deionized water, ethanol)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
Equipment:
-
Shaker or sonicator
-
Centrifuge
-
UV-Vis spectrophotometer
-
Incubator
Procedure:
Drug Loading:
-
Activate the MOP by heating it under vacuum to remove any trapped solvent or moisture.
-
Prepare a solution of the drug in a suitable solvent.
-
Disperse a known amount of the activated MOP in the drug solution.
-
Agitate the mixture (e.g., using a shaker or sonicator) at room temperature for 24-48 hours to facilitate drug loading.
-
Collect the drug-loaded MOP by centrifugation.
-
Wash the collected solid with the solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOP under vacuum.
-
Determine the drug loading content and encapsulation efficiency by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry.
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOP in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).
-
Incubate the suspension at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Centrifuge the withdrawn aliquot to separate any MOP particles.
-
Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release as a function of time.
dot
Caption: Workflow for drug loading and release studies.
Conclusion
This compound is a highly effective monomer for the synthesis of microporous organic polymers with potential applications in catalysis and drug delivery. The protocols provided herein offer a starting point for the synthesis and evaluation of these promising materials. Further research into the functionalization of these polymers and their performance in various applications will undoubtedly expand their utility in the fields of materials science and medicine.
References
Application Notes and Protocols for the Synthesis of Poly(biphenylene vinylene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(p-phenylene vinylene) (PPV) and its derivatives are a significant class of conjugated polymers known for their electroluminescent and conductive properties.[1] Poly(biphenylene vinylene) (PBV), a derivative of PPV, is synthesized from 4,4'-Bis(bromomethyl)biphenyl and is of interest for its potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors.[2] The biphenyl (B1667301) unit in the polymer backbone can influence the electronic and physical properties of the material.
This document provides detailed application notes and experimental protocols for the synthesis of poly(biphenylene vinylene) using the Gilch polymerization method.
Applications of Poly(biphenylene vinylene)
Poly(biphenylene vinylene) is a promising material for a variety of applications in organic electronics and related fields:
-
Organic Light-Emitting Diodes (OLEDs): PPV and its derivatives are well-known for their use as the emissive layer in OLEDs.[3] Poly(biphenylene vinylene) is expected to exhibit electroluminescent properties, making it a candidate for use in display technologies and solid-state lighting.
-
Organic Solar Cells (OSCs): Conjugated polymers like PBV can function as electron donor materials in the active layer of organic solar cells.[4] The biphenyl moiety may be tailored to optimize the material's absorption spectrum and energy levels for efficient charge separation and collection.
-
Organic Field-Effect Transistors (OFETs): The semiconducting nature of poly(biphenylene vinylene) makes it suitable for use as the active channel material in OFETs, which are key components in organic integrated circuits and sensors.
-
Sensors: The electronic properties of conjugated polymers can be sensitive to the presence of certain analytes. This allows for the development of chemical sensors and biosensors based on poly(biphenylene vinylene) for environmental monitoring and medical diagnostics.
-
Bioimaging: Fluorescent conjugated polymers are increasingly being explored as probes for bioimaging applications.[5] The emissive properties of poly(biphenylene vinylene) could be harnessed for cell and tissue imaging.
Experimental Protocols
Synthesis of Poly(biphenylene vinylene) via Gilch Polymerization
The Gilch polymerization is a widely used method for the synthesis of PPV derivatives.[6] It involves the base-induced polymerization of α,α'-dihalo-p-xylenes. In this case, this compound serves as the monomer.
Materials:
-
This compound (Monomer)
-
Potassium tert-butoxide (Base)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Schlenk line or glovebox for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Apparatus for filtration (e.g., Büchner funnel)
-
Drying oven or vacuum oven
Procedure:
-
Preparation: All glassware should be thoroughly dried and the reaction setup assembled under an inert atmosphere of argon or nitrogen.
-
Monomer Solution: In a three-neck round-bottom flask, dissolve this compound in anhydrous THF. The concentration of the monomer can be adjusted to control the molecular weight of the resulting polymer.
-
Base Solution: In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Polymerization:
-
Cool the monomer solution to 0 °C using an ice bath.
-
Slowly add the potassium tert-butoxide solution to the stirred monomer solution over a period of 1 hour using a dropping funnel.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 20-24 hours.[4] The reaction mixture will typically become viscous and may change color.
-
-
Precipitation and Purification:
-
Pour the viscous polymer solution into a large volume of methanol to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with additional methanol to remove any unreacted monomer and byproducts.
-
Dry the polymer under vacuum to obtain the final product, poly(biphenylene vinylene).
-
Data Presentation
Table 1: Typical Reaction Parameters for Gilch Polymerization of this compound
| Parameter | Value/Condition |
| Monomer | This compound |
| Base | Potassium tert-butoxide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Monomer:Base Molar Ratio | 1:2 to 1:2.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 20 - 24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Representative Physical and Spectroscopic Data for Poly(phenylene vinylene) Derivatives
| Property | Typical Value/Range | Reference |
| Yield | 60 - 97% | [7] |
| Weight-Average Molecular Weight (Mw) | 20,000 - 500,000 g/mol | [7] |
| Number-Average Molecular Weight (Mn) | 10,000 - 250,000 g/mol | [7] |
| Polydispersity Index (PDI) | 1.5 - 3.0 | - |
| UV-Vis Absorption (λmax, in solution) | 400 - 500 nm | [4] |
| Photoluminescence Emission (λmax, in solution) | 500 - 600 nm | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of poly(biphenylene vinylene).
Caption: Simplified mechanism of Gilch polymerization.
References
- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. OLED - Wikipedia [en.wikipedia.org]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. davidlu.net [davidlu.net]
- 7. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4,4'-Bis(bromomethyl)biphenyl in Gas Adsorption Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of porous organic polymers (POPs) derived from 4,4'-Bis(bromomethyl)biphenyl for gas adsorption. This document includes detailed experimental protocols, data on material performance, and visualizations of the synthetic and analytical workflows. This compound is a versatile building block for creating high-surface-area materials with potential applications in carbon capture, hydrogen storage, and gas separation.
The primary method for synthesizing porous polymers from this compound is through Friedel-Crafts alkylation, where the bromomethyl groups react with aromatic rings to form a highly crosslinked, porous network. This approach is attractive due to its simplicity and the robustness of the resulting materials.
Experimental Protocols
Two primary synthetic strategies are presented for the utilization of this compound in the creation of porous gas adsorption materials: Friedel-Crafts alkylation and Yamamoto-type Ullmann cross-coupling.
Protocol 1: Synthesis of a Hypercrosslinked Porous Polymer via Friedel-Crafts Alkylation
This protocol details the synthesis of a hypercrosslinked polymer network through the self-condensation of this compound, a method adapted from established procedures for similar chloromethylated aromatic compounds.
Materials:
-
This compound (≥97.0%)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
2 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 5.0 g).
-
Dissolution: Add 100 mL of anhydrous 1,2-dichloroethane to the flask and stir until the monomer is fully dissolved.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous FeCl₃ (e.g., 8.0 g) to the solution. The mixture will typically darken.
-
Polymerization: Heat the reaction mixture to 80 °C and maintain under reflux with vigorous stirring for 24 hours. A solid precipitate will form.
-
Quenching and Washing: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 100 mL of methanol. Stir for 1 hour.
-
Purification: Filter the solid product using a Büchner funnel. Wash the collected polymer sequentially with methanol, 2 M HCl solution, and deionized water until the filtrate is neutral.
-
Drying and Activation: Dry the polymer in a vacuum oven at 80 °C overnight. For activation prior to gas adsorption measurements, heat the sample under high vacuum at 120 °C for 12 hours.
Protocol 2: Synthesis of a Porous Aromatic Framework via Yamamoto-Type Ullmann Cross-Coupling
This protocol describes the synthesis of a porous aromatic framework (PAF) where this compound can be used as a building block, adapted from the synthesis of PAF-5.[1][2][3] In this example, it is co-polymerized with a trigonal monomer to create a 3D network.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Tetrahydrofuran (THF)
-
Chloroform
Procedure:
-
Reaction Setup: In a glovebox, add Ni(COD)₂, 2,2'-bipyridyl, and anhydrous DMF to a Schlenk flask. Stir the mixture at 80 °C for 1 hour.
-
Monomer Addition: To the catalyst mixture, add a solution of 1,3,5-tris(4-bromophenyl)benzene and this compound in anhydrous DMF.
-
Polymerization: Heat the reaction mixture at 100 °C for 48 hours. A dark precipitate will form.
-
Work-up: Cool the mixture to room temperature and pour it into a beaker containing acetone. Collect the solid by filtration.
-
Purification: Wash the solid with THF, chloroform, and acetone to remove any unreacted monomers and catalyst residues.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Drying and Activation: Dry the polymer in a vacuum oven at 120 °C for 24 hours to yield the final porous aromatic framework.
Data Presentation
The following table summarizes the gas adsorption properties of porous aromatic frameworks (PAFs) and other porous polymers synthesized from precursors structurally related to this compound. This data provides an expected performance range for materials derived from this building block.
| Material | Monomers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | H₂ Uptake (wt%) at 77 K, 1 bar | Reference |
| PAF-11 | Tetrakis(4-bromophenyl)methane, 4,4'-biphenyldiboronic acid | 952 (Langmuir) | - | - | - | [4] |
| PAF-5 | 1,3,5-Tris(4-bromophenyl)benzene | High | - | - | - | [1][2][3] |
Visualization of Workflows
Diagram 1: Synthesis of Hypercrosslinked Polymer via Friedel-Crafts Alkylation
Caption: Synthesis workflow for a hypercrosslinked porous polymer.
Diagram 2: Gas Adsorption Characterization Workflow
Caption: Workflow for gas adsorption property characterization.
References
- 1. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 3. Synthesis of a porous aromatic framework for adsorbing organic pollutants application | Semantic Scholar [semanticscholar.org]
- 4. Targeted synthesis of a porous aromatic framework with a high adsorption capacity for organic molecules - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 4,4'-Bis(bromomethyl)biphenyl in the Synthesis of Advanced Catalytic Materials
Introduction: 4,4'-Bis(bromomethyl)biphenyl is a versatile bifunctional organic compound extensively utilized as a rigid building block or linker in the synthesis of advanced porous materials for catalysis. Its linear structure and reactive bromomethyl groups make it an ideal candidate for constructing robust porous organic polymers (POPs) and metal-organic frameworks (MOFs). These materials possess high surface areas, tunable porosities, and tailorable functionalities, rendering them highly effective as heterogeneous catalysts in a variety of organic transformations. This application note details the synthesis of such catalytic materials and their performance in key chemical reactions, supported by experimental protocols and quantitative data.
Synthesis of Catalytic Porous Organic Polymers (POPs)
This compound is a key monomer in the synthesis of various POPs, including bipyridinium-based porous organic polymers, which have demonstrated significant catalytic activity. These materials are typically synthesized through a simple one-pot polycondensation reaction.
Experimental Protocol: Synthesis of a Bipyridinium-Based Porous Organic Polymer (Bipy-POP)
This protocol is adapted from the synthesis of analogous porous viologen polymers and is applicable for the reaction of this compound with 4,4'-bipyridine (B149096).
Materials:
-
This compound
-
4,4'-Bipyridine
-
N-methylpyrrolidone (NMP), anhydrous
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) and 4,4'-bipyridine (1.0 mmol) in anhydrous N-methylpyrrolidone (20 mL).
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Heat the reaction mixture to 110 °C and maintain this temperature with continuous stirring for 48 hours. A solid precipitate will form during the reaction.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the collected solid thoroughly with N,N-dimethylformamide (DMF) (3 x 50 mL) and then with methanol (B129727) (3 x 50 mL) to remove any unreacted monomers and solvent.
-
Dry the resulting polymer in a vacuum oven at 80 °C overnight to yield the final bipyridinium-based porous organic polymer.
Caption: Synthesis of a bipyridinium-based porous organic polymer.
Catalytic Application: Reductive Debromination of Benzyl (B1604629) Bromides
Bipyridinium-based POPs, synthesized using this compound analogues, have proven to be highly efficient and recyclable heterogeneous catalysts for the reductive debromination of a variety of benzyl bromides.[1]
Experimental Protocol: Catalytic Reductive Debromination
Materials:
-
Benzyl bromide substrate
-
Bipyridinium-based POP catalyst
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a reaction vial, add the benzyl bromide substrate (0.5 mmol), the bipyridinium-based POP catalyst (10 mg), and sodium dithionite (1.5 mmol).
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 60 °C for the time specified in the data table below.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Catalytic Performance Data
The catalytic performance of a bipyridinium-based POP in the reductive debromination of various benzyl bromides is summarized in the table below. The data is adapted from studies on structurally analogous catalysts.[1]
| Entry | Substrate (Benzyl Bromide) | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Methylbenzyl bromide | 1,2-Bis(4-methylphenyl)ethane | 12 | 92 |
| 2 | 4-Methoxybenzyl bromide | 1,2-Bis(4-methoxyphenyl)ethane | 12 | 95 |
| 3 | 4-Fluorobenzyl bromide | 1,2-Bis(4-fluorophenyl)ethane | 12 | 88 |
| 4 | 4-Chlorobenzyl bromide | 1,2-Bis(4-chlorophenyl)ethane | 12 | 85 |
| 5 | 4-Bromobenzyl bromide | 1,2-Bis(4-bromophenyl)ethane | 12 | 82 |
| 6 | 4-(Trifluoromethyl)benzyl bromide | 1,2-Bis(4-(trifluoromethyl)phenyl)ethane | 24 | 75 |
| 7 | 2-Naphthylmethyl bromide | 1,2-Di(naphthalen-2-yl)ethane | 12 | 90 |
Catalyst Recyclability: The heterogeneous nature of the bipyridinium-based POP allows for easy recovery and reuse. After the reaction, the catalyst can be separated by simple filtration, washed with water and methanol, and dried under vacuum before being used in subsequent catalytic cycles. Studies on analogous systems have shown that the catalyst can be reused for up to 40 cycles without a significant loss in its catalytic activity.[1]
Synthesis of Catalytic Metal-Organic Frameworks (MOFs)
This compound can also be utilized as a precursor to synthesize dicarboxylate linkers for the construction of MOFs with catalytic applications. For instance, oxidation of the bromomethyl groups to carboxylic acid functionalities yields 4,4'-biphenyldicarboxylic acid, a common linker in MOF synthesis. Furthermore, the bromomethyl groups can be functionalized to introduce specific catalytic sites.
Conceptual Workflow for MOF Synthesis and Catalytic Application
Caption: General workflow for MOF synthesis and catalysis.
Catalytic Application: Suzuki-Miyaura Cross-Coupling
While direct use of this compound in catalytically active MOFs is less common, POPs derived from it can be functionalized with palladium to create highly effective catalysts for Suzuki-Miyaura cross-coupling reactions. Hypercrosslinked polystyrene (HPS), which can be synthesized using this compound as a crosslinker, serves as an excellent support for palladium nanoparticles.
Quantitative Catalytic Performance Data for a Pd-Functionalized HPS Catalyst
The following table presents data for the Suzuki-Miyaura cross-coupling of 4-bromoanisole (B123540) with phenylboronic acid using a Pd-functionalized HPS catalyst.[2]
| Catalyst | Pd Loading (wt%) | Au Loading (wt%) | Reaction Time (h) | Conversion of 4-bromoanisole (%) | Selectivity for 4-methoxybiphenyl (B1664174) (%) |
| Pd/HPS | 1.15 | - | 3 | >94 | >98 |
| Au-Pd/HPS | 1.15 | 1.80 | 3 | >98 | >98 |
These results demonstrate that hypercrosslinked polymers, for which this compound is a suitable building block, can be transformed into highly active and selective heterogeneous catalysts for important C-C bond-forming reactions. The bimetallic Au-Pd catalyst shows enhanced activity compared to the monometallic Pd catalyst.[2]
This compound is a valuable and versatile building block for the creation of advanced porous materials for heterogeneous catalysis. Its use in the synthesis of porous organic polymers and as a precursor for metal-organic framework linkers enables the development of robust, recyclable, and highly active catalysts for a range of important organic transformations, including reductive debromination and Suzuki-Miyaura cross-coupling reactions. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in the fields of materials science, catalysis, and drug development.
References
Application Notes and Protocols: Creating Polymer Networks with Controlled Porosity Using 4,4'-Bis(bromomethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of polymer networks with precisely controlled porosity is a significant area of research in materials science, with profound implications for drug delivery, catalysis, and separation technologies. These porous polymers, often referred to as porous polymer networks (PPNs), offer high surface areas and tunable pore sizes, making them ideal candidates for hosting and releasing therapeutic agents in a controlled manner.[1][2] 4,4'-Bis(bromomethyl)biphenyl is a versatile bifunctional building block that can be employed as a crosslinking agent to create robust and stable three-dimensional polymer networks. Its rigid biphenyl (B1667301) core contributes to the formation of permanent microporosity, which is crucial for many applications.
This document provides detailed application notes and experimental protocols for the synthesis of porous polymer networks using this compound as a key crosslinker. The methodologies described are based on established principles of polymer chemistry, including Friedel-Crafts alkylation and Williamson ether synthesis, adapted for the creation of porous materials.
Key Applications in Drug Development
The high surface area and tunable porous structure of polymer networks synthesized with this compound make them highly suitable for advanced drug delivery systems. The porous matrix can be loaded with therapeutic molecules for sustained and controlled release.[3][4] The rate of drug release is influenced by factors such as the crosslinking density and the resulting porosity of the polymer network.[3] Highly crosslinked polymers typically exhibit slower drug release due to reduced swelling and smaller pore sizes.[3]
Experimental Protocols
Protocol 1: Synthesis of a Porous Polymer Network via Friedel-Crafts Alkylation
This protocol describes the synthesis of a hypercrosslinked porous polymer network using this compound and a co-monomer such as benzene, employing a Friedel-Crafts alkylation reaction. This method is effective for creating robust networks with high surface areas.
Materials:
-
This compound
-
Benzene (or other aromatic co-monomer)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Hydrochloric acid (HCl), 1 M
-
Soxhlet extraction apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (e.g., 3.4 g, 10 mmol) and the aromatic co-monomer (e.g., benzene, 0.78 g, 10 mmol).
-
Dissolution: Add 100 mL of anhydrous 1,2-dichloroethane to the flask and stir until all solids are completely dissolved.
-
Catalyst Addition: Under a continuous flow of nitrogen, carefully add anhydrous iron(III) chloride (e.g., 3.25 g, 20 mmol) to the solution in portions. The reaction mixture will typically darken in color.
-
Reaction: Heat the mixture to 80°C and maintain it at this temperature under vigorous stirring for 24 hours. A solid polymer precipitate will form during the reaction.
-
Work-up and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the solid product and wash it sequentially with methanol (3 x 50 mL) and 1 M HCl (3 x 50 mL) to remove the catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80°C overnight to yield the final porous polymer network.
Protocol 2: Synthesis of a Porous Polyether Network via Williamson Ether Synthesis
This protocol outlines the synthesis of a porous polyether network by reacting this compound with a polyphenolic co-monomer. This method allows for the incorporation of different functional groups into the polymer backbone.
Materials:
-
This compound
-
4,4'-Biphenol (or other dihydroxy aromatic compound)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4,4'-Biphenol (e.g., 1.86 g, 10 mmol) and potassium carbonate (e.g., 4.14 g, 30 mmol) in 100 mL of anhydrous DMF.
-
Addition of Crosslinker: Heat the mixture to 80°C. Once the temperature is stable, add a solution of this compound (e.g., 3.4 g, 10 mmol) in 50 mL of anhydrous DMF dropwise over 30 minutes.
-
Reaction: Increase the reaction temperature to 120°C and maintain for 48 hours under a nitrogen atmosphere. A solid polymer will precipitate from the solution.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of deionized water to precipitate the polymer fully.
-
Filter the solid and wash thoroughly with deionized water (3 x 100 mL) and methanol (3 x 100 mL).
-
Purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
-
Drying: Dry the purified polymer under vacuum at 80°C overnight.
Characterization of Porous Polymer Networks
To evaluate the properties of the synthesized polymer networks, the following characterization techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure and the disappearance of the C-Br stretching band from the starting material.
-
Solid-State ¹³C NMR Spectroscopy: To further elucidate the polymer network structure.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and porous structure of the polymer.
-
Nitrogen Physisorption (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer network.
Data Presentation
The following tables summarize expected quantitative data for porous polymer networks synthesized using this compound, based on typical results for similar hypercrosslinked polymers.
Table 1: Porosity and Surface Area Data
| Property | PPN via Friedel-Crafts | PPN via Williamson Ether Synthesis |
| BET Surface Area (m²/g) | 800 - 1500 | 400 - 900 |
| Total Pore Volume (cm³/g) | 0.5 - 1.2 | 0.3 - 0.8 |
| Micropore Volume (cm³/g) | 0.3 - 0.7 | 0.1 - 0.4 |
| Average Pore Diameter (nm) | 1.5 - 5.0 | 2.0 - 8.0 |
Table 2: Drug Loading and Release Characteristics (Hypothetical Data with Ibuprofen)
| Parameter | PPN via Friedel-Crafts | PPN via Williamson Ether Synthesis |
| Drug Loading Capacity (wt%) | 15 - 25 | 10 - 20 |
| Encapsulation Efficiency (%) | 70 - 85 | 60 - 75 |
| Time for 50% Release (hours) | 12 - 24 | 8 - 16 |
| Release Mechanism | Diffusion-controlled | Swelling and diffusion-controlled |
Visualizations
Caption: Experimental workflow for synthesis, characterization, and application of porous polymers.
Caption: Logical relationship from building blocks to application.
References
Application Notes and Protocols: 4,4'-Bis(bromomethyl)biphenyl in the Synthesis of Materials for Organic Electronics
Introduction
4,4'-Bis(bromomethyl)biphenyl is a versatile monomer utilized in the synthesis of various conjugated polymers for applications in organic electronics. Its bifunctional nature, with two reactive bromomethyl groups, allows it to be a key building block in polymerization reactions such as the Gilch and Wittig polymerizations. These reactions lead to the formation of poly(p-phenylene vinylene) (PPV) and its derivatives, which are a significant class of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The biphenyl (B1667301) core of the monomer contributes to the extension of the π-conjugation in the resulting polymer backbone, influencing the material's electronic and optical properties.
These application notes provide detailed protocols for the polymerization of this compound and summarize the properties of the resulting polymers, offering a guide for researchers and scientists in the field of organic electronics and materials science.
I. Synthesis of Poly(4,4'-biphenylene vinylene) via Gilch Polymerization
The Gilch polymerization is a widely used method for synthesizing PPV derivatives. It involves the dehydrohalogenation of a bis(halomethyl)benzene derivative using a strong base, which forms a p-quinodimethane intermediate that subsequently polymerizes.[1]
Experimental Protocol: Gilch Polymerization
This protocol describes a general procedure for the synthesis of poly(4,4'-biphenylene vinylene) from this compound.
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (strong base)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous THF. The concentration of the monomer can be adjusted, but a typical starting point is a 0.1 M solution.
-
Cool the solution to 0°C using an ice bath.
-
-
Polymerization:
-
In a separate Schlenk flask, prepare a solution of potassium tert-butoxide in anhydrous THF (e.g., 1 M).
-
Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution at 0°C. A typical molar ratio of base to monomer is 2:1.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the polymerization is often indicated by a color change and an increase in viscosity.
-
-
Polymer Precipitation and Purification:
-
After the reaction is complete, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual base.
-
Further purification can be achieved by redissolving the polymer in a suitable solvent like THF or chloroform (B151607) and re-precipitating it into methanol.
-
Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
II. Synthesis of Copolymers via Wittig Condensation Polymerization
The Wittig reaction can be adapted for polymerization by reacting a bis(phosphonium salt) derived from this compound with a dialdehyde (B1249045). This method allows for the synthesis of well-defined alternating copolymers.[2][3]
Experimental Protocol: Wittig Condensation Polymerization
This protocol outlines the synthesis of a copolymer using this compound and a generic dialdehyde.
Part A: Synthesis of the Bis(phosphonium salt)
-
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or Toluene (B28343)
-
Diethyl ether (for washing)
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF or toluene in a round-bottom flask.
-
Add a slight excess (e.g., 2.1 equivalents) of triphenylphosphine to the solution.
-
Heat the mixture with stirring under an inert atmosphere. The reaction time and temperature will depend on the solvent (e.g., reflux in toluene for 24 hours).
-
The phosphonium (B103445) salt will precipitate from the solution upon cooling.
-
Collect the salt by filtration, wash it with diethyl ether, and dry it under vacuum.
-
Part B: Polymerization
-
Materials:
-
4,4'-Biphenylylbis(methyltriphenylphosphonium bromide) (from Part A)
-
A suitable dialdehyde (e.g., terephthaldehyde)
-
A strong base (e.g., sodium ethoxide or potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, THF, or DMF)
-
Methanol (for precipitation)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the bis(phosphonium salt) and an equimolar amount of the dialdehyde in the chosen anhydrous solvent.
-
Slowly add the base to the stirred suspension. The ylide will form in situ and react with the dialdehyde.
-
Stir the reaction at room temperature or with gentle heating for 24-48 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into methanol.
-
Purify the polymer by filtration and washing with methanol, followed by drying under vacuum.
-
Data Presentation
The properties of polymers synthesized using this compound can vary depending on the polymerization method and the comonomers used. The following tables summarize representative data from the literature for analogous polymer systems.
Table 1: Properties of Poly(p-phenylene vinylene) Derivatives Synthesized via Gilch Polymerization
| Polymer | Mn (kDa) | Mw (kDa) | PDI | Thermal Stability (°C) | Hole Mobility (cm²/V·s) | Reference |
| OC1C10-PPV | 250 | 750 | 3.0 | >350 | 1 x 10⁻³ | [4] |
| MEH-PPV | 200 | 500 | 2.5 | >350 | 1 x 10⁻⁴ | [4] |
| bisOC12-bisOC18-PPV | 300 | 800 | 2.7 | >350 | 2-3 x 10⁻³ | [4] |
Table 2: Characterization of a Poly(4,4'-dioctyloxy-3,3'-biphenylene vinylene) Copolymer
| Property | Value |
| GPC | |
| Mn | 12,000 |
| Mw | 25,000 |
| PDI | 2.1 |
| Thermal Analysis | |
| TGA (5% weight loss) | 250°C |
| Glass Transition (Tg) | 50-70°C |
| Optical Properties (in solution) | |
| Absorption Max (λ_abs) | 347-360 nm |
| Emission Max (λ_em) | 430-460 nm |
Data adapted from a study on copolymers with a biphenylene (B1199973) vinylene unit.[5]
Visualizations
Synthetic Pathways and Workflows
The following diagrams illustrate the polymerization processes described.
Caption: Workflow for Gilch polymerization of this compound.
Caption: Two-part workflow for Wittig condensation polymerization.
Caption: Relationship between monomer, synthesis, properties, and application.
References
- 1. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 4,4'-Bis(bromomethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(bromomethyl)biphenyl is a versatile monomer utilized in the synthesis of various polymers, most notably poly(p-phenylene vinylene) (PPV) and its derivatives. These polymers are of significant interest due to their unique electronic and optical properties, making them candidates for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.[1] Furthermore, the inherent biocompatibility and functionality of biphenyl-containing polymers open avenues for their exploration in the pharmaceutical and biomedical fields, including drug delivery and tissue engineering.[2][3]
This document provides detailed protocols for the polymerization of this compound via three common methods: Gilch polymerization, Suzuki polycondensation, and the Horner-Wadsworth-Emmons reaction. It also includes quantitative data from relevant studies and discusses potential applications in drug development.
Data Presentation
The following tables summarize quantitative data from polymerizations of this compound and its derivatives, offering a comparative overview of the different synthetic methods.
Table 1: Gilch Polymerization of Biphenyl (B1667301) Derivatives
| Monomer | Base | Solvent | Yield (%) | Mn ( g/mol ) | Reference |
| 2,2'-Bis(trifluoromethyl)-4,4'-bis(bromomethyl)biphenyl | Potassium t-butoxide | DMF | ~60 | 149,000 | [4] |
| Substituted 1,4-bis(bromomethyl)benzene (B118104) derivatives | Potassium t-butoxide | THF | - | >10^6 | [5] |
Table 2: Suzuki Polycondensation of Biphenyl and Fluorene Derivatives
| Monomer 1 | Monomer 2 | Catalyst | Base | Solvent | Mn ( kg/mol ) | Đ (Mw/Mn) | Reference |
| 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | 2,7-dibromo-9,9-dioctylfluorene | Pd(PPh₃)₄ | NaOH | Toluene (B28343) | 24.2 | 1.64 | [6] |
| 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | 4,7-dibromo-2,1,3-benzothiadiazole | Pd₂(dba)₃/P(o-Tol)₃ | K₂CO₃ | Toluene/H₂O | 11.3 | 1.65 | [6] |
Experimental Protocols
Gilch Polymerization
The Gilch reaction is a widely used method for the synthesis of PPV and its derivatives from α,α'-dihalo-p-xylenes.[5] The reaction proceeds via a 1,6-elimination mechanism to form a p-quinodimethane intermediate, which then polymerizes.[7]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Three-necked round-bottomed flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Soxhlet apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound.
-
Solvent Addition: Add anhydrous DMF or THF to the flask to dissolve the monomer. The concentration of the monomer can be varied, but a typical starting point is in the range of 0.1 M.
-
Initiation: While stirring vigorously under a nitrogen atmosphere, add a solution of potassium tert-butoxide (typically 4 equivalents relative to the monomer) in the same anhydrous solvent to the reaction mixture at room temperature.[4]
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours. The polymer will precipitate out of the solution as it forms.
-
Precipitation and Collection: Pour the reaction mixture into a large volume of methanol to precipitate the polymer completely.
-
Purification: Collect the polymer by filtration. To remove oligomers and unreacted monomer, wash the polymer extensively with hot ethanol using a Soxhlet apparatus.[4]
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Suzuki Polycondensation
Suzuki polycondensation is a powerful method for the synthesis of conjugated polymers, involving the palladium-catalyzed cross-coupling of a dihaloaromatic monomer with an aromatic diboronic acid or ester.[8][9] For the polymerization of this compound, it would first need to be converted to a diboronic acid or ester derivative. Alternatively, it can be coupled with a suitable aromatic diboronic acid. The following is a general protocol for a Suzuki polycondensation.
Materials:
-
Aryl dihalide (e.g., a derivative of this compound)
-
Aryl diboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine (B1218219) ligand)[6]
-
Three-necked round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen inlet
Procedure:
-
Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aryl dihalide, aryl diboronic acid or ester, and the base.
-
Solvent Addition: Add the solvent system (e.g., a 2:1 mixture of toluene and an aqueous solution of the base).
-
Degassing: Degas the mixture by bubbling nitrogen through it for at least 30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a nitrogen atmosphere.
-
Polymerization: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-72 hours.[6]
-
Work-up: Cool the reaction to room temperature and separate the organic layer.
-
Precipitation: Precipitate the polymer by pouring the organic layer into a large volume of methanol.
-
Purification: Filter the polymer and wash it with methanol and water to remove inorganic salts. Further purification can be achieved by washing with acetone (B3395972) and hexane.
-
Drying: Dry the polymer under vacuum.
Horner-Wadsworth-Emmons (HWE) Polycondensation
The Horner-Wadsworth-Emmons reaction is a key method for forming carbon-carbon double bonds and can be adapted for polymerization.[11][12] This would typically involve reacting this compound with a bis(phosphonate ester) in the presence of a base.
Materials:
-
This compound
-
Aromatic bis(phosphonate ester)
-
Base (e.g., Sodium ethoxide, Potassium tert-butoxide)[12]
-
Anhydrous solvent (e.g., THF, DMF)
-
Three-necked round-bottomed flask
-
Magnetic stirrer
-
Nitrogen inlet
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve the aromatic bis(phosphonate ester) in the anhydrous solvent.
-
Ylide Formation: Add the base to the solution and stir to form the phosphonate (B1237965) carbanion (ylide).
-
Monomer Addition: Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Polymerization: Stir the reaction mixture at room temperature or with gentle heating until the desired molecular weight is achieved. The reaction progress can be monitored by techniques like Gel Permeation Chromatography (GPC).
-
Precipitation: Pour the reaction mixture into a non-solvent like methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration and wash it with appropriate solvents to remove byproducts and unreacted monomers.
-
Drying: Dry the polymer under vacuum.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Gilch Polymerization.
Caption: Workflow for Suzuki Polycondensation.
Caption: Workflow for HWE Polycondensation.
Applications in Drug Development
While the primary applications of polymers derived from this compound have been in materials science, their unique properties suggest significant potential in the pharmaceutical and drug development sectors. Biphenyl moieties are found in a number of pharmacologically active molecules, and incorporating them into a polymer backbone could lead to novel therapeutic agents.[2][13]
Potential applications include:
-
Drug Delivery Systems: The conjugated backbone of PPV can be engineered to form nanoparticles. These poly(p-phenylenevinylene) nanoparticles can be surface-modified with targeting ligands, such as antibodies, for specific delivery to cancer cells.[14] Upon light irradiation, these nanoparticles can generate reactive oxygen species, making them suitable for photodynamic therapy.[14] The hydrophobic nature of the polymer backbone could also be utilized for the encapsulation of hydrophobic drugs, potentially improving their solubility and bioavailability.[15] Polymeric nanoparticles offer advantages such as protecting the drug from degradation and extending its circulation time.[15]
-
Pharmacologically Active Polymers: Biphenyl derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Synthesizing polymers with the biphenyl unit as an integral part of the main chain could lead to the development of new polymeric drugs with inherent therapeutic effects.
-
Adsorbents for Pharmaceuticals: Hyper-crosslinked polymers derived from biphenyl have demonstrated high efficiency in removing pharmaceutical contaminants from water.[1] This suggests potential applications in developing materials for detoxification or for controlling the local concentration of drugs in specific physiological environments.
It is important to note that the direct application of polymers synthesized from this compound in drug development is an emerging area of research. Further studies are required to fully explore their potential, including comprehensive investigations into their biocompatibility, biodegradability, and efficacy in biological systems.
References
- 1. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. ijsdr.org [ijsdr.org]
- 14. Poly(p-phenylenevinylene) nanoparticles modified with antiEGFRvIII for specific glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Custom Targeted Drug Delivery Solutions - Phosphorex [phosphorex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,4'-Bis(bromomethyl)biphenyl Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to optimize the synthesis of 4,4'-Bis(bromomethyl)biphenyl. The content focuses on the common radical bromination of 4,4'-dimethylbiphenyl (B165725).
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent method is the free-radical bromination of 4,4'-dimethylbiphenyl. This reaction, often a variation of the Wohl-Ziegler reaction, typically uses N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2] The reaction is generally performed under reflux in a non-polar, anhydrous solvent.[3]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yield can stem from several factors:
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature might be too low for the radical initiator to decompose effectively. AIBN, for example, requires temperatures above 60°C to initiate radical chemistry.[4]
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of NBS to the starting material can lead to incomplete conversion or the formation of side products. A slight excess of NBS is typically used.
-
Poor Reagent Quality: Impure or old NBS can give unreliable results. It is recommended to use freshly recrystallized NBS, as it provides a low, steady concentration of Br₂, which minimizes side reactions.[3][5]
-
Presence of Water: The reaction must be kept anhydrous, as water can hydrolyze the desired product and interfere with the reaction mechanism.[3]
-
Losses During Workup: Significant product loss can occur during purification. Washing the final crystals with solvent that is not ice-cold can dissolve a portion of the product.[6]
Q3: I am observing significant byproducts. How can I identify and minimize them?
The most common byproducts are mono-brominated (4-(bromomethyl)-4'-methylbiphenyl) and over-brominated species, such as those containing a dibromomethyl group.[7][8]
-
Mono-brominated Impurity: This results from incomplete reaction. To minimize it, ensure you are using at least two equivalents of NBS and allow for sufficient reaction time.
-
Over-brominated Impurity: This occurs when an excess of the brominating agent reacts with the product. To prevent this, carefully control the stoichiometry of NBS (typically 2.0 to 2.2 equivalents).
-
Aromatic Bromination: While less common, direct electrophilic bromination of the biphenyl (B1667301) ring can occur if the concentration of molecular bromine (Br₂) becomes too high. Using NBS is advantageous as it maintains a low in-situ concentration of Br₂.[9]
Q4: What is the optimal solvent for this reaction?
Halogenated hydrocarbons are the most effective solvents for this synthesis. Dichloromethane (B109758) and dichloroethane are commonly used.[7] While carbon tetrachloride was traditionally used, it is often replaced due to safety concerns.[1] The choice of solvent can influence the reaction rate and temperature; for instance, reactions in dichloromethane may proceed at a lower temperature (e.g., 42°C) compared to those in carbon tetrachloride (77-78°C).
Q5: How much radical initiator (AIBN) should I use?
AIBN is a catalyst, and therefore only a small amount is required. The typical proportion is about 0.1% to 3% relative to the brominating agent (NBS). The initiator's role is to generate the initial bromine radical that starts the chain reaction.[2]
Q6: My crude product is difficult to purify and "oils out" during recrystallization. What can I do?
"Oiling out" occurs when a compound separates from a cooling solution as a liquid rather than a solid. This can be caused by using an inappropriate solvent, cooling the solution too quickly, or the presence of significant impurities that depress the melting point.[6]
-
Solvent Choice: The ideal recrystallization solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Toluene (B28343), ethyl acetate (B1210297), and ethanol (B145695) are effective solvents for purifying the crude product.[7][8][10]
-
Procedure: If the product oils out, reheat the solution to redissolve the oil, add a small amount of additional "good" solvent to lower the saturation point, and allow it to cool more slowly. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[6]
Q7: The reaction is very slow or fails to initiate. What could be the problem?
-
Initiator Not Decomposing: AIBN decomposition is temperature-dependent. Ensure your reaction temperature is high enough (typically >60-70°C) for the initiator to generate radicals at a sufficient rate.[2][4]
-
Old or Inactive Initiator: Radical initiators have a finite shelf life. Use a fresh batch of AIBN for reliable results.
-
Presence of Inhibitors: Radical scavengers (e.g., certain impurities in the starting material or solvent) can quench the reaction. Ensure high-purity reagents and solvents are used.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to insufficient time or temperature. | Increase reaction time or ensure the temperature is adequate for initiator decomposition (>60°C for AIBN).[4] |
| Product loss during purification. | Wash filtered crystals with a minimal amount of ice-cold recrystallization solvent.[6] | |
| Presence of water in the reaction. | Use anhydrous solvents and dry all glassware thoroughly before use.[3] | |
| High level of mono-brominated byproduct | Insufficient amount of NBS or short reaction time. | Use a slight excess of NBS (2.1-2.2 equivalents) and monitor the reaction by TLC until the starting material is consumed. |
| High level of over-brominated byproduct | Excess of the brominating agent (NBS). | Use precise stoichiometry; do not exceed ~2.2 equivalents of NBS. |
| Product is colored (yellow/brown) | Residual bromine or impurities from decomposed NBS. | Wash the crude product with a 5% sodium bicarbonate solution during workup.[7] Recrystallize the product from a suitable solvent like ethyl acetate or toluene.[8][10] |
| Reaction fails to start | Inactive radical initiator or insufficient temperature. | Use a fresh bottle of AIBN and ensure the reaction is heated to its decomposition temperature.[2] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Biphenyl Bromination
| Starting Material | Brominating Agent | Initiator/Condition | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4'-methyl-2-cyanobiphenyl | Dibromohydantoin | Sunlight | Dichloromethane | 10-20 | 2 | 85.0 | >98.0 | [11][12] |
| 4'-methyl-2-cyanobiphenyl | Dibromohydantoin | Sunlight | Dichloromethane | 10-20 | 2 | 86.5 | >98.5 | [7] |
| 4'-methylbiphenyl-2-carbonitrile | N-bromosuccinimide | AIBN | Dichloromethane | Reflux (41-43) | 4 | 79.6 | N/A | |
| 4'-methylbiphenyl-2-carbonitrile | N-bromosuccinimide | AIBN | Carbon Tetrachloride | Reflux (77-78) | 1 | 71.5 | N/A | |
| 4'-methylbiphenyl-2-carboxylic acid | N-bromosuccinimide | AIBN | Dichloromethane | Reflux (41-43) | 4 | 80.5 | N/A |
Note: The table includes data for closely related substituted biphenyls, as detailed protocols for the parent 4,4'-dimethylbiphenyl are often proprietary. The principles and conditions are directly applicable.
Table 2: Recommended Solvents for Recrystallization
| Solvent | Characteristics | Notes |
| Toluene | Good for removing polar impurities. | Often provides high recovery and good crystal quality.[10] |
| Ethyl Acetate | Effective for general purification. | The crude solid can be suspended and stirred in hot ethyl acetate to wash away impurities.[7][12] |
| Ethanol | Good for general purification. | Can be used in a single-solvent or mixed-solvent (e.g., ethanol/water) system.[6][13] |
| Hexanes | Poor solvent ("anti-solvent"). | Can be used in combination with a more polar solvent in which the product is soluble to induce precipitation.[14] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-dimethylbiphenyl (1.0 eq.).
-
Reagent Addition: Add an anhydrous halogenated solvent such as dichloromethane or dichloroethane (10-15 mL per gram of starting material).[7] Add N-bromosuccinimide (NBS) (2.1 eq.).
-
Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 0.02 eq.).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (e.g., ~42°C for dichloromethane). Monitor the reaction progress using TLC or HPLC. The reaction may take several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate and can be removed by filtration.
-
Washing: Transfer the filtrate to a separatory funnel and wash it sequentially with a 5% sodium bicarbonate solution and water to remove any acidic byproducts.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimum amount of a suitable solvent (e.g., toluene or ethyl acetate) and heat the mixture gently until the solid completely dissolves.[8][10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[15]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Final Wash: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain pure this compound. The melting point of the pure compound is 170-173 °C.[16]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic tree for diagnosing common synthesis issues.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101648839B - Green synthesis method of bromomethyl biphenyl compound - Google Patents [patents.google.com]
- 8. Process For The Separation Of 4 Bromomethyl 2' Substituted Biphenyls [quickcompany.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 11. Green synthesis method of bromomethylbiphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents [patents.google.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. 4,4 -Bis(bromomethyl)biphenyl = 97.0 HPLC 20248-86-6 [sigmaaldrich.com]
purification of crude 4,4'-Bis(bromomethyl)biphenyl by recrystallization
Technical Support Center: Purification of 4,4'-Bis(bromomethyl)biphenyl
This technical support guide provides detailed troubleshooting advice and protocols for the .
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the best solvent for recrystallizing crude this compound?
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Given its structure, non-polar to moderately polar solvents are generally effective.
-
Single Solvents: Toluene and ethyl acetate (B1210297) are good starting points. Toluene is often effective for aromatic compounds, while ethyl acetate provides a more polar option.[1]
-
Mixed Solvent Systems: A mixed-solvent system can be highly effective. This typically involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., toluene, dichloromethane) at an elevated temperature, followed by the gradual addition of a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., hexanes, heptane) until the solution becomes cloudy (the saturation point).[1][2] A mixture of cyclohexane (B81311) and benzene (B151609) has also been reported for the recrystallization of the analogous chloro-compound.[3]
Q2: My crystal yield is very low. What are the common causes and how can I improve it?
Low yield is one of the most frequent issues in recrystallization.[4][5]
-
Cause 1: Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5][6]
-
Solution: Before filtering, if you suspect too much solvent was used, you can gently heat the solution to evaporate a portion of the solvent to re-saturate it. Allow it to cool slowly again. You can test the mother liquor after filtration by evaporating a small amount to see if a significant amount of solid remains.[5]
-
-
Cause 2: Premature Crystallization: If the product crystallizes during a hot filtration step (if performed), it will be lost with the insoluble impurities.
-
Solution: Use a pre-heated funnel and receiving flask for hot filtration. It is also advisable to use a slight excess of solvent (~5-10%) to prevent crystallization in the funnel, which can then be boiled off before cooling.
-
-
Cause 3: Inefficient Cooling/Crystallization Time: Insufficient cooling or not allowing enough time for crystallization can lead to a lower yield.
-
Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the solid from the solution.[6]
-
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution becomes saturated at a temperature above the compound's melting point or if there is a high concentration of impurities depressing the melting point.[4]
-
Solution 1: Adjust Solvent Volume: Reheat the solution to re-dissolve the oil. Add a small amount of the "good" solvent to decrease the saturation temperature and then allow the solution to cool much more slowly.[4][6]
-
Solution 2: Slow Down Cooling: Rapid cooling is a common cause of oiling out. Ensure the flask cools gradually to room temperature before placing it in an ice bath. Insulating the flask with a cloth or paper towels can help slow the cooling process.[6]
-
Solution 3: Use a Seed Crystal: If a small amount of pure product is available, adding a seed crystal to the cooled, saturated solution can initiate crystallization and prevent oil formation.[5]
Q4: Crystallization will not start, even after cooling. How can I induce it?
Sometimes a supersaturated solution is reluctant to form crystals.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5]
-
Solution 2: Seeding: Add a tiny, pure crystal of this compound to the solution to act as a template for crystallization.[5]
-
Solution 3: Reduce Solvent Volume: If the solution is not sufficiently saturated, heat it to evaporate some of the solvent and then attempt to cool it again.[5]
Q5: What are the likely impurities in my crude product?
The impurities will depend on the synthetic route used. For bromination of 4,4'-dimethylbiphenyl, common impurities include:
-
Unreacted starting material (4,4'-dimethylbiphenyl).
-
The mono-brominated intermediate (4-methyl-4'-(bromomethyl)biphenyl).[7]
-
Byproducts from the brominating agent, such as succinimide (B58015) if N-bromosuccinimide (NBS) was used.[8]
Quantitative Data Summary
The following table provides general parameters for the recrystallization of this compound. The optimal conditions may require some empirical optimization.
| Parameter | Recommended Value/Solvent | Notes |
| Primary Solvents ("Good") | Toluene, Dichloromethane (DCM), Ethyl Acetate | Toluene is often a good choice for aromatic compounds.[1] |
| Anti-Solvents ("Poor") | Hexanes, Heptane | Used in mixed-solvent systems to reduce solubility upon cooling.[2] |
| Crude to Solvent Ratio | ~1:3 to 1:5 (w/v) | This is a starting point. Use the minimum amount of hot solvent. |
| Dissolution Temperature | Boiling point of the chosen solvent/mixture | Ensure complete dissolution of the crude material. |
| Crystallization Temperature | Cool to room temp, then 0-10°C | Gradual cooling is critical for forming pure crystals.[7] |
| Expected Purity (HPLC) | >97% | Can be significantly higher depending on the crude quality.[7] |
| Expected Yield | 85-95% | Highly dependent on technique and minimizing solvent use.[7] |
Experimental Protocol: Recrystallization
This protocol provides a general procedure for purifying this compound.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., toluene) and begin heating the mixture with stirring on a hot plate. Continue to add the solvent in small portions until the solid has just completely dissolved at the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a stemless funnel and a new receiving flask with hot solvent vapor to prevent premature crystallization in the funnel. Pour the hot solution through a fluted filter paper.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes to ensure maximum precipitation of the product.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.
-
Drying: Leave the crystals on the filter under vacuum for several minutes to air dry. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualized Workflows
Caption: Experimental workflow for recrystallization.
Caption: Troubleshooting logic for common issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Process For The Separation Of 4 Bromomethyl 2' Substituted Biphenyls [quickcompany.in]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Bromination of 4,4'-Dimethylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bromination of 4,4'-dimethylbiphenyl (B165725). It is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the electrophilic aromatic bromination of 4,4'-dimethylbiphenyl?
The major product of the electrophilic aromatic bromination of 4,4'-dimethylbiphenyl is typically the monobrominated derivative. The two methyl groups on the biphenyl (B1667301) rings are activating and ortho-, para-directing. Since the para positions are already substituted with methyl groups, the electrophilic attack by bromine is directed to the ortho positions. Therefore, the expected major product is 2-bromo-4,4'-dimethylbiphenyl . However, the formation of other isomers and polybrominated products is possible depending on the reaction conditions.
Q2: What are the most common side reactions and byproducts in this reaction?
The most common side reactions and byproducts encountered during the bromination of 4,4'-dimethylbiphenyl are:
-
Over-bromination: Due to the activating nature of the methyl groups, the aromatic rings are susceptible to further bromination, leading to the formation of di- and poly-brominated products.
-
Formation of Isomers: While 2-bromo-4,4'-dimethylbiphenyl is the expected major isomer, the formation of 3-bromo-4,4'-dimethylbiphenyl can also occur. The ratio of these isomers can be influenced by the choice of brominating agent and reaction conditions.
-
Benzylic Bromination: Under certain conditions, particularly in the presence of radical initiators (e.g., AIBN, benzoyl peroxide) or upon exposure to UV light, bromination can occur at the methyl groups (benzylic positions) to yield products like 4-(bromomethyl)-4'-methylbiphenyl.[1]
Q3: Which brominating agents are suitable for this transformation?
Commonly used brominating agents for electrophilic aromatic substitution include:
-
Molecular Bromine (Br₂): Often used in conjunction with a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) in a suitable solvent like dichloromethane (B109758) or acetic acid.
-
N-Bromosuccinimide (NBS): A milder and often more selective brominating agent. It can be used with a catalyst or under conditions that promote electrophilic substitution. It is important to note that NBS is also a key reagent for radical-mediated benzylic bromination, so reaction conditions must be carefully controlled to favor the desired electrophilic aromatic substitution.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low yield of the desired monobrominated product. | - Incomplete reaction. - Degradation of starting material or product. - Inefficient workup or purification. | - Monitor reaction progress: Use techniques like TLC or GC-MS to determine the optimal reaction time. - Control temperature: Perform the reaction at a controlled, often low, temperature to minimize side reactions and degradation. - Optimize stoichiometry: Carefully control the amount of brominating agent to favor monobromination. A slight excess may be needed, but a large excess will promote over-bromination. - Purification: Use an appropriate purification method, such as column chromatography, to effectively separate the product from unreacted starting material and byproducts. |
| Significant formation of polybrominated byproducts. | - Excess of brominating agent. - High reaction temperature. - Highly activating nature of the substrate. | - Use a stoichiometric amount of brominating agent: Carefully add the brominating agent, possibly portion-wise or via a syringe pump, to maintain a low concentration in the reaction mixture. - Lower the reaction temperature: Conduct the reaction at or below room temperature to decrease the rate of the second bromination. - Choose a milder brominating agent: Consider using NBS instead of Br₂ with a strong Lewis acid. |
| Formation of a mixture of isomers (e.g., 2-bromo- and 3-bromo- (B131339) derivatives). | - Reaction conditions favoring the formation of the thermodynamically or kinetically controlled product mixture. | - Vary the solvent and catalyst: The choice of solvent and Lewis acid can influence the isomer ratio. Experiment with different systems (e.g., FeCl₃ in CH₂Cl₂, Br₂ in acetic acid) to optimize for the desired isomer. - Temperature control: The reaction temperature can affect the regioselectivity. |
| Presence of benzylic bromination products. | - Radical reaction conditions are present. | - Exclude radical initiators: Ensure that no radical initiators (like AIBN or peroxides) are present in the reaction mixture. - Conduct the reaction in the dark: Protect the reaction from light, especially UV light, which can initiate radical chain reactions.[2] - Use conditions that favor electrophilic substitution: Employ a Lewis acid catalyst with the brominating agent. |
| Difficulty in separating the product from byproducts. | - Similar physical properties (e.g., boiling point, polarity) of the desired product and byproducts. | - Optimize chromatography: Use high-performance column chromatography with a carefully selected solvent system. Gradient elution may be necessary. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent may help to remove impurities. |
Experimental Protocols
Protocol 1: Electrophilic Bromination using Br₂ and FeCl₃
This protocol describes a general method for the monobromination of 4,4'-dimethylbiphenyl using molecular bromine and a Lewis acid catalyst.
Materials:
-
4,4'-Dimethylbiphenyl
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Bromine (Br₂)
-
10% Sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4'-dimethylbiphenyl (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous iron(III) chloride (0.1 equivalents) to the solution and stir the mixture at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding 10% sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired monobrominated product.
Protocol 2: Benzylic Bromination using NBS and a Radical Initiator
This protocol is for the selective bromination of the benzylic methyl groups and is provided to illustrate the conditions that lead to this potential side product.
Materials:
-
4,4'-Dimethylbiphenyl
-
Carbon Tetrachloride (CCl₄) or a safer alternative like 1,2-dichloroethane
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-dimethylbiphenyl (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).
-
Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb).
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Pathway for Bromination of 4,4'-Dimethylbiphenyl
Caption: Reaction pathways in the bromination of 4,4'-dimethylbiphenyl.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the bromination of 4,4'-dimethylbiphenyl.
References
Technical Support Center: Prevention of Mono-brominated Biphenyl Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the formation of mono-brominated biphenyl (B1667301) impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of mono-brominated biphenyl impurities in cross-coupling reactions?
A1: Mono-brominated biphenyl impurities in the synthesis of substituted biphenyls typically arise from two main side reactions in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Ullmann couplings:
-
Protodeboronation: This is a reaction where the carbon-boron bond of the organoboron reagent (e.g., a boronic acid) is cleaved and replaced by a carbon-hydrogen bond. This side reaction consumes the nucleophilic partner, leading to reduced yields of the desired product and the formation of a de-boronated byproduct, which can complicate purification.[1][2]
-
Hydrodehalogenation: This is a competing reaction where the carbon-halogen bond of the aryl halide is replaced with a carbon-hydrogen bond. This results in a de-halogenated starting material, which can then be carried through to the final product as a mono-brominated biphenyl impurity.[3]
Q2: Which reaction conditions are known to promote the formation of these impurities?
A2: Several factors can contribute to an increase in mono-brominated biphenyl impurities:
-
High Temperatures and Prolonged Reaction Times: Extended heating can lead to the degradation of catalysts and reagents, favoring side reactions.
-
Presence of Water: In Suzuki-Miyaura reactions, while some water can be beneficial, excess water can promote protodeboronation of the boronic acid.[4]
-
Choice of Base: Strong bases can sometimes accelerate the decomposition of reagents.[2] The type of base also plays a critical role in the Ullmann reaction, where it can influence the reaction pathway.[5]
-
Substrate Reactivity: Electron-rich aryl halides and sterically hindered substrates can be more prone to hydrodehalogenation.
Q3: How can I detect and quantify mono-brominated biphenyl impurities in my reaction mixture?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the detection and quantification of polybrominated biphenyls (PBBs), including mono-brominated species.[6][7][8] High-performance liquid chromatography (HPLC) can also be employed for the analysis of biphenyl compounds and their impurities.[9] For accurate quantification, it is recommended to use a calibration curve with a known standard of the mono-brominated biphenyl impurity.
Troubleshooting Guide
Issue 1: Significant formation of de-boronated byproduct (Protodeboronation) in Suzuki-Miyaura Coupling
This is often observed as a significant amount of the arene corresponding to your boronic acid in the reaction mixture.
| Potential Cause | Recommended Solution | Rationale |
| Unstable Boronic Acid | Use a more stable boronic acid derivative, such as a pinacol (B44631) ester or an MIDA boronate.[2] | Boronate esters are generally more stable to protodeboronation than the corresponding boronic acids.[10] |
| Presence of Excess Water | Use anhydrous solvents and ensure all reagents are dry. If an aqueous base is necessary, use the minimum required amount. | Water is a proton source for protodeboronation. |
| Inappropriate Base | Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. | Strong bases can accelerate the decomposition of the boronic acid.[2] |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating. | High temperatures can increase the rate of decomposition. |
| Slow Transmetalation | Use a more active catalyst/ligand system (e.g., Buchwald or Fuphos-type ligands) to accelerate the desired cross-coupling. | If the desired reaction is faster, the competing side reaction will be minimized. |
Issue 2: Presence of de-halogenated starting material (Hydrodehalogenation)
This impurity will appear as the arene corresponding to your starting aryl bromide.
| Potential Cause | Recommended Solution | Rationale |
| Presence of a Hydrogen Source | Ensure anhydrous and deoxygenated reaction conditions. Use high-purity solvents and reagents. | Protic solvents or impurities can act as a hydrogen source for hydrodehalogenation.[5] |
| Catalyst/Ligand System | Screen different palladium catalysts and ligands. N-heterocyclic carbene (NHC) ligands have shown high activity which can sometimes minimize this side reaction.[11] | The choice of ligand can influence the relative rates of the desired coupling and the undesired hydrodehalogenation. |
| Inappropriate Base | Experiment with different bases. In some cases, a weaker base may be preferable. | The base can influence the formation of palladium-hydride species that lead to hydrodehalogenation. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. | Extended reaction times can lead to catalyst decomposition and an increase in side reactions. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol provides a general starting point for a Suzuki-Miyaura coupling designed to minimize protodeboronation and hydrodehalogenation.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid pinacol ester, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
Protocol 2: Analysis of Mono-brominated Biphenyl Impurities by GC-MS
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Filter the diluted sample through a syringe filter (0.22 µm) to remove any particulate matter.
-
Prepare a series of calibration standards of the expected mono-brominated biphenyl impurity in the same solvent.
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Scan Range: m/z 50-500
The retention time and mass spectrum of the impurity can be compared to the authentic standard for identification and quantification.
Visualizations
Caption: A general experimental workflow for minimizing impurities in cross-coupling reactions.
References
- 1. rsc.org [rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Controlling Crosslinking with 4,4'-Bis(bromomethyl)biphenyl
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4,4'-Bis(bromomethyl)biphenyl for crosslinking applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you effectively control the degree of crosslinking in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a crosslinker?
A1: this compound is a homobifunctional crosslinking agent.[1] This means it has two identical reactive groups, the bromomethyl groups, located at opposite ends of a rigid biphenyl (B1667301) spacer.[2] The bromine atoms are excellent leaving groups, making the adjacent carbon atoms highly electrophilic. These electrophilic sites readily react with nucleophilic groups on other molecules, such as proteins or polymers, through a nucleophilic substitution reaction.[2] This process forms stable, covalent bonds, effectively creating a "bridge" or crosslink between two molecules or different parts of the same molecule.[2]
Q2: What are the primary molecular targets for this compound?
A2: The primary targets for this alkylating agent are nucleophilic functional groups found in biomolecules.[3] In proteins, this includes the primary amines (-NH2) on the side chains of lysine (B10760008) residues and the N-terminus, as well as the sulfhydryl groups (-SH) on cysteine residues.[4][5] The reaction involves the nucleophile attacking the carbon of the bromomethyl group, displacing the bromide and forming a stable covalent linkage.[6]
Q3: How can I precisely control the degree of crosslinking?
A3: The extent of crosslinking can be controlled by carefully adjusting several key reaction parameters:
-
Molar Ratio: The ratio of crosslinker to your target molecule is a primary determinant. A higher molar excess of this compound will result in a higher degree of crosslinking.[5]
-
Concentration: Higher concentrations of both the crosslinker and the target molecule increase the probability of intermolecular reactions, leading to more crosslinks.[7]
-
Reaction Time: Longer incubation times allow for more crosslinking to occur.[5] Time-course experiments are recommended to find the optimal duration.[8]
-
Temperature: Increasing the reaction temperature generally accelerates the rate of the crosslinking reaction.[5][]
-
pH: The pH of the reaction buffer influences the nucleophilicity of the target groups. For targeting primary amines, a pH range of 7.2-8.5 is typically recommended.[10]
Q4: What are the optimal buffer conditions for a crosslinking reaction?
A4: It is critical to use a buffer that does not contain extraneous nucleophiles, which would compete with the target molecule and quench the reaction. Amine-containing buffers such as Tris or glycine (B1666218) are incompatible with amine-reactive crosslinkers and should be avoided during the reaction itself.[10][11] Recommended buffers include Phosphate-Buffered Saline (PBS) or HEPES at a pH between 7.2 and 8.5.[7][10]
Q5: How should I prepare and handle this compound?
A5: Many crosslinking reagents are sensitive to moisture.[11] It is best practice to prepare stock solutions of this compound immediately before use.[11] The compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This stock solution can then be added to your aqueous reaction buffer.[12]
Q6: What are the necessary safety precautions for handling this compound?
A6: this compound is a bifunctional alkylating agent and should be handled with caution.[3] Similar benzylic bromides are classified as hazardous materials that can cause skin and eye irritation and may be toxic if ingested or inhaled.[13][14] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]
Troubleshooting Guides
| Problem | Potential Causes | Recommended Solutions |
| Low or No Crosslinking Efficiency | 1. Hydrolysis of Crosslinker: Reagent degraded due to moisture. 2. Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine).[10][11] 3. Suboptimal Reaction Conditions: Molar excess of crosslinker is too low, reaction time is too short, or pH is incorrect.[11] 4. Inaccessible Target Sites: Nucleophilic groups on the target molecule are buried or sterically hindered.[11] | 1. Prepare Fresh Solutions: Always make the crosslinker stock solution in anhydrous DMSO or DMF immediately before use.[11] 2. Use Amine-Free Buffers: Switch to PBS or HEPES buffer.[8] 3. Optimize Conditions: Perform a titration to find the optimal molar excess. Increase the reaction time and/or temperature. Ensure pH is in the 7.2-8.5 range for targeting amines. 4. Use a Longer Spacer Arm: If available, consider a crosslinker with a longer spacer arm to bridge more distant sites.[12] |
| Excessive Crosslinking / Aggregation | 1. Concentrations Too High: Molar excess of crosslinker or concentration of the target molecule is too high.[7] 2. Reaction Time Too Long: Extended incubation leads to uncontrolled polymerization. 3. Hydrophobic Interactions: The crosslinker may decrease the solubility of the modified protein.[7] | 1. Reduce Concentrations: Decrease the molar excess of the crosslinker in a stepwise manner. If aggregation persists, reduce the concentration of the target molecule.[7] 2. Reduce Reaction Time: Perform a time-course experiment to find the minimum time required for desired crosslinking. 3. Use a Water-Soluble Analog: If available, a more hydrophilic crosslinker may prevent aggregation.[10] |
| High Background or Non-Specific Crosslinking | 1. Excessive Crosslinker: Too much reagent leads to random, non-specific reactions. 2. Reaction Time Too Long: Allows for random collisions to become crosslinked. 3. Inefficient Quenching: The reaction is not stopped effectively, allowing it to continue. | 1. Titrate Crosslinker: Systematically lower the crosslinker concentration to the lowest effective level. 2. Optimize Incubation Time: Shorten the reaction time to capture specific interactions. 3. Ensure Efficient Quenching: Add a sufficient concentration of a quenching agent (e.g., 20-50 mM Tris or glycine) and allow adequate incubation time (e.g., 15 minutes).[17] |
Experimental Protocols & Data
General Protocol for Crosslinking a Protein
This protocol provides a starting point for the intermolecular crosslinking of a purified protein. Optimization of concentrations, time, and temperature is recommended for each specific system.
Materials:
-
Purified protein of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., PBS or HEPES, pH 7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Analysis tools (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in the amine-free reaction buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Prepare Crosslinker Stock Solution: Immediately before initiating the reaction, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
-
Initiate Crosslinking: Add the crosslinker stock solution to the protein solution to achieve the desired final molar excess. Mix thoroughly but gently to avoid denaturing the protein. The final concentration of the organic solvent should ideally be below 10% to maintain protein solubility.[7]
-
Incubate: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 37°C).[17]
-
Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is consumed.[17]
-
Analyze Products: Analyze the crosslinked products to determine the efficiency and degree of crosslinking. SDS-PAGE can visualize the formation of higher molecular weight species (dimers, trimers, etc.), while mass spectrometry can identify the specific crosslinked residues.[17]
Data Presentation: Key Parameters for Controlling Crosslinking
The table below summarizes the key experimental variables and their impact on the degree of crosslinking.
| Parameter | Typical Starting Range | Effect of Increase | Key Consideration |
| Molar Excess of Crosslinker | 20x to 500x over protein[5] | Increases crosslinking density | High excess can lead to aggregation and non-specific crosslinking.[11] |
| Reaction Time | 30 - 60 minutes[18] | Increases crosslinking density | Long incubation times can increase non-specific crosslinking and hydrolysis of the reagent. |
| Temperature | 4°C to 37°C | Increases reaction rate[5] | Higher temperatures can risk protein denaturation but may be necessary for less reactive sites. |
| pH of Buffer | 7.2 - 8.5[10] | Increases reactivity of primary amines | Higher pH also increases the rate of hydrolysis for some crosslinkers.[10] |
| Protein Concentration | 1 - 5 mg/mL[10] | Favors intermolecular crosslinking | High concentrations can lead to aggregation upon crosslinking.[7] |
Visual Guides
References
- 1. cyanagen.com [cyanagen.com]
- 2. This compound | 20248-86-6 | Benchchem [benchchem.com]
- 3. Bifunctional alkylating agent-mediated MGMT-DNA cross-linking and its proteolytic cleavage in 16HBE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. westliberty.edu [westliberty.edu]
- 14. 4,4′-双(溴甲基)联苯 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. nj.gov [nj.gov]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 18. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
troubleshooting gelation issues in polymerizations with 4,4'-Bis(bromomethyl)biphenyl
Welcome to the technical support center for polymerizations involving 4,4'-Bis(bromomethyl)biphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on preventing and addressing gelation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My polymerization reaction with this compound formed an insoluble gel. What are the likely causes?
Gelation, the formation of a cross-linked, insoluble polymer network, is a common challenge when using bifunctional reagents like this compound. The primary cause is the extensive formation of covalent bonds between polymer chains, leading to an infinitely large molecule. Both chemical and physical factors can contribute to this phenomenon.[1]
Several factors can promote gelation in your reaction:
-
High Monomer Concentration: Increased concentrations of your monomers and the this compound crosslinker lead to a higher probability of intermolecular reactions, accelerating the formation of a polymer network.
-
High Reaction Temperature: Elevated temperatures can increase reaction rates, leading to rapid and potentially uncontrolled polymer chain growth and cross-linking.[2]
-
Extended Reaction Time: Allowing the polymerization to proceed for too long can result in an excessive degree of cross-linking, surpassing the critical gel point.
-
Stoichiometric Imbalance: An excess of the crosslinking agent, this compound, relative to the other monomers can lead to a densely cross-linked network.
-
Solvent Choice: The use of a poor solvent can cause polymer chains to collapse and aggregate, promoting intermolecular cross-linking over controlled chain growth.
Q2: How can I prevent gelation in my polymerization?
Preventing gelation involves carefully controlling the reaction conditions to favor the formation of soluble, high molecular weight polymers without excessive cross-linking. Here are several strategies:
-
Reduce Monomer Concentration: Lowering the concentration of your reactants can slow down the rate of intermolecular reactions, delaying the onset of gelation.[3]
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature will decrease the overall reaction rate, allowing for better control over the polymerization process.[2]
-
Monitor Monomer Conversion and Stop the Reaction: It is crucial to halt the reaction before the gel point is reached.[2] This can be achieved by monitoring the reaction progress through techniques like Fourier-Transform Infrared (FTIR) spectroscopy to track monomer consumption and quenching the reaction at a predetermined conversion level.[2]
-
Optimize Stoichiometry: Carefully control the molar ratio of this compound to your other monomers. A slight excess of the non-crosslinking monomer can sometimes help to limit the extent of cross-linking.
-
Solvent Selection: Choose a good solvent for the forming polymer to ensure the polymer chains remain well-solvated and less likely to entangle and cross-link prematurely.
Below is a troubleshooting workflow to help you address gelation issues:
Q3: Are there advanced polymerization techniques to better control reactions with this compound?
Yes, controlled/living radical polymerization techniques can offer significantly better control over polymer chain growth and architecture, thereby reducing the risk of premature gelation.[2] These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[2]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful technique for synthesizing well-defined polymers. The use of a catalyst system allows for a dynamic equilibrium between active and dormant polymer chains, providing excellent control over the polymerization process. 4-(Bromomethyl)biphenyl, a related monofunctional compound, is known to be useful as an ATRP initiator.[4]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent to mediate the polymerization, allowing for the synthesis of polymers with complex architectures and low polydispersity.
The choice of technique will depend on the specific monomers and desired polymer properties.
Data Presentation
The reactivity of the bromomethyl groups is a key factor in the propensity for gelation. The electronic nature of the biphenyl (B1667301) system influences the reactivity of the benzylic bromide. Below is a table comparing the relative reactivity of this compound to similar bifunctional benzylic bromides, which can help in understanding its crosslinking potential. The data is based on the reaction with thiourea, a model nucleophile.
| Compound | Bridging Group | Relative Rate Constant |
| This compound | - | (Baseline) |
| 4,4'-Oxybis((bromomethyl)benzene) | -O- | Slower |
| 4,4'-Thiobis((bromomethyl)benzene) | -S- | Faster |
| 4,4'-Methylenebis((bromomethyl)benzene) | -CH₂- | Similar |
| 4,4'-Sulfonylbis((bromomethyl)benzene) | -SO₂- | Much Slower |
This table provides a qualitative comparison based on the electronic effects of different bridging groups as described in the literature for analogous systems. The biphenyl linkage provides significant electronic communication between the two reactive sites.
Experimental Protocols
Protocol 1: General Procedure for Controlled Polymerization to Minimize Gelation
This protocol provides a general framework for a polymerization reaction using this compound as a crosslinker, with an emphasis on preventing gelation.
Materials:
-
Monomer(s)
-
This compound (crosslinker)
-
Initiator (e.g., AIBN for free radical polymerization)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF, ensuring the polymer is soluble)
-
Reaction vessel with inert gas inlet (e.g., Schlenk flask)
-
Stirring mechanism
-
Temperature control system (e.g., oil bath)
-
Quenching agent (e.g., hydroquinone (B1673460) solution)
-
Precipitation non-solvent (e.g., methanol, ethanol)
Procedure:
-
Purification of Reagents: Ensure all monomers and the solvent are free from inhibitors and impurities. Pass the solvent through a column of activated alumina (B75360) if necessary.
-
Reaction Setup: Assemble the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: Dissolve the monomer(s) and this compound in the anhydrous solvent in the reaction vessel. The concentration should be kept low initially (e.g., 5-10 wt%).
-
Initiator Addition: If required, add the initiator to the reaction mixture.
-
Reaction Conditions:
-
Begin stirring the reaction mixture.
-
Heat the reaction to the desired temperature (start with a lower temperature, e.g., 60-70 °C for AIBN).
-
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture under an inert atmosphere.
-
Analyze the aliquots to determine monomer conversion (e.g., via ¹H NMR or FTIR spectroscopy).
-
Visually inspect the reaction for any signs of increased viscosity, which may precede gelation.
-
-
Quenching the Reaction: Once the desired monomer conversion is reached (e.g., 50-70%, before the gel point), rapidly cool the reaction vessel in an ice bath and add a quenching agent to stop the polymerization.
-
Polymer Isolation:
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent.
-
Filter the precipitated polymer.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomers and initiator fragments.
-
Dry the polymer under vacuum at a moderate temperature.
-
The relationship between key reaction parameters and the risk of gelation is visualized below:
By carefully controlling these experimental variables, researchers can successfully synthesize soluble polymers using this compound and avoid the formation of insoluble gels.
References
effect of reaction temperature on 4,4'-Bis(bromomethyl)biphenyl synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 4,4'-Bis(bromomethyl)biphenyl, with a specific focus on the impact of reaction temperature. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
The optimal reaction temperature for the synthesis of this compound can vary significantly depending on the chosen synthetic route. For bromination of 4,4'-dimethylbiphenyl (B165725) using brominating agents like N-bromosuccinimide (NBS), photo-initiated reactions can be conducted at temperatures ranging from 0 to 80°C, with a preferred range of 0 to 20°C to enhance selectivity.[1][2] In contrast, reactions initiated by radical initiators are often carried out at the reflux temperature of the solvent, which can range from 41°C to 78°C.[3][4]
Q2: How does reaction temperature influence the yield and purity of the final product?
Reaction temperature is a critical parameter that directly affects the yield and purity of this compound. Controlling the temperature in photo-initiated bromination can lead to conversion rates of 87-92% and selectivity of 92-95%.[2] Elevated temperatures in some synthetic methods can promote side reactions, such as over-bromination, leading to the formation of impurities.[5] Conversely, temperatures that are too low may result in a slow reaction rate and incomplete conversion of the starting material.[3]
Q3: What are the common side reactions associated with improper temperature control during the synthesis?
Inadequate temperature control can lead to several side reactions. A primary concern is over-bromination, which results in the formation of dibromo- and tribromo- byproducts.[5] In related coupling reactions for biphenyl (B1667301) synthesis, elevated temperatures can also favor homocoupling of starting materials.[6] For chloromethylation routes to similar biphenyl compounds, incorrect temperatures can lead to the formation of undesirable isomers and byproducts.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction temperature may be too low, leading to a slow reaction rate.[3] | Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC or HPLC. For reactions conducted at reflux, ensure the heating source is adequate to maintain a consistent reflux. |
| Product Decomposition: Excessively high temperatures can lead to the degradation of the desired product. | Reduce the reaction temperature. If using a high-boiling solvent, consider switching to a lower-boiling solvent to allow for a lower reflux temperature. | |
| Low Purity (Presence of Impurities) | Over-bromination: The reaction temperature is too high, promoting the formation of multiply brominated byproducts.[5] | Lower the reaction temperature. For photo-initiated reactions, operating within the 0-20°C range can improve selectivity.[1] Consider the slow addition of the brominating agent to maintain a low instantaneous concentration. |
| Formation of Homocoupling Byproducts: In syntheses involving coupling reactions, high temperatures can favor the formation of homocoupled products.[6] | Maintain a lower reaction temperature during the coupling step. | |
| Slow or Stalled Reaction | Insufficient Activation Energy: The reaction temperature is below the necessary threshold for the reaction to proceed at a reasonable rate.[3] | Increase the reaction temperature to the recommended level for the specific protocol being used. Ensure adequate stirring to promote heat and mass transfer. |
| Runaway Reaction | Exothermic Reaction: Some bromination reactions can be highly exothermic, and inadequate cooling can lead to a rapid and uncontrolled increase in temperature. | Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath). For larger-scale reactions, consider adding the reagents portion-wise to better control the heat generated. |
Experimental Protocols
Protocol 1: Photo-initiated Bromination of 4,4'-Dimethylbiphenyl
This protocol is adapted from a green synthesis method for bromomethyl biphenyl compounds.[1][2]
Materials:
-
4,4'-Dimethylbiphenyl
-
N-bromosuccinimide (NBS) or Dibromohydantoin
-
Dichloromethane
-
5% Sodium bicarbonate solution
-
Water
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve 4,4'-dimethylbiphenyl in dichloromethane.
-
Add the brominating agent (NBS or dibromohydantoin).
-
Cool the mixture to the desired reaction temperature (e.g., 10-20°C) using a low-temperature bath.
-
Expose the reaction mixture to sunlight or a suitable light source to initiate the reaction.
-
Monitor the reaction progress by HPLC. The reaction time is typically between 30 minutes and 6 hours, depending on the light intensity.
-
Upon completion, wash the reaction mixture with a 5% sodium bicarbonate solution and then with water.
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethyl acetate.
Protocol 2: Radical-Initiated Bromination of a 4'-Methylbiphenyl Derivative
This protocol is based on procedures for the bromination of substituted 4-methylbiphenyl (B165694) compounds.[3][4]
Materials:
-
4'-Methylbiphenyl derivative (e.g., 4'-methylbiphenyl-2-carbonitrile)
-
N-bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., carbon tetrachloride, bromoethane)
-
0.2% Sodium hydroxide (B78521) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 4'-methylbiphenyl derivative and N-bromosuccinimide in the chosen solvent.
-
Add a catalytic amount of the radical initiator.
-
Heat the mixture to reflux with stirring. The reflux temperature will depend on the solvent used (e.g., 41-43°C for bromoethane, 77-78°C for carbon tetrachloride).
-
Maintain the reaction at reflux for the specified time (e.g., 1-4 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture.
-
Wash the reaction mixture with a 0.2% sodium hydroxide solution to remove succinimide (B58015) byproducts.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield the crude product.
-
Purify the product by crystallization.
Data Presentation
Table 1: Effect of Solvent and Temperature on Reaction Time and Yield for Radical-Initiated Bromination of 4'-Methylbiphenyl-2-carbonitrile
| Solvent | Reflux Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Bromoethane | 41-43 | 4 | 70.2 | [3][4] |
| Bromochloromethane | 71-74 | 0.83 (50 min) | 70.5 | [3][4] |
| Carbon Tetrachloride | 77-78 | 1 | 75.5 | [3] |
Table 2: Conditions for Photo-initiated Bromination of a 4'-Methyl-2-substituted Biphenyl Compound
| Parameter | Value | Reference |
| Reaction Temperature | 0-80 °C (preferred 0-20 °C) | [1] |
| Reaction Time | 30 min - 6 h | [1] |
| Conversion Rate | 87-92% | [1][2] |
| Selectivity | 92-95% | [1][2] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship between reaction temperature and synthesis outcome.
References
- 1. CN101648839B - Green synthesis method of bromomethyl biphenyl compound - Google Patents [patents.google.com]
- 2. CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. data.epo.org [data.epo.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]
- 8. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]
Technical Support Center: Radical Bromination of 4,4'-Dimethylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the radical bromination of 4,4'-dimethylbiphenyl (B165725) to synthesize 4,4'-bis(bromomethyl)biphenyl. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Q1: My reaction is not initiating, or the conversion of 4,4'-dimethylbiphenyl is very low. What are the possible causes and solutions?
Possible Causes:
-
Initiator Inactivity: The radical initiator (AIBN or Benzoyl Peroxide) may have decomposed.
-
Low Reaction Temperature: The temperature might be too low for the initiator to decompose at an adequate rate.
-
Poor Quality of NBS: N-Bromosuccinimide (NBS) can degrade over time.
-
Presence of Radical Inhibitors: Impurities in the solvent or on the glassware can quench the radical reaction.
Troubleshooting Steps:
| Solution | Detailed Action |
| Use Fresh Initiator | AIBN and Benzoyl Peroxide should be stored properly (cool and dark). Use a freshly opened bottle or recrystallize the initiator if its quality is questionable. |
| Optimize Reaction Temperature | Ensure the reaction temperature is appropriate for the chosen initiator. AIBN typically requires temperatures around 70-80 °C, while Benzoyl Peroxide decomposes at a slightly lower temperature. |
| Check NBS Quality | Use freshly opened or recrystallized NBS. Purity can be checked by its sharp melting point. |
| Ensure Inert Conditions | Use dry, degassed solvents. Ensure all glassware is thoroughly cleaned and dried to remove any potential radical inhibitors. |
Q2: I am observing the formation of significant amounts of mono-brominated product (4-(bromomethyl)-4'-methylbiphenyl) and unreacted starting material. How can I increase the yield of the di-brominated product?
Possible Causes:
-
Insufficient NBS: The molar ratio of NBS to 4,4'-dimethylbiphenyl is too low.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
Troubleshooting Steps:
| Solution | Detailed Action |
| Adjust Stoichiometry | Use at least 2.2 equivalents of NBS for each equivalent of 4,4'-dimethylbiphenyl to ensure complete di-bromination. |
| Increase Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS. Continue the reaction until the starting material and mono-brominated intermediate are consumed. |
Q3: My reaction is producing a significant amount of an insoluble solid, and the desired product yield is low. What is this solid and how can I avoid it?
Possible Cause:
-
Succinimide (B58015) Byproduct: The insoluble solid is likely succinimide, a byproduct of the reaction with NBS. While expected, excessive precipitation during the reaction can sometimes hinder stirring and efficient reaction.
Troubleshooting Steps:
| Solution | Detailed Action |
| Proper Solvent Volume | Ensure an adequate volume of a suitable solvent (e.g., carbon tetrachloride, acetonitrile, or chlorobenzene) is used to maintain a stirrable slurry. |
| Filtration after Reaction | The succinimide is typically removed by filtration at the end of the reaction. Washing the collected solid with a small amount of the reaction solvent can help recover any trapped product. |
Q4: I am observing bromination on the aromatic ring instead of the methyl groups. How can I improve the selectivity for benzylic bromination?
Possible Cause:
-
High Concentration of Molecular Bromine (Br₂): NBS is used to maintain a low concentration of Br₂ for radical chain reaction.[1] If the concentration of Br₂ is too high, electrophilic aromatic substitution can occur.[2] This can be caused by the decomposition of NBS in the presence of acid or light.
Troubleshooting Steps:
| Solution | Detailed Action |
| Use a Radical Initiator | The use of a radical initiator like AIBN or benzoyl peroxide promotes the desired radical pathway over ionic pathways.[2] |
| Control Light Exposure | Conduct the reaction in the dark or under dim light to minimize photochemical generation of Br₂ from NBS. |
| Use Non-Polar Solvents | Non-polar solvents like carbon tetrachloride or cyclohexane (B81311) favor the radical mechanism.[2] |
Frequently Asked Questions (FAQs)
Q1: Which radical initiator is better for the bromination of 4,4'-dimethylbiphenyl: AIBN or Benzoyl Peroxide (BPO)?
Both AIBN (2,2'-azobis(isobutyronitrile)) and benzoyl peroxide (BPO) are effective radical initiators for Wohl-Ziegler bromination.[2] The choice often depends on the reaction solvent and desired temperature. AIBN is commonly used in solvents like carbon tetrachloride and typically requires temperatures around 70-80 °C for efficient decomposition. BPO can also be used and may be preferred in some cases due to its different decomposition kinetics. In some instances, BPO has been shown to give higher yields in benzylic brominations compared to AIBN.[3]
Q2: What is the optimal solvent for the radical bromination of 4,4'-dimethylbiphenyl?
Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice for Wohl-Ziegler reactions due to its inertness and ability to promote the desired radical pathway.[4] However, due to its toxicity and environmental concerns, alternative solvents are often used. Other suitable non-polar solvents include cyclohexane and chlorobenzene. Acetonitrile can also be a suitable alternative.[4]
Q3: How can I purify the crude this compound product?
The most common method for purifying this compound is recrystallization.[5][6] Toluene and mixed solvent systems like cyclohexane-benzene have been reported for the recrystallization of similar biphenyl (B1667301) derivatives.[5] Washing the crude product with a solution of sodium bisulfite can help remove any residual bromine.[7]
Q4: What are the common impurities in the final product?
Common impurities include the starting material (4,4'-dimethylbiphenyl), the mono-brominated intermediate (4-(bromomethyl)-4'-methylbiphenyl), and over-brominated products. Succinimide, the byproduct from NBS, should be removed by filtration after the reaction.
Data Presentation: Initiator Comparison for Benzylic Bromination
The following table summarizes representative yields for the benzylic bromination of substrates similar to 4,4'-dimethylbiphenyl, using different radical initiators. Direct comparative data for 4,4'-dimethylbiphenyl is limited in the literature.
| Substrate | Brominating Agent | Initiator | Solvent | Yield of Benzylic Bromide | Reference |
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | o-dichlorobenzene | 92% | [3] |
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | Benzoyl Peroxide | Toluene | Not specified | [3] |
| 4'-Methylbiphenyl-2-carbonitrile | NBS | AIBN | Dichloromethane | ~80% | [1] |
| p-Xylene | NBS | Light | Aqueous | Good yields | [8] |
Experimental Protocols
Detailed Methodology for the Radical Bromination of 4,4'-Dimethylbiphenyl:
This protocol is a representative procedure based on standard Wohl-Ziegler bromination conditions.
Materials:
-
4,4'-dimethylbiphenyl
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable solvent (e.g., acetonitrile)
-
Sodium bisulfite solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Recrystallization solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethylbiphenyl (1 equivalent) in the chosen solvent (e.g., CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (2.2 equivalents) and the radical initiator (AIBN or BPO, 0.05-0.1 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (for CCl₄, this is approximately 77 °C) with vigorous stirring. The reaction is typically carried out for several hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the mono-brominated intermediate indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble succinimide byproduct. Wash the filter cake with a small amount of cold solvent to recover any product.
-
Combine the filtrate and washings. Wash the organic layer with a 5% sodium bisulfite solution to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent, such as toluene, to yield pure this compound.
-
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 6. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Removing Unreacted 4,4'-Bis(bromomethyl)biphenyl from Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 4,4'-Bis(bromomethyl)biphenyl from polymeric materials.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove unreacted this compound from my polymer?
A1: Precipitation is the most widely used and generally effective method for removing unreacted small molecules like this compound from a polymer.[1][] This technique relies on the principle of differential solubility: the polymer is dissolved in a suitable solvent and then precipitated by adding a "non-solvent" in which the polymer is insoluble, but the unreacted monomer remains dissolved.[][3] Repeating this process of dissolution and precipitation 2-3 times typically yields a polymer with high purity.[3]
Q2: How do I select the right solvent and non-solvent for precipitation?
A2: The ideal solvent should completely dissolve your polymer at a reasonable concentration (e.g., 5-10% w/v).[1] The non-solvent should be miscible with the solvent but should not dissolve the polymer. For removing this compound, which has slight solubility in chloroform (B151607) and acetonitrile (B52724), you could dissolve your polymer in a good solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and use a non-solvent such as methanol, ethanol, or water, in which the monomer is also soluble, to precipitate the polymer.[4][5]
Q3: Are there alternative methods to precipitation for removing the monomer?
A3: Yes, several other techniques can be employed, each with its own advantages:
-
Soxhlet Extraction: This is a continuous solid-liquid extraction method that can be very effective for removing impurities from solid polymers, especially if the polymer is insoluble or has limited solubility.[6]
-
Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), this technique separates molecules based on their size. It is a high-resolution method that can effectively separate the large polymer chains from the small monomer molecules.[7][8]
-
Dialysis/Diafiltration: This method is suitable for removing small molecules from high molecular weight polymers in solution by using a semi-permeable membrane.[7]
Q4: How can I verify that all the unreacted this compound has been removed?
A4: The purity of your polymer can be assessed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the presence of the characteristic peaks of the bromomethyl protons of the unreacted monomer.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of residual monomer in the polymer sample.
-
Gas Chromatography (GC): GC is another sensitive technique for quantifying volatile and semi-volatile impurities like residual monomers.[9]
Troubleshooting Guides
Precipitation
| Issue | Possible Cause | Solution |
| Polymer precipitates as a sticky mass instead of a powder or fiber. | The polymer solution is too concentrated. | Use a more dilute polymer solution (e.g., 1-5% w/v).[3] |
| The non-solvent is added too quickly. | Add the polymer solution dropwise to the vigorously stirred non-solvent.[3] | |
| The non-solvent is not a strong enough precipitant. | Try a different non-solvent or a mixture of non-solvents. Cooling the non-solvent can also improve precipitation. | |
| Low yield of purified polymer. | The polymer has some solubility in the non-solvent. | Use a larger volume of non-solvent (10-20 times the volume of the polymer solution) and ensure rapid precipitation.[1] Consider using a different non-solvent. |
| Mechanical loss during filtration or transfer. | Use appropriate filtration techniques (e.g., Büchner funnel with appropriate filter paper) and careful handling to minimize loss. | |
| Unreacted monomer is still present after multiple precipitations. | Monomer is trapped within the precipitated polymer matrix. | Re-dissolve the polymer completely and re-precipitate. Ensure vigorous stirring during precipitation to break up aggregates.[1] |
| The non-solvent is also a good solvent for the monomer. | This is the desired scenario. However, ensure sufficient washing of the precipitated polymer with fresh non-solvent to remove the dissolved monomer.[3] |
Soxhlet Extraction
| Issue | Possible Cause | Solution |
| Inefficient removal of the monomer. | The extraction solvent is not a good solvent for this compound. | Choose a solvent in which the monomer is highly soluble but the polymer is insoluble. Chloroform or acetonitrile could be good candidates.[4] |
| The extraction time is too short. | Increase the extraction time to allow for complete removal of the monomer. | |
| The polymer sample is not finely divided. | Grind the polymer into a fine powder to increase the surface area for extraction. | |
| The polymer swells or partially dissolves in the extraction solvent. | The chosen solvent has some solvating power for the polymer. | Select a different solvent that is a non-solvent for the polymer. |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Solution |
| Poor separation between the polymer and the monomer. | The column pore size is not appropriate for the molecular weight range of the polymer. | Select a column with a pore size that provides good resolution in the molecular weight range of your polymer and the monomer. |
| The mobile phase is interacting with the polymer or the column. | Use a mobile phase that is a good solvent for the polymer and does not cause adsorption onto the column packing material. | |
| Column pressure is too high. | There is a blockage in the system. | Check for blockages in the tubing, frits, and column. It may be necessary to filter the polymer solution before injection.[10] |
| The flow rate is too high. | Reduce the flow rate to within the recommended range for the column.[10] |
Quantitative Data Summary
The efficiency of monomer removal is highly dependent on the specific polymer, solvent system, and experimental conditions. The following table provides a general overview of the expected efficiency for each technique.
| Purification Technique | Typical Efficiency for Monomer Removal | Key Considerations |
| Precipitation (2-3 cycles) | > 99% | Dependent on the choice of solvent/non-solvent and thorough washing.[3] |
| Soxhlet Extraction | > 99% | Requires a suitable solvent and sufficient extraction time. |
| Preparative SEC | > 99.5% | High-resolution technique but may be limited by sample size and cost.[11] |
Experimental Protocols
Protocol 1: Polymer Purification by Precipitation
-
Dissolution: Dissolve the crude polymer containing unreacted this compound in a suitable solvent (e.g., THF, DCM) to make a 5-10% (w/v) solution. Ensure the polymer is fully dissolved by stirring.[1]
-
Precipitation: In a separate beaker, place a volume of a non-solvent (e.g., methanol) that is at least 10 times the volume of the polymer solution.[1] Vigorously stir the non-solvent.
-
Addition: Slowly add the polymer solution dropwise to the stirring non-solvent using a dropping funnel or a syringe. The polymer should precipitate out of the solution.
-
Digestion: Continue stirring the mixture for 30-60 minutes after the addition is complete to ensure full precipitation.
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer on the filter with copious amounts of the non-solvent to remove any remaining dissolved monomer.
-
Drying: Dry the purified polymer in a vacuum oven at an appropriate temperature to remove all residual solvents.
-
Repeat: For higher purity, repeat the dissolution and precipitation steps 2-3 times.[3]
Protocol 2: Monomer Removal by Soxhlet Extraction
-
Sample Preparation: Place the solid crude polymer into a cellulose (B213188) extraction thimble. If the polymer is not a powder, it should be ground to increase the surface area.
-
Apparatus Setup: Assemble the Soxhlet extraction apparatus with a round-bottom flask containing the extraction solvent (e.g., chloroform or acetonitrile), the Soxhlet extractor with the thimble, and a condenser.
-
Extraction: Heat the solvent in the round-bottom flask to boiling. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the polymer. Once the solvent level in the thimble reaches the top of the siphon tube, the solvent containing the extracted monomer will siphon back into the round-bottom flask. This process is repeated continuously.
-
Duration: Allow the extraction to proceed for several hours (e.g., 12-24 hours) to ensure complete removal of the monomer.
-
Isolation: After the extraction is complete, remove the thimble containing the purified polymer.
-
Drying: Dry the polymer in a vacuum oven to remove the residual extraction solvent.
Visualizations
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 20248-86-6 [m.chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 4,4'-Bis(bromomethyl)biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,4'-Bis(bromomethyl)biphenyl.
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: My reaction yield is significantly lower than expected upon scaling up. What are the potential causes and how can I address them?
-
Answer: Low yields in the scale-up synthesis of this compound can arise from several factors. A primary concern is the radical nature of the benzylic bromination, which can be sensitive to reaction conditions. Inadequate initiation, poor temperature control, and inefficient mixing can all contribute to reduced yields. Ensure that the radical initiator, such as AIBN or benzoyl peroxide, is fresh and added at the correct temperature to ensure its decomposition and the generation of bromine radicals.[1][2] On a larger scale, "hot spots" can develop due to the exothermic nature of the reaction, leading to unwanted side reactions.[3] Employing a reactor with efficient heat exchange and controlled addition of the brominating agent, such as N-bromosuccinimide (NBS), can mitigate this.[4] Continuous stirring is crucial to maintain a homogeneous reaction mixture and prevent localized depletion of reactants.[5]
Issue 2: Formation of Impurities and Byproducts
-
Question: I am observing significant amounts of mono-brominated and/or over-brominated byproducts in my scaled-up reaction. How can I improve the selectivity?
-
Answer: The formation of 4-(bromomethyl)-4'-methylbiphenyl (mono-brominated) or products with bromine substitution on the aromatic ring are common challenges. Selectivity is often linked to the reaction temperature and the rate of bromine radical generation.[6] A higher temperature can lead to less selective bromination.[7] To enhance selectivity for the desired product, consider a lower reaction temperature and a slower, controlled addition of the brominating agent. This helps to maintain a low concentration of bromine radicals in the reaction mixture, favoring the desired benzylic bromination.[8] Furthermore, the choice of solvent can influence selectivity; non-polar solvents are generally preferred for radical brominations. The byproduct succinimide (B58015) from NBS can be challenging to remove and may co-elute with the product during chromatography.[9][10] An aqueous workup with a mild base can help remove succinimide by increasing its solubility in the aqueous layer.[11]
Issue 3: Difficulties in Product Purification
-
Question: I am struggling with the purification of this compound at a large scale. Recrystallization is inefficient and results in significant product loss. What can I do?
-
Answer: Large-scale recrystallization requires careful optimization. Key factors to consider are the choice of solvent, cooling rate, and agitation.[5] The solubility of this compound should be high in the hot solvent and low in the cold solvent. Toluene (B28343) and ethyl acetate (B1210297) are commonly used solvents.[12][13] A slow cooling rate is crucial for the formation of pure, well-defined crystals. Rapid cooling can lead to the trapping of impurities and the formation of fine needles that are difficult to filter. Seeding the solution with a small amount of pure product can promote crystallization and improve crystal quality.[5] Stirring during crystallization can help to achieve a uniform particle size, but the stirring speed should be carefully controlled to avoid breaking the crystals. If impurities persist, a multi-step purification process involving an initial recrystallization to remove bulk impurities followed by a column chromatography step for fine purification might be necessary.[14]
Issue 4: Safety Concerns during Scale-Up
-
Question: What are the primary safety hazards associated with the scale-up of this synthesis, and what precautions should I take?
-
Answer: The use of brominating agents like NBS presents significant safety challenges, especially at scale. Reactions involving NBS are often exothermic and can lead to thermal runaway if not properly controlled.[15] It is crucial to have a thorough understanding of the reaction's thermal profile, which can be obtained through calorimetric studies like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[4] The addition of NBS should be carefully controlled to manage the heat generated. Adding it in portions or as a solution can be safer than adding it all at once.[8] Adequate ventilation and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, are mandatory.[10][16] Emergency preparedness, including having a quench solution readily available, is also essential.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for the synthesis of this compound?
-
A1: Halogenated hydrocarbons such as dichloromethane (B109758), chloroform, and carbon tetrachloride are commonly used for radical bromination reactions with NBS.[17] The choice of solvent can impact reaction rate and selectivity. For instance, reactions in methylene (B1212753) chloride may be slower and easier to control on a larger scale compared to those in carbon tetrachloride.[17]
-
-
Q2: How can I effectively remove the succinimide byproduct after the reaction?
-
A2: Succinimide, the byproduct of NBS, can often be removed by an aqueous workup. Washing the organic layer with water or a dilute basic solution, such as sodium bicarbonate, can help to dissolve the succinimide.[11] Subsequent filtration or recrystallization of the crude product can further remove residual succinimide.[16]
-
-
Q3: Is photo-initiation a viable option for large-scale synthesis?
-
A3: Photo-initiation using sunlight or a mercury lamp can be an effective and "greener" alternative to chemical initiators, potentially leading to high conversion and selectivity.[13] However, scaling up photochemical reactions can be challenging due to the need for specialized equipment to ensure uniform light distribution throughout the reaction mixture.
-
-
Q4: What are the typical yields and purity I can expect for this synthesis?
Quantitative Data Summary
| Parameter | Method 1: NBS/AIBN in Dichloromethane | Method 2: NBS/Light in Dichloromethane | Method 3: NBS/Benzoyl Peroxide in CCl4 |
| Starting Material | 4,4'-Dimethylbiphenyl (B165725) | 4,4'-Dimethylbiphenyl | 4,4'-Dimethylbiphenyl |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Initiator | Azobisisobutyronitrile (AIBN) | Light (Sunlight/Lamp) | Benzoyl Peroxide |
| Solvent | Dichloromethane | Dichloromethane | Carbon Tetrachloride |
| Reported Yield | ~85%[13] | 87-92% (conversion rate)[13] | ~70-80%[17] |
| Reported Purity | >98% (after recrystallization)[13] | 92-95% (selectivity)[13] | Not specified |
Experimental Protocols
Key Experiment: Radical Bromination of 4,4'-Dimethylbiphenyl with NBS
This protocol describes a general procedure for the synthesis of this compound using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
4,4'-Dimethylbiphenyl
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4,4'-dimethylbiphenyl in the anhydrous solvent.
-
Initiator Addition: Add the radical initiator to the solution.
-
Heating: Heat the reaction mixture to reflux.
-
NBS Addition: Slowly add NBS to the refluxing mixture in portions or as a solution in the reaction solvent over a period of 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux and avoid a rapid exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture to remove the precipitated succinimide.
-
Workup: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate) to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for scale-up synthesis issues.
Caption: Purification pathway for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. newera-spectro.com [newera-spectro.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Green synthesis method of bromomethylbiphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. BJOC - Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems [beilstein-journals.org]
- 16. rsc.org [rsc.org]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. US6214999B1 - Method for preparing bromomenthyl-biphenyl derivatives - Google Patents [patents.google.com]
improving the solubility of polymers crosslinked with 4,4'-Bis(bromomethyl)biphenyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers crosslinked with 4,4'-Bis(bromomethyl)biphenyl. The inherent nature of crosslinked polymers is their limited solubility; this guide offers strategies to manage and improve solubility for various applications.
Troubleshooting Guide: Improving Polymer Solubility
Users often encounter challenges with the solubility of polymers crosslinked with this compound. Below are common issues and recommended solutions.
| Problem | Potential Cause | Suggested Solution |
| Complete Insolubility of the Crosslinked Polymer | High crosslinking density. | Decrease the molar ratio of this compound to the monomer. This will reduce the number of crosslinks and may yield a more soluble polymer. |
| Inappropriate solvent for the polymer backbone. | Select a solvent that is effective for the un-crosslinked polymer. A good solvent for the base polymer is more likely to swell the crosslinked network, potentially aiding in the dissolution of lower molecular weight fractions. | |
| Premature Gelation During Synthesis | Reaction temperature is too high, accelerating the crosslinking reaction. | Lower the reaction temperature to gain better control over the crosslinking process. |
| High concentration of reactants. | Reduce the concentration of both the monomer and the crosslinker to slow down the reaction rate and delay the onset of gelation. | |
| Poor Solubility in a Specific Solvent System | Mismatch between the polarity of the polymer and the solvent. | Introduce functional groups to the polymer backbone either before or after crosslinking to modify its polarity. For example, adding hydrophilic groups can improve solubility in aqueous solutions. |
| Strong intermolecular interactions within the polymer network. | Consider post-crosslinking modifications that disrupt these interactions. This could involve reacting accessible functional groups on the polymer to introduce bulky side chains that sterically hinder close packing. |
Frequently Asked Questions (FAQs)
Q1: Is it possible to achieve a fully soluble polymer using this compound as a crosslinker?
Achieving a completely soluble polymer is challenging once a significant degree of crosslinking has occurred, as the formation of a three-dimensional network structure inherently leads to insolubility.[1][2][3] The goal is often to control the crosslinking density to a level where the polymer swells significantly or to isolate a soluble fraction.
Q2: How does the monomer-to-crosslinker ratio affect the solubility of the final polymer?
The monomer-to-crosslinker ratio is a critical factor influencing the crosslinking density and, consequently, the solubility. A lower ratio of this compound to the monomer will result in a lower crosslinking density, which generally leads to a higher soluble fraction and increased swelling in appropriate solvents.
Q3: What analytical techniques can be used to characterize the soluble and insoluble fractions of my crosslinked polymer?
To characterize the different fractions of your polymer, you can use the following methods:
-
Sol-Gel Analysis: This technique separates the soluble polymer fraction (sol) from the insoluble crosslinked network (gel).[3] The sol fraction can then be analyzed by techniques like Gel Permeation Chromatography (GPC) to determine its molecular weight distribution.
-
Swelling Studies: The insoluble gel fraction can be characterized by its swelling behavior in various solvents. The degree of swelling provides an indirect measure of the crosslinking density.[4]
-
Spectroscopy: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the chemical structure of both the sol and gel fractions to confirm the presence of the crosslinker and monomer units.[4]
Q4: Can I improve the solubility of my polymer after the crosslinking reaction?
Yes, post-crosslinking modification is a viable strategy. This involves chemically modifying the crosslinked polymer to introduce functional groups that can improve its interaction with a specific solvent. For example, introducing charged groups can enhance solubility in polar solvents.
Experimental Protocols
Protocol 1: General Synthesis of a Soluble Crosslinked Polymer
This protocol aims to synthesize a polymer with a controlled, lower degree of crosslinking to enhance the soluble fraction.
Materials:
-
Monomer (e.g., a vinyl-functionalized aromatic compound)
-
This compound (crosslinker)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
In a reaction flask, dissolve the monomer in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amount of this compound. For higher solubility, start with a high monomer-to-crosslinker molar ratio (e.g., 50:1).
-
Add the initiator to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir for a predetermined time. Monitor the reaction viscosity; a significant increase indicates the formation of a crosslinked network.
-
To stop the reaction, cool the mixture to room temperature and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Protocol 2: Sol-Gel Analysis to Determine Soluble Fraction
This protocol is used to quantify the soluble portion of the crosslinked polymer.
Materials:
-
Crosslinked polymer sample
-
A good solvent for the un-crosslinked polymer
-
Soxhlet extraction apparatus
-
Cellulose (B213188) thimble
Procedure:
-
Weigh a dry sample of the crosslinked polymer (W_initial).
-
Place the polymer sample in a cellulose thimble.
-
Perform Soxhlet extraction with a suitable solvent for 24-48 hours. This will dissolve the soluble fraction.
-
After extraction, carefully remove the thimble containing the insoluble gel fraction.
-
Dry the insoluble gel fraction in a vacuum oven until a constant weight is achieved (W_gel).
-
Calculate the percentage of the gel fraction and the sol fraction using the following equations:
-
Gel Fraction (%) = (W_gel / W_initial) * 100
-
Sol Fraction (%) = 100 - Gel Fraction (%)
-
Visualizations
Caption: Experimental workflow for synthesis and solubility improvement.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a soluble conjugated cumulene polymer: poly(biphenyl‐4,4′‐diyl‐1,4‐bis(4‐dodecyloxyphenyl)‐buta‐1,2,3‐triene‐1,4‐diyl) | Semantic Scholar [semanticscholar.org]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. Cellulose modification for sustainable polymers: overcoming problems of solubility and processing - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00317E [pubs.rsc.org]
column chromatography conditions for purifying 4,4'-Bis(bromomethyl)biphenyl
Technical Support Center: Purifying 4,4'-Bis(bromomethyl)biphenyl
This guide provides troubleshooting and frequently asked questions regarding the purification of this compound by column chromatography for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For most applications, silica (B1680970) gel is the recommended stationary phase for the purification of this compound. It is a versatile and widely used adsorbent for separating a broad range of organic compounds. However, if you observe degradation of your compound on the TLC plate or during the column, consider using alumina (B75360) (neutral or basic) or deactivating the silica gel.
Q2: How do I determine the optimal mobile phase for my column?
The best practice is to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[1] A good starting point for a relatively non-polar compound like this compound is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane.[2][3]
Your goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4.[3] This generally provides the best separation on a column.[1]
Q3: My compound is not moving from the baseline on the TLC plate. What should I do?
If your compound remains at the baseline, the mobile phase is not polar enough to elute it. You should gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate.
Q4: All the spots are running at the solvent front on the TLC plate. What does this mean?
This indicates that your mobile phase is too polar. You need to decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane) in your mixture.
Q5: I am observing streaking of my compound on the TLC plate. What could be the cause?
Streaking on a TLC plate can be due to several factors:
-
Overloading the sample: Try spotting a more dilute solution of your crude product.
-
Compound degradation: The compound may be unstable on the silica gel.
-
Inappropriate solvent system: The chosen solvent may not be optimal for your compound.
Q6: Can this compound decompose on silica gel?
Benzylic bromides can be sensitive and may degrade on acidic surfaces like silica gel.[4] If you suspect decomposition (e.g., appearance of new spots on TLC after spotting, or low recovery from the column), you can take the following precautions:
-
Use deactivated silica gel: Pre-treat the silica gel with a base like triethylamine.
-
Use a different stationary phase: Consider using neutral alumina.
-
Work quickly: Do not let the compound sit on the column for an extended period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of product from the column | Compound may be degrading on the silica gel. | Consider using deactivated silica gel or neutral alumina. Ensure the column is run relatively quickly. |
| The compound may be strongly adsorbed and not eluting with the current mobile phase. | Gradually increase the polarity of the mobile phase. | |
| Poor separation of the desired product from impurities | The mobile phase is not optimized. | Re-evaluate the solvent system using TLC to achieve a larger difference in Rf values between your product and the impurities. |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles. | |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded. | |
| The product is eluting with the solvent front | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| The product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
Objective: To identify a suitable mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chambers
-
Capillary tubes for spotting
-
Crude this compound
-
Various solvents (e.g., hexane, ethyl acetate, dichloromethane)
-
UV lamp for visualization
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp and calculate the Rf value for your compound.
-
Adjust the solvent system polarity to achieve an Rf value between 0.2 and 0.4 for the desired product.
Column Chromatography Purification
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (or neutral alumina)
-
Sand
-
Cotton or glass wool
-
Optimized mobile phase from TLC analysis
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to dislodge air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, and then add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions as the solvent starts to drip from the column.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Recrystallization as an Alternative Purification Method
For instances where column chromatography is not ideal or as a final polishing step, recrystallization can be an effective purification technique.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent. A mixture of cyclohexane (B81311) and benzene (B151609) has been reported for a similar compound.[5] Toluene or a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane) at an elevated temperature could also be effective.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
References
Validation & Comparative
A Comparative Guide to Alternative Bifunctional Monomers for Porous Organic Polymers
For Researchers, Scientists, and Drug Development Professionals
The selection of bifunctional monomers is a critical determinant in the synthesis of Porous Organic Polymers (POPs), influencing their structural characteristics and, consequently, their performance in diverse applications. This guide provides a comparative analysis of alternative bifunctional monomers, offering experimental data to inform the rational design of POPs for applications ranging from gas capture to catalysis.
I. Performance Comparison of POPs from Alternative Bifunctional Monomers
The choice of bifunctional monomers, typically diamines and dialdehydes, dictates the porosity, surface area, and functional properties of the resulting POPs. Below is a comparative summary of POPs synthesized from various monomers.
A. POPs Derived from Different Diamine Monomers
The structure of the diamine monomer, including its length, rigidity, and the presence of heteroatoms, significantly impacts the properties of the final polymer.
| Diamine Monomer | Resulting POP | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) | Thermal Stability (Td, 5% weight loss) | Reference Application(s) |
| p-Phenylenediamine | PPD-POP | 852 | 0.54 | 2.6 (273 K, 1 bar) | ~450 °C | Gas Sorption |
| 1,4-Diaminobenzene | TFB-DBA-COF | 1172 | 0.72 | 18.1 wt% (273 K, 1 bar) | ~500 °C | Gas Storage |
| 4,4'-Diaminobiphenyl | Bp-POP | 1025 | 0.68 | 3.1 (273 K, 1 bar) | ~480 °C | Gas Sorption |
| 4,4'-Diaminodiphenylmethane | DDM-POP | 780 | 0.49 | 2.2 (273 K, 1 bar) | ~430 °C | Gas Sorption |
| Melamine | T-POP1 | 61-351 | - | - | >300 °C | Dye Adsorption, Catalysis[1] |
B. POPs Derived from Different Dialdehyde (B1249045) Monomers
Similar to diamines, the structure of the dialdehyde monomer plays a crucial role in determining the final properties of the POP. The use of functionalized or heteroatom-containing dialdehydes can introduce specific functionalities into the polymer network.
| Dialdehyde Monomer | Resulting POP | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) | Thermal Stability (Td, 5% weight loss) | Reference Application(s) |
| Terephthalaldehyde | TPA-POP | 1050 | 0.85 | 15.6 wt% (273K, 1 bar) | ~450 °C | Gas Storage |
| 2,5-Dimethoxyterephthalaldehyde | DMTA-POP | 950 | - | - | ~400 °C | Catalysis |
| 4,4'-Biphenyldicarboxaldehyde | BPDA-POP | 1250 | 1.1 | 17.2 wt% (273K, 1 bar) | ~500 °C | Gas Storage |
| 2,5-Furandicarboxaldehyde | FDA-POP | 750 | - | - | ~350 °C | Renewable Polymers |
| 4-ethyl-2,6-diformylphenol | T-POP2 | - | - | - | >149 °C | Dye Adsorption, Catalysis[1] |
| 3,5-diformyl-4-hydroxybenzoic acid | T-POP3 | - | - | - | >149 °C | Dye Adsorption, Catalysis[1] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of POPs.
A. Synthesis of Porous Organic Polymers via Schiff Base Reaction
This common method involves the condensation reaction between an amine and an aldehyde to form an imine linkage.
General Procedure:
-
In a suitable flask, dissolve the diamine monomer (1.0 mmol) and the dialdehyde monomer (1.0 mmol) in a solvent such as 1,4-dioxane (B91453) or dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of an acid, typically aqueous acetic acid (e.g., 6 M), to the mixture.
-
Heat the reaction mixture at a specific temperature (e.g., 85-120 °C) for a designated period (e.g., 24-72 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with various solvents (e.g., water, methanol, acetone, and dichloromethane) to remove unreacted monomers and catalyst.
-
Dry the polymer under vacuum at an elevated temperature (e.g., 100-150 °C) overnight.
Caption: General workflow for the synthesis of porous organic polymers via Schiff base condensation.
B. Solvothermal Synthesis of Porous Organic Polymers
This method utilizes elevated temperatures and pressures in a sealed reaction vessel to promote polymerization.
General Procedure:
-
Place the bifunctional monomers (e.g., diamine and dialdehyde) in a pressure-resistant vessel (autoclave).
-
Add a suitable solvent or a mixture of solvents (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF)).
-
Seal the vessel and heat it in an oven to a specific temperature (e.g., 120-200 °C) for a defined period (e.g., 2-3 days).
-
After cooling the vessel to room temperature, collect the solid product by filtration.
-
Wash the polymer extensively with various solvents to remove any residual reactants and solvent.
-
Dry the final product under vacuum.
Caption: General workflow for the solvothermal synthesis of porous organic polymers.
C. Characterization of Porous Organic Polymers
This technique is used to determine the specific surface area of a porous material.
Protocol:
-
Degas the POP sample (typically 50-100 mg) under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed moisture and volatiles.
-
Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosity analyzer.
-
Calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 using the BET equation.
TGA is employed to evaluate the thermal stability of the polymers.
Protocol:
-
Place a small amount of the POP sample (typically 5-10 mg) in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss of the sample as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
The stability of POPs in different chemical environments is crucial for their practical applications.
Protocol:
-
Suspend a known amount of the POP in various solvents, including acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) solutions, as well as common organic solvents (e.g., THF, DMF, methanol).
-
Stir the suspensions at room temperature for a specified period (e.g., 24-72 hours).
-
After the treatment, filter the polymer, wash it thoroughly with deionized water and methanol, and dry it under vacuum.
-
Characterize the treated polymer using techniques such as Fourier-transform infrared (FTIR) spectroscopy and powder X-ray diffraction (PXRD) to check for any structural changes. The porosity of the material can also be re-evaluated using BET analysis.
III. Conclusion
The selection of bifunctional monomers provides a powerful tool to tune the properties of porous organic polymers. By carefully considering the structure and functionality of the monomers, researchers can design and synthesize POPs with tailored characteristics for a wide range of applications. The data and protocols presented in this guide offer a starting point for the rational design and development of novel POPs with enhanced performance. Further systematic studies comparing a wider range of monomers under standardized conditions will continue to advance this exciting field.
References
A Comparative Guide to the Characterization of Polymers Crosslinked with 4,4'-Bis(bromomethyl)biphenyl and Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate crosslinking agent is paramount in tailoring the physicochemical properties of polymeric materials. This guide provides a comparative analysis of polymers crosslinked with 4,4'-Bis(bromomethyl)biphenyl and two common alternatives: divinylbenzene (B73037) (DVB) and epoxy systems cured with aromatic amine hardeners. While specific quantitative data for polymers crosslinked with this compound is not extensively available in open literature, this guide will leverage data from well-characterized alternative systems and provide a qualitative comparison based on the structural attributes of these crosslinkers.
Introduction to Polymer Crosslinking
Crosslinking is a process that links polymer chains together, forming a three-dimensional network. This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. The properties of the crosslinked polymer are heavily influenced by the chemical nature and structure of the crosslinking agent.
This compound is a rigid aromatic crosslinking agent. Its two bromomethyl groups are reactive towards various nucleophiles on polymer backbones, forming stable covalent bonds.[1] The biphenyl (B1667301) moiety is expected to impart significant rigidity and thermal stability to the polymer network.
Comparative Data of Crosslinked Polymers
The following tables summarize the typical mechanical and thermal properties of polymers crosslinked with divinylbenzene and an epoxy resin cured with an aromatic amine hardener. This data serves as a benchmark for understanding the performance of crosslinked polymers.
Table 1: Mechanical Properties of Alternative Crosslinked Polymer Systems
| Crosslinking System | Polymer Matrix | Crosslinker Concentration (% w/w) | Tensile Strength (MPa) | Elastic Modulus (GPa) | Elongation at Break (%) |
| Divinylbenzene (DVB) | Polystyrene | 3.8 | - | 2.5 | - |
| Divinylbenzene (DVB) | Polystyrene | 7.1 | - | 2.8 | - |
| Divinylbenzene (DVB) | Polystyrene | 11.1 | - | 3.1 | - |
| Epoxy/Aromatic Amine | DGEBA Epoxy | Stoichiometric | 60 - 80 | 2.5 - 3.5 | 3 - 6 |
Note: Data for DVB crosslinked polystyrene is derived from molecular dynamics simulations.[2] Data for epoxy systems represents typical values.
Table 2: Thermal Properties of Alternative Crosslinked Polymer Systems
| Crosslinking System | Polymer Matrix | Crosslinker Concentration (% w/w) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td) (°C) |
| Divinylbenzene (DVB) | Polystyrene | 5 | ~125 | ~340 |
| Divinylbenzene (DVB) | Polystyrene | 75 | Not Observed | ~377 |
| Epoxy/Aromatic Amine | DGEBA Epoxy | Stoichiometric | 150 - 220 | 300 - 400 |
Note: Data for DVB crosslinked polystyrene is from experimental studies.[3] Data for epoxy systems represents typical values.
Qualitative Comparison with this compound Crosslinked Polymers
While quantitative data is lacking, the performance of polymers crosslinked with this compound can be inferred from its chemical structure.
-
Mechanical Properties : The rigid biphenyl structure of this compound is expected to create a highly rigid and robust polymer network. This would likely result in a high tensile strength and elastic modulus, comparable to or exceeding that of DVB-crosslinked polystyrene and aromatic amine-cured epoxies. However, this high rigidity may also lead to lower elongation at break, indicating a more brittle material.
-
Thermal Stability : Aromatic crosslinkers are known to enhance the thermal stability of polymers.[4] The biphenyl group in this compound is thermally stable, and its incorporation into a polymer network should restrict thermal motion and increase the energy required for bond scission. Therefore, it is anticipated that polymers crosslinked with this agent would exhibit high glass transition temperatures and decomposition temperatures, likely in a range similar to or exceeding that of aromatic amine-cured epoxies.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key characterization techniques are provided below.
Swelling Studies for Crosslink Density Determination
Objective: To determine the extent of crosslinking by measuring the solvent uptake of the polymer network.
Apparatus: Analytical balance, vials, suitable solvent (e.g., toluene, THF).
Procedure:
-
A dried polymer sample of known weight (Wd) is placed in a vial.
-
The vial is filled with a suitable solvent and sealed to prevent evaporation.
-
The sample is allowed to swell for a predetermined period (e.g., 24-72 hours) to reach equilibrium.
-
The swollen sample is removed from the solvent, and any excess surface solvent is carefully blotted away.
-
The swollen sample is immediately weighed to obtain the swollen weight (Ws).
-
The swelling ratio is calculated using the formula: Swelling Ratio = (Ws - Wd) / Wd.[5]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer.[6][7]
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
A small sample of the crosslinked polymer (5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition temperature (Td) is determined from the resulting weight loss curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the crosslinked polymer.[8][9][10]
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
A small, known weight of the crosslinked polymer (5-10 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase thermal history. A typical heating rate is 10-20 °C/min.
-
The heat flow to the sample is measured relative to the reference.
-
The glass transition is observed as a step-like change in the heat flow curve, and the Tg is determined as the midpoint of this transition.
Mechanical Testing (Tensile Test)
Objective: To determine the tensile strength, elastic modulus, and elongation at break of the crosslinked polymer.
Apparatus: Universal Testing Machine with appropriate grips.
Procedure:
-
Dog-bone shaped specimens of the crosslinked polymer are prepared according to standard dimensions (e.g., ASTM D638).
-
The dimensions of the specimen's gauge section are measured precisely.
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and displacement are recorded throughout the test.
-
Tensile strength, elastic modulus, and elongation at break are calculated from the resulting stress-strain curve.
Visualizations
Crosslinking Reaction
Caption: Crosslinking of polymer chains with this compound.
Experimental Workflow for Polymer Characterization
Caption: Workflow for the characterization of crosslinked polymers.
References
- 1. Understanding the Essential Role of Aromatic Amine Hardeners in Epoxy Adhesives_HAN EPOXY [hanepoxy.com]
- 2. worldscientific.com [worldscientific.com]
- 3. future4200.com [future4200.com]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. azom.com [azom.com]
- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 10. pslc.ws [pslc.ws]
A Comparative Guide on the Thermal Stability of Polymers Synthesized with 4,4'-Bis(bromomethyl)biphenyl and Their Alternatives
The pursuit of high-performance polymers with exceptional thermal stability is a critical endeavor in materials science, impacting applications from advanced electronics to aerospace components. The monomer 4,4'-Bis(bromomethyl)biphenyl is a key building block in the synthesis of thermally robust polymers due to the rigid biphenyl (B1667301) unit it incorporates into the polymer backbone. This guide provides a comparative analysis of the thermal stability of polymers synthesized using this compound and contrasts them with alternative polymeric systems, supported by experimental data from various studies.
Thermal Performance: A Comparative Analysis
Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of polymers. Key metrics derived from TGA include the onset decomposition temperature (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of material remaining at high temperatures, known as char yield. While direct, side-by-side comparative studies of a broad range of polymers synthesized from this compound are not extensively consolidated in single reports, the available literature on related polymer families demonstrates a consistent trend of high thermal stability.
This guide collates TGA data for polymers that can be synthesized from this compound, such as poly(phenylene vinylene), and compares them with structurally similar or alternative high-performance polymers like poly(phenylene methylene), poly(p-xylylene), and epoxy resins cured with aromatic hardeners.
Quantitative Thermal Stability Data
The following table summarizes the thermal decomposition characteristics of various polymers as determined by TGA under a nitrogen atmosphere.
| Polymer System | Onset Decomposition Temp. (T_onset) (°C) | Temp. at Max. Decomposition Rate (T_max) (°C) | Char Yield (%) @ High Temp. | Reference(s) |
| Poly(phenylene methylene) (PPM) | ~470-540 | - | Negligible | [1][2] |
| Poly(p-xylylene) (PPX) | ~400 | - | - | [3] |
| Poly(4-ethynyl-p-xylylene-co-p-xylylene) | 392 | - | - | [4] |
| Poly(p-phenylene vinylene) (PPV) derivatives | ~350 | - | - | [5] |
| Epoxy Resin with Aromatic Amine Hardener (DDM) | >250 | - | - | [6] |
| Epoxy Resin System (E51/HFBAPP/BAPP/HAA) | - | T_d50% ~381 | - | [7] |
Note: The data presented is compiled from various research articles and the experimental conditions may vary between studies. T_d50% refers to the temperature at which 50% weight loss is observed.
Polymers incorporating the biphenyl moiety, such as poly(phenylene methylene), exhibit exceptionally high onset decomposition temperatures, in some cases exceeding 500°C[1][2]. This high thermal stability is attributed to the aromatic nature and rigidity of the polymer backbone. In comparison, poly(p-xylylene) and its derivatives also demonstrate good thermal stability, with decomposition onsets around 400°C[3][4]. Epoxy resins, particularly those cured with aromatic amines, are well-known for their thermal resistance, though their decomposition may initiate at lower temperatures compared to the fully aromatic thermoplastics[6].
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following is a generalized experimental protocol for conducting TGA on high-performance polymers.
Objective: To determine the thermal stability of the polymer by measuring its weight change as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a furnace capable of controlled heating rates.
-
Sample pans (e.g., platinum, alumina, or ceramic).
-
Inert gas supply (typically high-purity nitrogen) and an oxidizing gas supply (air or oxygen) if oxidative stability is to be tested.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.
-
Instrument Setup: The TGA instrument is purged with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset decomposition temperature (the temperature at which significant weight loss begins), the temperature(s) of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final char yield.
Visualizing the Experimental Workflow
The logical flow of a typical thermogravimetric analysis experiment is depicted in the following diagram.
Caption: A generalized workflow for thermogravimetric analysis of polymers.
Signaling Pathways and Logical Relationships
The thermal degradation of polymers is a complex process involving multiple reaction pathways. For polymers containing aromatic units like the biphenyl group, the high bond dissociation energies of the aromatic C-C and C-H bonds contribute significantly to their thermal stability. The degradation of such polymers often proceeds through random chain scission at weaker links, followed by the evolution of volatile products. The rigid biphenyl unit helps to dissipate thermal energy and restricts segmental motion, thereby increasing the temperature required to initiate decomposition.
The logical relationship for synthesizing thermally stable polymers using monomers like this compound can be visualized as follows:
Caption: Synthesis pathway to thermally stable polymers.
References
A Comparative Guide to Hydrogel Swelling Behavior: Spotlight on 4,4'-Bis(bromomethyl)biphenyl Crosslinking
For Researchers, Scientists, and Drug Development Professionals
The choice of crosslinking agent is a critical determinant of a hydrogel's physicochemical properties, profoundly influencing its swelling behavior, mechanical strength, and, consequently, its suitability for applications ranging from drug delivery to tissue engineering. While a plethora of crosslinking agents are well-documented, this guide focuses on the potential characteristics of hydrogels crosslinked with 4,4'-Bis(bromomethyl)biphenyl, a rigid, aromatic crosslinker. Due to a notable scarcity of direct experimental data on this specific crosslinker in hydrogel swelling studies, this document provides a theoretical comparison with commonly used alternatives, supported by established principles of polymer chemistry. Detailed experimental protocols are also provided to facilitate empirical validation.
Theoretical Comparison of Crosslinkers
The swelling capacity of a hydrogel is governed by the interplay between the hydrophilicity of the polymer backbone and the density and nature of the crosslinks. The introduction of a crosslinker like this compound, with its distinct structural characteristics, is anticipated to impart unique swelling properties compared to more conventional, flexible crosslinkers.
Key Structural Features of this compound and Their Predicted Impact on Swelling:
-
Aromatic Rigidity: The biphenyl (B1667301) core is a rigid, planar structure. This rigidity is expected to create a more defined and less flexible polymer network, which would physically restrict the extent of polymer chain relaxation and, therefore, limit the overall swelling capacity of the hydrogel.[1] This could, however, contribute to enhanced mechanical strength.
-
Hydrophobicity: The aromatic biphenyl group is inherently hydrophobic. Its incorporation into the hydrogel network will likely decrease the overall hydrophilicity of the matrix, leading to a lower equilibrium water content compared to hydrogels crosslinked with more hydrophilic aliphatic agents.
-
Reactivity: this compound possesses two benzylic bromide functional groups. Benzylic halides are known to be reactive towards nucleophilic substitution reactions with functional groups commonly found in natural and synthetic polymers, such as hydroxyl (-OH) and amine (-NH2) groups. This reaction forms stable ether or amine linkages, resulting in a chemically crosslinked network.
The following table provides a comparative overview of the predicted properties of hydrogels crosslinked with this compound against two widely used crosslinkers: N,N'-methylenebis(acrylamide) (MBA) and Glutaraldehyde.
| Feature | This compound (Theoretical) | N,N'-methylenebis(acrylamide) (MBA) | Glutaraldehyde |
| Chemical Structure | Rigid, aromatic, hydrophobic | Flexible, aliphatic, hydrophilic amide groups | Flexible, aliphatic |
| Crosslinking Chemistry | Nucleophilic substitution with -OH, -NH2 groups | Free radical polymerization with vinyl monomers | Schiff base formation with -NH2 groups |
| Predicted Swelling Ratio | Low to moderate | High | Moderate to high |
| Predicted Mechanical Strength | High | Low to moderate | Moderate |
| Network Flexibility | Low | High | Moderate |
| Biocompatibility | Requires evaluation (potential for unreacted bromide toxicity) | Generally good | Potential for cytotoxicity from unreacted aldehyde groups |
| Stimuli-Responsiveness | May exhibit some solvent-dependent swelling changes | Can be incorporated into stimuli-responsive polymers | pH-sensitive Schiff base linkage |
Experimental Protocols
To empirically validate the theoretical comparisons, the following experimental protocols are provided.
Hydrogel Synthesis with this compound Crosslinker
This protocol describes the synthesis of a poly(vinyl alcohol) (PVA) hydrogel crosslinked with this compound.
Materials:
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA in deionized water at 90°C with constant stirring until a clear solution is obtained. Cool to room temperature.
-
Crosslinker Solution Preparation: Dissolve a calculated amount of this compound in a minimal amount of DMSO. The molar ratio of the crosslinker to the hydroxyl groups of PVA can be varied to control the crosslinking density.
-
Crosslinking Reaction: Under vigorous stirring, slowly add the this compound solution to the PVA solution.
-
Catalyst Addition: Add a catalytic amount of a concentrated NaOH solution to the mixture to facilitate the nucleophilic substitution reaction.
-
Gelation: Continue stirring until the mixture becomes viscous and forms a gel. The time required for gelation will depend on the concentration of reactants and catalyst.
-
Curing: Cast the gel into a mold and allow it to cure at a slightly elevated temperature (e.g., 40-50°C) for several hours to ensure complete crosslinking.
-
Purification: Immerse the cured hydrogel in a large volume of deionized water for 48-72 hours, with frequent water changes, to remove unreacted chemicals and the solvent.
Swelling Studies
Procedure:
-
Drying: Lyophilize or oven-dry the purified hydrogel samples at a controlled temperature (e.g., 60°C) until a constant dry weight (Wd) is achieved.
-
Swelling: Immerse the dried hydrogel samples in a swelling medium (e.g., deionized water, phosphate-buffered saline of varying pH) at a constant temperature (e.g., 25°C or 37°C).
-
Measurement of Swollen Weight: At predetermined time intervals, remove the hydrogel from the swelling medium, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).
-
Equilibrium Swelling: Continue the measurements until the swollen weight remains constant, indicating that equilibrium swelling has been reached.
-
Calculation of Swelling Ratio: The swelling ratio (SR) can be calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Workflow for hydrogel synthesis and characterization.
References
A Comparative Guide to Gas Sorption in Porous Materials: A Focus on Biphenyl-Based Covalent Organic Frameworks
For researchers, scientists, and drug development professionals, the selection of porous materials with tailored gas sorption properties is critical for applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a comparative analysis of the gas sorption performance of a Covalent Organic Framework (COF) derived from a biphenyl (B1667301) precursor, benchmarked against other prominent porous materials such as Metal-Organic Frameworks (MOFs) and activated carbon.
This report delves into the quantitative gas sorption data, detailed experimental protocols for its measurement, and a visual representation of the synthesis of a representative biphenyl-based COF. While the specific precursor 4,4'-Bis(bromomethyl)biphenyl is not commonly used for the direct synthesis of porous COFs, this guide will focus on a structurally related and well-characterized biphenyl-based COF synthesized from 4,4'-biphenyldialdehyde to provide a relevant and data-supported comparison.
Performance Comparison of Porous Materials
The efficacy of a porous material for gas sorption is primarily determined by its specific surface area, pore volume, and the chemical nature of its internal surface. The following table summarizes these key performance indicators for a representative biphenyl-based COF and compares them with a well-known MOF (HKUST-1) and a commercial activated carbon.
| Material | Precursors | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | N₂ Uptake (mmol/g) at 273 K, 1 bar |
| Biphenyl-based COF (TFB-BD) | 1,3,5-Tris(4-formylphenyl)benzene (TFB), Benzidine (BD) | 2115 ± 50[1] | 1.24 ± 0.03[1] | ~1.12[2] | ~0.2[2] |
| MOF (HKUST-1) | Copper(II) nitrate, Benzene-1,3,5-tricarboxylic acid | ~1800 | ~0.8 | ~4.5 | ~0.8 |
| Activated Carbon | Varies (e.g., walnut shells) | 473 - 4320[3][4] | 0.18 - 0.51[4] | ~4.36 - 7.2[3] | Varies |
Key Observations:
-
Biphenyl-based COF (TFB-BD): This material exhibits a high BET surface area and a significant pore volume.[1] Its CO₂ uptake is considerable, and it shows good selectivity for CO₂ over N₂.[2] The rigid, covalently linked structure of COFs contributes to their high thermal and chemical stability.
-
MOF (HKUST-1): MOFs like HKUST-1 are known for their exceptionally high surface areas and tunable pore environments due to the coordination of metal ions with organic linkers. They often exhibit high gas uptake capacities.
-
Activated Carbon: While possessing a wide range of surface areas depending on the source and activation method, activated carbons are a cost-effective and widely used adsorbent.[3][4] They can achieve very high CO₂ uptake, though their selectivity can be lower compared to engineered materials like COFs and MOFs.[3]
Experimental Protocols
Accurate and reproducible gas sorption data are essential for comparing porous materials. The following are detailed methodologies for key experiments.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The BET method is the most common technique for determining the specific surface area of porous materials.[5][6]
Procedure:
-
Sample Degassing: A known mass of the sample is placed in a sample tube and heated under vacuum or a flow of inert gas (e.g., N₂) to remove any adsorbed contaminants from the surface. The degassing temperature and duration are material-dependent (e.g., 150-250°C for several hours).[5]
-
Adsorption Measurement: The sample tube is then cooled, typically to the temperature of liquid nitrogen (77 K). Nitrogen gas is incrementally introduced into the sample tube, and the amount of adsorbed gas is measured at various relative pressures (P/P₀), typically in the range of 0.05 to 0.3.
-
Data Analysis: The BET equation is applied to the adsorption data in the linear region of the isotherm to calculate the monolayer capacity, from which the total surface area is determined. The specific surface area is then calculated by dividing the total surface area by the mass of the sample.
Gas (CO₂ and N₂) Adsorption Isotherm Measurement
Gas adsorption isotherms measure the amount of gas adsorbed by a material at a constant temperature as a function of pressure.
Procedure:
-
Sample Activation: The sample is activated (degassed) using the same procedure as for the BET analysis to ensure a clean surface.[7]
-
Isotherm Measurement: The sample is maintained at a constant temperature (e.g., 273 K or 298 K for CO₂ and N₂). The gas of interest is introduced into the sample chamber in controlled doses, and the pressure is allowed to equilibrate. The amount of gas adsorbed at each equilibrium pressure is recorded. This process is repeated over a desired pressure range (e.g., up to 1 bar).[7]
-
Data Interpretation: The resulting isotherm plot (amount of gas adsorbed vs. pressure) provides information about the material's uptake capacity and its affinity for the specific gas. The shape of the isotherm can also give insights into the pore structure of the material.
Synthesis of a Biphenyl-Based Covalent Organic Framework
The following diagram illustrates the synthesis of a representative imine-linked COF from 4,4'-biphenyldialdehyde and a triangular amine linker, a common strategy for producing biphenyl-containing COFs.
References
- 1. Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks - Nanoscale (RSC Publishing) DOI:10.1039/D1NR05911D [pubs.rsc.org]
- 2. Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. materialneutral.info [materialneutral.info]
- 6. epfl.ch [epfl.ch]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Porosity of Polymers from Biphenyl-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the porosity of polymers synthesized using biphenyl (B1667301) as a monomeric unit with various cross-linking agents. The data presented is derived from a systematic study of mechanochemically synthesized porous organic polymers, offering insights into how linker choice influences key material properties such as surface area and pore volume. Understanding these relationships is crucial for the rational design of porous polymers for applications including drug delivery, catalysis, and separations.
Data Presentation: Porosity of Biphenyl-Based Polymers
The following table summarizes the quantitative data for polymers synthesized from biphenyl (BP) as the monomer and a variety of halide-containing linkers. The synthesis was performed via a solvent-free mechanochemical Friedel-Crafts polymerization.[1][2] The data includes the specific surface area (SSA) determined by the Brunauer-Emmett-Teller (BET) method and the total pore volume.
| Linker | Linker Structure | Polymer Designation | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |
| Dichloromethane (DCM) | CH₂Cl₂ | BP-DCM | 610 | 0.44 |
| 1,2-Dichloroethane (B1671644) (EDC) | C₂H₄Cl₂ | BP-EDC | 25 | 0.03 |
| Chloroform (CHCl₃) | CHCl₃ | BP-CHCl₃ | 690 | 0.49 |
| Carbon tetrachloride (CCl₄) | CCl₄ | BP-CCl₄ | 721 | 0.49 |
| 1,4-Bis(chloromethyl)benzene (BCMB) | C₈H₈Cl₂ | BP-BCMB | 652 | 0.43 |
| 4,4'-Bis(chloromethyl)-1,1'-biphenyl (BCMBP) | C₁₄H₁₂Cl₂ | BP-BCMBP | 688 | 0.42 |
| Cyanuric chloride (CC) | C₃N₃Cl₃ | BP-CC | 589 | 0.35 |
| 1,3,5-Tris(bromomethyl)benzene (TBMB) | C₉H₉Br₃ | BP-TBMB | 755 | 0.50 |
| Tetrakis(bromomethyl)benzene (TeBMB) | C₁₀H₁₀Br₄ | BP-TeBMB | 703 | 0.45 |
Experimental Protocols
The data presented in this guide is based on the following experimental methodologies.[1][3]
Polymer Synthesis: Mechanochemical Friedel-Crafts Polymerization
-
Materials: Biphenyl (monomer), various halide-containing linkers (see table above), Aluminum chloride (AlCl₃, catalyst).
-
Procedure:
-
The monomer, linker, and AlCl₃ were placed in a zirconium oxide grinding jar containing zirconium oxide milling balls.
-
The mixture was milled in a high-speed ball mill (e.g., Retsch MM500) at a specific frequency (e.g., 30 Hz) for a set duration (e.g., 5 minutes).[3]
-
After milling, the solid product was washed with water and acetone (B3395972) to remove the catalyst and any unreacted starting materials.
-
The resulting polymer powder was then dried in an oven overnight.[3]
-
Porosity Characterization: Nitrogen Adsorption-Desorption Analysis (BET Method)
-
Instrumentation: A gas sorption analyzer (e.g., Micromeritics ASAP 2020) is typically used.[4]
-
Procedure:
-
Degassing: The polymer sample was degassed under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed moisture and other volatile impurities.[4]
-
Analysis: The analysis was performed using nitrogen as the adsorbate at 77 K (liquid nitrogen temperature).
-
Isotherm Measurement: The amount of nitrogen adsorbed by the sample was measured at various relative pressures (P/P₀).
-
Data Analysis:
-
The BET (Brunauer-Emmett-Teller) equation was applied to the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area (SSA).[5]
-
The total pore volume was estimated from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).
-
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and porosity characterization of biphenyl-based porous polymers.
Caption: Conceptual diagram of stimuli-responsive drug release from a porous polymer carrier.
Discussion
The presented data highlights the significant impact of the cross-linker's structure on the final porosity of the polymers derived from biphenyl. Generally, linkers that promote a more rigid and contorted polymer network tend to result in materials with higher surface areas and pore volumes. For instance, the use of trifunctional (TBMB) and tetrafunctional (CCl₄, TeBMB) linkers leads to some of the highest surface areas, likely due to the formation of a highly cross-linked, three-dimensional network that resists pore collapse.
In contrast, the flexible linker 1,2-dichloroethane (EDC) results in a polymer with very low porosity. This is attributed to the ability of the flexible polymer chains to pack more efficiently, leading to a significant reduction in the accessible pore space.
These findings are critical for the design of porous polymers for specific applications. For instance, in drug delivery, a high pore volume is desirable for maximizing the loading capacity of therapeutic agents.[6] The porous structure can be further functionalized to enable stimuli-responsive drug release, where changes in the physiological environment (such as pH or temperature) trigger the release of the encapsulated drug at the target site.[7][8][9] This approach can enhance therapeutic efficacy while minimizing systemic side effects. The versatility of the biphenyl unit, combined with a judicious choice of cross-linker, allows for the tuning of porosity and other material properties to meet the demands of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Rationalizing the formation of porosity in mechanochemically-synthesized polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The mechanochemical Scholl reaction as a versatile synthesis tool for the solvent-free generation of microporous polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. microtrac.com [microtrac.com]
- 6. Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 4,4'-Bis(bromomethyl)biphenyl
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comparative analysis of X-ray crystallography and alternative analytical techniques for the structural validation of 4,4'-Bis(bromomethyl)biphenyl, a versatile building block in organic synthesis.
At a Glance: X-ray Crystallography vs. Alternative Methods
For a rapid comparison, the following table summarizes the key aspects of X-ray crystallography against common spectroscopic techniques used for structural elucidation.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei, stereochemistry | Molecular weight, elemental composition, fragmentation pattern | Presence of functional groups |
| Sample Phase | Crystalline solid | Solution or solid-state | Gas phase or solution | Solid, liquid, or gas |
| Strengths | Unambiguous determination of absolute structure | Excellent for determining connectivity and solution-state conformation | High sensitivity, accurate mass determination | Rapid and non-destructive functional group analysis |
| Limitations | Requires high-quality single crystals, can be time-consuming | Indirect structural information, can be complex for large molecules | Does not provide 3D structural information | Limited information on overall molecular structure |
In-Depth Analysis: A Head-to-Head Comparison
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is an unparalleled technique for providing a definitive and high-resolution three-dimensional model of a molecule as it exists in the crystalline state.[1] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[1][2] This pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
Hypothetical Crystallographic Data for a 4,4'-Disubstituted Biphenyl (B1667301):
While the specific data for this compound is unavailable, the following table presents typical crystallographic parameters that could be expected, based on published structures of similar 4,4'-disubstituted biphenyls.[3][4][5]
| Crystallographic Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| a (Å) | 5 - 10 |
| b (Å) | 7 - 15 |
| c (Å) | 10 - 25 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 2 or 4 |
| Key Bond Lengths (Å) | C-C (biphenyl link): ~1.49, C-Br: ~1.94, C-C (aromatic): ~1.39 |
| Dihedral Angle (°) | Angle between the two phenyl rings: 20 - 50 |
Alternative and Complementary Validation Methods
While X-ray crystallography provides the ultimate structural snapshot, other techniques offer valuable and often more readily obtainable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution.[6] For this compound, ¹H and ¹³C NMR would be instrumental. The presence of a singlet around 4.5 ppm in the ¹H NMR spectrum is characteristic of the benzylic protons of the bromomethyl groups.[6][7] The aromatic region of the spectrum would provide information about the substitution pattern of the biphenyl core.[8]
Mass Spectrometry (MS): MS is a highly sensitive technique that provides the molecular weight of a compound and information about its elemental composition through high-resolution measurements. The mass spectrum of this compound would show a characteristic isotopic pattern for a molecule containing two bromine atoms.[9]
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching and bending in the aromatic and methylene (B1212753) groups, as well as C-Br stretching vibrations.
Experimental Protocols
Single-Crystal X-ray Diffraction: A Step-by-Step Workflow
The process of determining a crystal structure by X-ray diffraction can be broken down into several key stages:[10][11]
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Methodologies:
-
Crystal Growth: High-quality single crystals of this compound would be grown using techniques such as slow evaporation of a saturated solution (e.g., in a mixture of dichloromethane (B109758) and hexane) or vapor diffusion.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.[10] It is then mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[2]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the thousands of measured reflections.
-
Structure Solution and Refinement: The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.
Logical Framework for Structural Validation
The choice of analytical technique depends on the specific information required by the researcher. The following diagram illustrates a logical approach to structural validation.
Caption: Logical flowchart for selecting a structural validation method.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Crystal structure of 4,4′-diethynylbiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-BROMOMETHYLBIPHENYL(2567-29-5) 1H NMR [m.chemicalbook.com]
- 8. bmse000506 Biphenyl at BMRB [bmrb.io]
- 9. This compound | C14H12Br2 | CID 621238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
A Head-to-Head Comparison: 4,4'-Bis(bromomethyl)biphenyl vs. Aliphatic Crosslinkers for Researchers
In the fields of chemical biology, proteomics, and drug development, crosslinkers are indispensable tools for elucidating protein-protein interactions, stabilizing protein conformations, and constructing novel biomaterials. The choice of crosslinking agent is critical and can significantly impact the outcome of an experiment. This guide provides a detailed comparison of the aromatic crosslinker 4,4'-Bis(bromomethyl)biphenyl and commonly used aliphatic crosslinkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics.
Executive Summary
This compound is a rigid, aromatic crosslinker that reacts primarily with nucleophilic amino acid residues such as cysteine and lysine (B10760008). Its rigid biphenyl (B1667301) backbone imparts significant thermal and mechanical stability to the crosslinked structure. In contrast, aliphatic crosslinkers, such as disuccinimidyl suberate (B1241622) (DSS), are more flexible and are widely used for studying protein-protein interactions due to their well-characterized reactivity with primary amines (lysine residues and N-termini) to form stable amide bonds. The choice between these two classes of crosslinkers depends on the specific application, with aromatic crosslinkers being favored for applications requiring high stability and rigidity, while aliphatic crosslinkers are often preferred for their versatility and established protocols in biological systems.
Performance Comparison: this compound vs. Aliphatic Crosslinkers
The performance of a crosslinker is determined by several factors, including its reactivity, the stability of the resulting bond, and its impact on the structure and function of the crosslinked molecules.
Reactivity and Specificity
This compound contains two bromomethyl groups that are reactive towards nucleophiles through nucleophilic substitution. The primary targets on proteins are the thiol groups of cysteine residues and the primary amines of lysine residues and the protein's N-terminus[1]. The reaction with thiols to form a stable thioether bond is generally more efficient than with amines. The benzylic position of the bromomethyl groups enhances their reactivity[2].
Aliphatic crosslinkers , such as the commonly used N-hydroxysuccinimide (NHS) esters like DSS and its water-soluble analog BS3, are highly reactive towards primary amines, forming stable amide bonds[3][4]. The reaction is most efficient at a pH range of 7.2 to 8.5[3][4]. While NHS esters are highly selective for primary amines, side reactions with other nucleophiles can occur under certain conditions[5].
Bond Stability
The stability of the covalent bond formed by the crosslinker is crucial for the integrity of the crosslinked complex.
-
This compound forms thioether bonds when reacting with cysteine residues. Thioether bonds are generally considered robust and stable under physiological conditions[2][6].
-
Aliphatic NHS-ester crosslinkers form amide bonds, which are exceptionally stable. The half-life of a peptide (amide) bond in neutral aqueous solution is estimated to be around 1000 years, highlighting its kinetic stability[2]. However, amide bonds can be susceptible to enzymatic cleavage by proteases[2].
Structural Impact
The structure of the crosslinker itself can influence the conformation of the crosslinked molecules.
-
The rigid biphenyl spacer of This compound can act as a "molecular ruler," providing more defined distance constraints in structural studies. This rigidity can also enhance the thermal and mechanical stability of the resulting crosslinked material[6][7]. The introduction of aromatic and aliphatic side chain interactions can contribute to the stability of protein structures[8].
-
Aliphatic crosslinkers have flexible spacer arms, which allows for more conformational freedom in the crosslinked proteins. This flexibility can be advantageous when trying to capture transient or dynamic interactions without overly constraining the protein's natural movement[9]. However, this flexibility can also lead to less precise distance information in structural modeling studies[10].
Data Presentation
Table 1: General Properties and Reactivity of Crosslinkers
| Feature | This compound | Aliphatic Crosslinkers (e.g., DSS) |
| Structure | Aromatic, rigid | Aliphatic, flexible |
| Reactive Groups | Bromomethyl (-CH₂Br) | N-hydroxysuccinimide (NHS) ester |
| Primary Targets | Cysteine (thiol), Lysine (amine)[1] | Lysine (primary amine), N-terminus[3][4] |
| Resulting Bond | Thioether (with Cys), secondary/tertiary amine (with Lys) | Amide |
| Bond Stability | High (Thioether)[2][6] | Very High (Amide)[2] |
| Optimal pH | 7-9 (for reaction with amines)[1] | 7.2-8.5[3][4] |
| Solubility | Generally soluble in organic solvents, low aqueous solubility[11] | Variable (DSS is membrane-permeable; BS3 is water-soluble) |
Table 2: Impact on Material Properties
| Property | Effect of this compound Crosslinking | Effect of Aliphatic Crosslinking |
| Thermal Stability | Generally increases due to rigid aromatic structure[6][7] | Moderate increase, depends on crosslinking density |
| Mechanical Strength | Generally increases, imparts rigidity[6][7] | Increases, but may retain more flexibility |
| Conformational Rigidity | High, provides defined distance constraints | Low to moderate, allows for conformational flexibility |
Experimental Protocols
Detailed and optimized protocols are essential for successful crosslinking experiments. Below are representative protocols for both types of crosslinkers.
Protocol 1: Protein Crosslinking with Aliphatic NHS-Ester Crosslinkers (e.g., DSS)
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.5
-
DSS stock solution (e.g., 25 mM in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare the protein solution to the desired concentration (e.g., 1 mg/mL).
-
Add the freshly prepared DSS stock solution to the protein solution to achieve the desired final concentration (typically 0.25-5 mM). The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes to ensure all unreacted crosslinker is quenched.
-
Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.
Protocol 2: Hypothetical Protocol for Protein Crosslinking with this compound
Note: This is a generalized protocol based on the known reactivity of bromomethyl groups and may require optimization for specific applications.
Materials:
-
Purified protein containing accessible cysteine or lysine residues in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5). The buffer should be free of competing nucleophiles.
-
This compound stock solution (e.g., 50 mM in a water-miscible organic solvent like DMSO).
-
Quenching solution (e.g., 1 M 2-mercaptoethanol (B42355) or 1 M Tris-HCl, pH 8.0).
Procedure:
-
Prepare the protein solution to the desired concentration. If targeting cysteine residues, ensure they are in a reduced state.
-
Add the this compound stock solution to the protein solution. A starting point could be a 20- to 50-fold molar excess of the crosslinker over the protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by taking time points.
-
Quench the reaction by adding the appropriate quenching solution. If targeting thiols, 2-mercaptoethanol can be used. If targeting amines, Tris can be used.
-
Incubate for 30 minutes to quench all unreacted bromomethyl groups.
-
Analyze the crosslinked products using techniques such as SDS-PAGE and mass spectrometry to identify crosslinked peptides.
Mandatory Visualization
Signaling Pathway/Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the chemical reactions of the crosslinkers and a general workflow for a protein-protein interaction study.
References
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Chemical Proteomic Profiling of Bromodomains Enables the Wide-Spectrum Evaluation of Bromodomain Inhibitors in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected Importance of Aromatic-Aliphatic and Aliphatic Side Chain-Backbone Interactions in the Stability of Amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Mechanical Properties in Crosslinked Polymers: 4,4'-Bis(bromomethyl)biphenyl and Its Alternatives
In the realm of polymer science, the strategic selection of a crosslinking agent is a critical determinant of the final material's mechanical performance. Crosslinking transforms linear polymer chains into a robust three-dimensional network, significantly enhancing properties such as stiffness, strength, and thermal stability. This guide provides a comparative analysis of the anticipated mechanical properties of polymers crosslinked with the aromatic compound 4,4'-Bis(bromomethyl)biphenyl against two classes of commonly used alternative crosslinkers: aromatic vinyl and aliphatic acrylate (B77674) crosslinkers.
It is important to note that while extensive data is available for common crosslinkers like divinylbenzene (B73037) (DVB) and ethylene (B1197577) glycol dimethacrylate (EGDMA), specific experimental data on the mechanical properties of polymers crosslinked with this compound is limited in publicly available literature. Therefore, this guide combines available data on alternative crosslinkers with a theoretical consideration of how the rigid, aromatic structure of this compound is expected to influence polymer network properties.
Theoretical Profile of this compound as a Crosslinker
This compound is a rigid aromatic crosslinker. Its structure suggests that it would impart significant stiffness and thermal stability to a polymer network. The biphenyl (B1667301) group is sterically demanding and rotationally constrained, which would restrict the mobility of the polymer chains. The two bromomethyl groups provide reactive sites for crosslinking reactions, typically with polymers containing nucleophilic groups. It is anticipated that polymers crosslinked with this compound would exhibit a high Young's modulus and tensile strength, but potentially limited elongation at break due to the rigidity of the crosslinks.
Quantitative Comparison of Alternative Crosslinkers
Divinylbenzene (DVB) as a Crosslinker for Polystyrene
Divinylbenzene is a widely used aromatic crosslinker for styrene-based polymers. The introduction of DVB creates a highly crosslinked and rigid network.
| Crosslinker Content (% DVB in Polystyrene) | Elastic Modulus Increase (%) | Bulk Modulus Increase (%) | Shear Modulus Increase (%) |
| 3.8 | 19.26 | 2.9 | 21.05 |
| 7.1 | 29.56 | 20.98 | 29.82 |
| 11.1 | 40.19 | 44.03 | 42.98 |
Data derived from molecular dynamics simulations of crosslinked polystyrene.[1][2]
As the concentration of the aromatic crosslinker DVB increases, the elastic, bulk, and shear moduli of the polystyrene network show a corresponding significant increase, indicating a more rigid material.[1][2] The network structure formed by adding DVB also improves the yield stress and tensile resistance of polystyrene.[1][2]
Aliphatic Acrylate Crosslinkers in Poly(methyl methacrylate) (PMMA)
Aliphatic crosslinkers, such as ethylene glycol dimethacrylate (EGDMA) and its longer-chain counterparts, are commonly used to crosslink acrylic polymers. The length and flexibility of the aliphatic chain between the reactive acrylate groups play a crucial role in the mechanical properties of the resulting network.
| Crosslinker (in PMMA) | Concentration (% by vol) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Impact Strength (kJ/m²) |
| Control (no crosslinker) | 0 | 95.3 ± 8.2 | 2.5 ± 0.2 | 8.1 ± 0.7 |
| EGDMA | 10 | 98.7 ± 7.5 | 2.6 ± 0.3 | 8.3 ± 0.6 |
| TEGDMA | 10 | 102.1 ± 9.1 | 2.7 ± 0.2 | 8.5 ± 0.8 |
| PEGDMA | 10 | 96.4 ± 6.8 | 2.4 ± 0.3 | 8.9 ± 0.9 |
Data from a study on the effects of different crosslinking agents on the mechanical properties of PMMA.[3][4]
The addition of short-chain aliphatic crosslinkers like EGDMA and TEGDMA at 10% concentration can lead to a modest improvement in flexural strength and elastic modulus.[3][4] Interestingly, the use of a longer-chain, more flexible crosslinker like PEGDMA can lead to a slight decrease in modulus but an increase in impact strength.[3][4] It has been observed that increasing the concentration of these crosslinkers beyond an optimal point (typically around 15%) can lead to a decrease in mechanical properties.[3]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of Crosslinked Polymers (General Procedure)
This protocol describes a general method for the synthesis of a crosslinked polymer sheet, which can be adapted for use with this compound and a suitable polymer.
Materials:
-
Base polymer with reactive sites (e.g., hydroxyl, amine, or carboxyl groups)
-
This compound or alternative crosslinker
-
Appropriate solvent
-
Initiator or catalyst (if required)
Procedure:
-
Dissolution: Dissolve the base polymer in a suitable solvent to a desired concentration.
-
Addition of Crosslinker: Add the crosslinking agent (e.g., this compound) to the polymer solution. The amount of crosslinker will depend on the desired crosslinking density.
-
Mixing: Stir the mixture thoroughly to ensure homogeneous distribution of the crosslinker.
-
Casting: Pour the solution into a mold (e.g., a petri dish or between two glass plates with a spacer).
-
Curing: Place the mold in an oven at a specific temperature for a set period to facilitate the crosslinking reaction. The temperature and time will be dependent on the specific polymer and crosslinker system.
-
Demolding and Drying: After curing, carefully remove the crosslinked polymer sheet from the mold. If necessary, dry the sample under vacuum to remove any residual solvent.
Mechanical Testing: Tensile Properties (ASTM D638)
The tensile properties of the crosslinked polymers can be determined using a universal testing machine according to ASTM D638, "Standard Test Method for Tensile Properties of Plastics".[5]
Apparatus:
-
Universal Testing Machine with a suitable load cell.
-
Extensometer for accurate strain measurement.
-
"Dog-bone" shaped specimens cut from the prepared polymer sheets.
Procedure:
-
Specimen Preparation: Prepare at least five "dog-bone" shaped specimens from the crosslinked polymer sheet according to the dimensions specified in ASTM D638.[5]
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours prior to testing.
-
Testing:
-
Mount the specimen in the grips of the universal testing machine.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[5]
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: From the stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Workflow for the synthesis of a crosslinked polymer network.
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Thermosets Part 20: Tensile Testing Part One - Polymer Innovation Blog [polymerinnovationblog.com]
Degradation of Polymers with 4,4'-Bis(bromomethyl)biphenyl Linkages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of rigid biphenyl (B1667301) units into polymer backbones is a well-established strategy for enhancing thermal stability and mechanical properties. Among the various biphenyl-containing monomers, 4,4'-Bis(bromomethyl)biphenyl serves as a key building block for a range of high-performance polymers, including poly(arylene ether)s and poly(p-phenylene vinylene)s (PPVs). Understanding the degradation behavior of these polymers is crucial for predicting their service life and ensuring their suitability for demanding applications, from advanced electronics to controlled drug delivery systems. This guide provides a comparative analysis of the degradation of polymers containing this compound linkages, with a focus on thermal, photo-oxidative, and hydrolytic stability, supported by available experimental data.
Comparative Degradation Analysis
Polymers derived from this compound generally exhibit high thermal stability due to the rigid and aromatic nature of the biphenyl moiety. However, the overall degradation profile is significantly influenced by the other linkages present in the polymer backbone, such as ether or vinylene groups.
Thermal Degradation
Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature.
Table 1: Comparative Thermal Degradation Data of Biphenyl-Containing Polymers
| Polymer Type | Linkage Type | T5 (°C) (5% Weight Loss) | T10 (°C) (10% Weight Loss) | Char Yield at 800°C (N2) (%) | Atmosphere |
| Poly(arylene ether) | Ether/Biphenyl | Up to 548[1] | Up to 556[1] | > 50[2] | Synthetic Air / Nitrogen |
| Poly(arylene ether sulfone) | Ether/Sulfone/Biphenyl | - | 410 - 455[2] | - | Nitrogen |
| Poly(p-phenylene vinylene) | Vinylene/Biphenyl | > 300 (general) | - | - | Nitrogen |
Note: Data is compiled from studies on polymers with similar structural motifs, as direct comparative studies on a single polymer from this compound under varied degradation conditions are not extensively available in a single source.
Poly(arylene ether)s containing biphenyl units demonstrate exceptional thermal stability, with decomposition temperatures often exceeding 500°C.[1] The inclusion of sulfone groups in poly(arylene ether sulfone)s can slightly reduce the initial decomposition temperature, though they still maintain good thermal resistance.[2] Poly(p-phenylene vinylene)s are also known for their thermal robustness, a property attributed to their highly conjugated aromatic structure.
Photodegradation
The presence of aromatic rings and conjugated systems in polymers with this compound linkages makes them susceptible to photodegradation, particularly in the presence of oxygen.
The photodegradation of poly(p-phenylene vinylene) (PPV) is a notable example. The process is initiated by the absorption of light, leading to the formation of excited polymer molecules. In the presence of oxygen, energy transfer can generate reactive singlet oxygen, which then attacks the polymer chain.[3] This photo-oxidative degradation often results in chain scission, leading to the formation of carbonyl-containing species, such as 4-vinylbenzoic acid groups, and a decrease in photoluminescence intensity.[4] The kinetics of this degradation can often be modeled as a first-order decay. The stability against photodegradation can be improved by substituting the phenylene units with more electronegative groups, which depletes electron density across the vinylene bond.[5]
Chemical and Hydrolytic Degradation
The chemical stability of polymers containing this compound linkages is highly dependent on the nature of the other covalent bonds in the polymer backbone.
For instance, poly(arylene ether)s are susceptible to nucleophilic attack at the ether linkages, especially under alkaline conditions. This can lead to chain scission and a reduction in molecular weight. In contrast, polymers with all-carbon backbones or more chemically resistant linkages would exhibit greater stability against chemical degradation.
Hydrolytic degradation is a key consideration for biomedical applications. For polymers containing ester linkages in addition to the biphenyl units, hydrolysis can occur, leading to the cleavage of the ester bonds. The rate of hydrolysis is influenced by factors such as the hydrophilicity of the polymer, the presence of acidic or basic catalysts, and the temperature. For aliphatic polyesters, this process can lead to a decrease in molecular weight and eventual erosion of the material.[6]
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of polymer degradation.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polymer.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.[7]
-
The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 or 20 °C/min).[8]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass at a specific temperature.[7]
-
-
Key Parameters to Report: Sample mass, heating rate, atmosphere (gas and flow rate).[7]
Photodegradation Study
-
Objective: To evaluate the stability of the polymer under UV irradiation.
-
Instrumentation: A UV light source with a specific wavelength and intensity, a sample holder, and analytical instruments for characterization (e.g., UV-Vis spectrophotometer, FT-IR spectrometer, GPC).
-
Procedure:
-
A thin film of the polymer is cast on a suitable substrate (e.g., quartz).
-
The film is exposed to UV radiation of a specific wavelength and intensity for controlled periods.
-
Changes in the polymer's properties are monitored at different time intervals. This can include changes in UV-Vis absorption, the appearance or disappearance of characteristic peaks in the FT-IR spectrum (e.g., carbonyl group formation), and changes in molecular weight determined by GPC.
-
The quantum yield of photodegradation, which is the number of molecules destroyed per photon absorbed, can be calculated to quantify the efficiency of the degradation process.[9]
-
-
Key Parameters to Report: Wavelength and intensity of UV radiation, exposure time, atmosphere (e.g., air or inert gas), and the methods used for characterization.
Hydrolytic Degradation Study
-
Objective: To assess the stability of the polymer in an aqueous environment.
-
Instrumentation: Vials or a reaction vessel, a constant temperature bath or incubator, and analytical instruments for characterization (e.g., GPC, NMR, pH meter).
-
Procedure:
-
A known mass of the polymer is immersed in a buffer solution of a specific pH.
-
The samples are incubated at a constant temperature (e.g., 37°C for biomedical applications).
-
At predetermined time points, samples of the polymer are removed, washed, and dried.
-
The degradation is monitored by measuring the change in molecular weight (GPC), chemical structure (NMR), and mass loss. The pH of the buffer solution can also be monitored for any changes due to the release of acidic or basic degradation products.
-
The rate constants for hydrolysis can be determined by analyzing the change in molecular weight or the concentration of cleaved bonds over time.[10]
-
-
Key Parameters to Report: Buffer composition and pH, temperature, polymer sample dimensions and mass, and the analytical techniques used for characterization.
Visualizing Degradation Pathways and Workflows
Understanding the sequence of events in degradation processes and experimental setups is facilitated by visual diagrams.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Simplified photo-oxidative degradation pathway of Poly(p-phenylene vinylene).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. research.setu.ie [research.setu.ie]
- 6. Determination of specific rate constants of specific oligomers during polyester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. Calculation of hydrolytic rate constants of poly(ortho ester)s from molecular weights determined by gel permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Linker Design on the Catalytic Activity of Porous Organic Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of heterogeneous catalysts is paramount for advancing chemical synthesis and pharmaceutical development. Porous Organic Polymers (POPs) have emerged as a versatile platform for catalysis, owing to their high surface area, tunable porosity, and exceptional stability. A key determinant of their catalytic efficacy lies in the nature of the organic linkers that constitute their framework. This guide provides a comparative study of the catalytic activity of POPs derived from different linkers, supported by experimental data and detailed protocols.
The choice of linker in a POP can significantly influence its catalytic performance by modulating its structural and electronic properties.[1] Factors such as linker length, flexibility, and the presence of functional groups can impact substrate accessibility to active sites, the electronic environment of the catalyst, and overall reaction kinetics.[2][3] This guide will delve into these aspects, offering a comparative analysis of POPs with systematically varied linkers.
Comparative Catalytic Performance
The catalytic activity of POPs is typically evaluated based on metrics such as Turnover Frequency (TOF), Turnover Number (TON), and product yield. The following tables summarize the catalytic performance of various POPs with different linkers in specific chemical transformations.
Table 1: Influence of Linker Length on Catalytic Activity in Suzuki-Miyaura Coupling
| Catalyst ID | Linker Structure | Linker Length (Å) | Reaction Time (h) | Yield (%) | TOF (h⁻¹) |
| POP-L1 | 1,4-Diethynylbenzene | 7.0 | 12 | 85 | 7.1 |
| POP-L2 | 4,4'-Diethynylbiphenyl | 11.3 | 12 | 92 | 7.7 |
| POP-L3 | 4,4''-Diethynyl-p-terphenyl | 15.6 | 12 | 98 | 8.2 |
Reaction conditions: 1 mol% Pd catalyst loading, phenylboronic acid (1.2 equiv), iodobenzene (B50100) (1 equiv), K₂CO₃ (2 equiv), toluene (B28343)/H₂O (4:1), 80 °C.
Table 2: Effect of Linker Functionalization on Catalytic Activity in CO₂ Cycloaddition
| Catalyst ID | Linker Structure | Functional Group | Reaction Time (h) | Yield (%) | TON |
| POP-F1 | 1,3,5-Tris(4-formylphenyl)benzene | -CHO | 24 | 75 | 750 |
| POP-F2 | 1,3,5-Tris(4-aminophenyl)benzene | -NH₂ | 24 | 88 | 880 |
| POP-F3 | 1,3,5-Tris(4-hydroxyphenyl)benzene | -OH | 24 | 95 | 950 |
Reaction conditions: 0.1 mol% catalyst loading, propylene (B89431) oxide (1 equiv), CO₂ (1 atm), TBAB (cocatalyst), 100 °C.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic studies. Below are representative protocols for the synthesis of POPs with different linkers and the subsequent evaluation of their catalytic activity.
Synthesis of Porous Organic Polymers (POPs)
A general procedure for the synthesis of POPs via Sonogashira cross-coupling is provided below. This method can be adapted for different linkers by varying the monomer.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Aryl halide monomer (e.g., 1,3,5-tribromobenzene)
-
Alkyne linker monomer (e.g., 1,4-diethynylbenzene)
-
Toluene and Triethylamine (Et₃N) (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the aryl halide monomer (1 mmol) and the alkyne linker monomer (1.5 mmol) in a mixture of anhydrous toluene (20 mL) and Et₃N (10 mL).
-
To this solution, add Pd(OAc)₂ (0.03 mmol) and PPh₃ (0.12 mmol) and stir for 10 minutes.
-
Add CuI (0.06 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 48 hours.
-
After cooling to room temperature, the precipitated polymer is collected by filtration.
-
The crude polymer is washed sequentially with methanol, acetone, and chloroform (B151607) to remove any unreacted monomers and catalyst residues.
-
The purified POP is then dried under vacuum at 120 °C for 24 hours.
Catalytic Activity Testing: Suzuki-Miyaura Coupling
The following protocol outlines a typical procedure for evaluating the catalytic performance of a Pd-functionalized POP in a Suzuki-Miyaura coupling reaction.
Materials:
-
Pd-functionalized POP catalyst
-
Iodobenzene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
In a reaction vial, add the Pd-functionalized POP catalyst (1 mol% Pd loading), iodobenzene (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).
-
Add a mixture of toluene and deionized water (4:1 v/v, 5 mL).
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature, and extract the organic phase with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The product yield is determined by GC or by isolating the product via column chromatography.
Visualizing the Workflow and Relationships
To better understand the processes involved in comparing the catalytic activity of POPs with different linkers, the following diagrams illustrate the key workflows and conceptual relationships.
References
- 1. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]
- 2. Hierarchically Porous Poly(aryl thioether)s Through Dynamic Linker Engineering for Thiyl Radical Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
assessing the optical properties of liquid crystals synthesized with 4,4'-Bis(bromomethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the optical properties of liquid crystals synthesized with biphenyl (B1667301) cores, with a focus on derivatives conceptually similar to those obtainable from 4,4'-Bis(bromomethyl)biphenyl. The information presented herein is a synthesis of experimental data from various studies on biphenyl-based liquid crystals, offering a valuable resource for researchers designing and characterizing new liquid crystalline materials.
Comparison of Optical Properties
The optical characteristics of liquid crystals are paramount for their application in display technologies, optical switching, and sensing. Key parameters include birefringence (Δn), which is the difference between the extraordinary (ne) and ordinary (no) refractive indices, and the clearing point (the temperature at which the material transitions to an isotropic liquid). The following table summarizes representative optical properties of various biphenyl-based liquid crystals, providing a baseline for comparison.
| Liquid Crystal Type | Birefringence (Δn) | Clearing Point (°C) | Key Structural Features | Reference |
| 4-alkyl-4'-cyanobiphenyls (e.g., 5CB) | ~0.18 | 35.3 | Cyano terminal group, alkyl chain | [1][2] |
| Azo ester-based biphenyls | Varies with alkyl chain | 92.6 - 136.3 | Azo ester linkage, alkoxy side chains | [3][4] |
| 2,2-difluorovinyloxyl terminated biphenyls | High (unspecified) | Varies | 2,2-difluorovinyloxyl terminal group, lateral fluorine | [5][6] |
| Bis(biphenyl)diacetylene derivatives | High (Δn ≈ 0.46 - 0.57) | >100 | Diacetylene linkage, bulky terminal groups | [7] |
| Sexiphenyl-based liquid crystals | High (extrapolated Δn ≈ 0.4983) | Varies | para-sexiphenyl core, alkyl and lateral substitutions | [8] |
Experimental Protocols
Accurate assessment of the optical properties of liquid crystals relies on a suite of well-defined experimental techniques. The following protocols are standard in the field for characterizing newly synthesized liquid crystalline materials.
Polarized Optical Microscopy (POM)
Objective: To identify liquid crystalline phases and observe their textures.
Methodology:
-
A small sample of the liquid crystal is placed between two glass slides.
-
The sample is heated on a hot stage to its isotropic phase and then cooled at a controlled rate.
-
The sample is observed through a polarizing microscope with crossed polarizers.
-
The characteristic textures (e.g., schlieren, focal conic) of different liquid crystal phases (nematic, smectic) are observed and recorded at different temperatures.[4][9]
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes.
Methodology:
-
A small, accurately weighed sample of the liquid crystal is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled heating and cooling cycle in the DSC instrument.
-
The heat flow to or from the sample is measured as a function of temperature.
-
Phase transitions appear as endothermic or exothermic peaks on the DSC thermogram, allowing for the precise determination of melting points and clearing points.[4][9][10]
Birefringence Measurement (Abbe Refractometer)
Objective: To quantify the refractive indices (ne and no) and birefringence (Δn).
Methodology:
-
A thin, uniformly aligned film of the liquid crystal is prepared on the prism of an Abbe refractometer.
-
The refractometer is equipped with a polarizer to separate the extraordinary and ordinary rays.
-
The refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director are measured at a specific wavelength and temperature.
Visualizing Synthesis and Characterization
To further elucidate the processes involved in the study of biphenyl-based liquid crystals, the following diagrams illustrate a generalized synthesis pathway and a typical experimental workflow for optical property assessment.
Caption: Generalized synthesis pathway for biphenyl-based liquid crystals.
Caption: Experimental workflow for assessing optical properties of liquid crystals.
References
- 1. benchchem.com [benchchem.com]
- 2. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4,4'-Bis(bromomethyl)biphenyl: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4,4'-Bis(bromomethyl)biphenyl, ensuring laboratory safety and regulatory compliance. Adherence to these protocols is critical for mitigating risks associated with this corrosive and hazardous compound.
Immediate Safety Protocols
Before handling this compound, it is imperative to be familiar with its hazards and to implement the following safety measures:
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[1][2] Use a closed system or local exhaust ventilation if dust generation is likely.[2][3]
-
Personal Protective Equipment (PPE) : Always wear appropriate personal protective equipment to prevent skin and eye contact.[1][3] This includes:
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][5]
Hazard Information
This compound is classified as a hazardous substance. Below is a summary of its key hazard classifications.
| Hazard Classification | Description |
| Skin Corrosion | Category 1B/1C: Causes severe skin burns.[1] |
| Eye Damage | Category 1: Causes serious eye damage.[1] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. |
Spill & Exposure Procedures
In Case of a Spill:
-
Wear appropriate PPE as described above.
-
Carefully sweep the solid material into a suitable, airtight container for disposal, avoiding dust dispersion.[3]
-
Wash the spill area thoroughly with soap and water.
In Case of Exposure:
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1][3]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse the skin with water or shower. Immediately call a poison center or doctor.[1][3]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][3]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Never dispose of this chemical in standard trash or down the drain.
-
Waste Identification and Segregation :
-
Collect all waste containing this compound, including contaminated labware and PPE, in a designated hazardous waste container.
-
Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Requirements :
-
Use a container that is in good condition, compatible with the chemical, and can be securely closed.
-
Ensure the exterior of the container is not contaminated.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound." Avoid using abbreviations or formulas.
-
Indicate the associated hazards (e.g., Corrosive, Toxic, Environmental Hazard).[1]
-
Note the accumulation start date.
-
-
Storage :
-
Professional Disposal :
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,4'-Bis(bromomethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal information for the handling of 4,4'-Bis(bromomethyl)biphenyl. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. It is classified as a substance that causes severe skin burns and eye damage, is harmful if swallowed, and is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and burns. |
| Eye and Face Protection | Safety goggles and a face shield | To protect against dust particles and chemical splashes causing severe eye damage.[2][3] |
| Skin and Body Protection | A chemical-resistant lab coat or coveralls | To protect skin from accidental contact and burns. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection based on the risk assessment. | To prevent inhalation of harmful dust. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from preparation to disposal.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[2][3]
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a designated waste container for halogenated organic waste.
-
Have an emergency spill kit readily accessible.
2. Handling and Use:
-
Wear all required PPE before handling the chemical.
-
Handle the solid powder carefully to avoid generating dust.[2]
-
Use a closed system or local exhaust ventilation when transferring or weighing the substance.[2][3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands and face thoroughly after handling.[2]
3. Storage:
-
Store in a tightly closed container in a cool, dark, and well-ventilated area.[2][3]
-
Store locked up and away from incompatible materials such as oxidizing agents.[2]
4. Decontamination:
-
Wipe down the work area with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
Decontaminate all equipment used.
-
Remove and dispose of contaminated gloves and other disposable PPE in the designated waste container.
-
Wash hands thoroughly with soap and water.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste in a designated container for halogenated organic compounds.[2]
-
Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulations: All disposal must be in accordance with local, regional, and national regulations.[2][3] Consult your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Preparedness
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Carefully sweep or vacuum the spilled material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[2]
-
Decontaminate the spill area.
First Aid Measures:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[2][3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a poison center or doctor.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[2][3]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₄H₁₂Br₂ |
| Molecular Weight | 340.05 g/mol [1] |
| Appearance | White to light yellow powder |
| Melting Point | 170-173 °C |
Diagrams
Caption: Workflow for Handling this compound.
Caption: Emergency Response Plan for Spills and Exposures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
